4-Iodo-N-methylaniline
Description
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Properties
IUPAC Name |
4-iodo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVRDZGBMDYYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209380 | |
| Record name | Benzenamine, 4-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60577-34-6 | |
| Record name | Benzenamine, 4-iodo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-N-methylaniline CAS number and properties
An In-depth Technical Guide to 4-Iodo-N-methylaniline: Synthesis, Properties, and Applications
Introduction
This compound is a crucial aromatic amine derivative that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive iodine atom and a secondary amine, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and development professionals.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
-
Chemical Name : this compound[2]
-
Synonyms : p-Iodo-N-methylaniline, (4-Iodophenyl)methylamine, N-Methyl-4-iodoaniline[2]
-
Appearance : White to light yellow crystal or a dark purple to black solid below 28°C, and a liquid above 29°C.[1][4]
The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental setups, from reaction conditions to purification strategies.
| Property | Value | Source |
| Melting Point | 28-29 °C | [2][4] |
| Boiling Point | 261.1 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.779 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.82 ± 0.12 (Predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane. | [1] |
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the electrophilic iodination of N-methylaniline. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity for the para-position and to minimize the formation of di-iodinated byproducts.
Rationale for Method Selection
Direct iodination using iodine in the presence of an acid catalyst is a straightforward and effective method.[1] The N-methyl group is an ortho-, para-directing activator. Due to steric hindrance from the N-methyl group, the electrophilic attack by the iodonium ion (I⁺) is favored at the less hindered para-position, leading to the desired product. Acetic acid serves as a suitable solvent that can also activate the iodine.[1]
Detailed Experimental Protocol: Iodination of N-methylaniline
Materials:
-
N-methylaniline
-
Iodine (I₂)
-
Sulfuric acid (catalyst)[1]
-
Acetic acid (solvent)[1]
-
5% Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a well-ventilated fume hood, dissolve N-methylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents : Slowly add iodine (1 equivalent) to the solution. Follow this with the careful, dropwise addition of a catalytic amount of concentrated sulfuric acid.[1]
-
Reaction : Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]
-
Workup : Upon completion, cool the reaction mixture. Crystals of the crude product may form.[1] Add ethyl acetate to dissolve the product and transfer the mixture to a separatory funnel.[4]
-
Washing : Wash the organic layer with 5% aqueous sodium thiosulfate to remove any unreacted iodine, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.[4]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification : Purify the crude this compound by column chromatography on silica gel, using a solvent mixture of ethyl acetate and hexane as the eluent.[4] Alternatively, recrystallization from hexane can be employed.[2][4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Key Reactions and Applications in Drug Development
This compound is a valuable intermediate primarily due to the reactivity of the C-I bond, which readily participates in various cross-coupling reactions. This functionality is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Cross-Coupling Reactions : The iodine substituent makes it an excellent substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in linking the aniline core to other molecular fragments, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The analogous compound, 2-iodo-4-methylaniline, is noted for its utility in these fundamental coupling reactions for building complex pharmaceutical agents.[5]
-
Intermediate for APIs : While direct therapeutic applications are not its primary role, its derivatives are explored for various medicinal purposes. The broader class of iodoanilines is crucial in synthesizing drugs for a range of conditions, including anti-cancer, anti-inflammatory, and antiviral agents.[5][6] The presence of the iodo-aniline moiety in a molecule can significantly influence its biological activity and pharmacokinetic properties.
-
Synthesis of Specialty Chemicals : Beyond pharmaceuticals, this compound is used to prepare other organic compounds like dyes and pesticides.[1]
Analytical Characterization
Confirming the identity and purity of synthesized this compound is a critical step. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the N-methyl protons. In CDCl₃, the aromatic protons typically appear as two doublets in the range of δ 6.4-7.5 ppm, and the N-methyl group shows a singlet around δ 2.80 ppm.[7] The NH proton gives a broad singlet.[7]
-
¹³C NMR : The carbon NMR spectrum in CDCl₃ shows distinct signals for the four unique aromatic carbons and the N-methyl carbon (around δ 30.67 ppm).[7]
-
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 233, corresponding to the molecular weight of the compound.[7]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum would show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-2800 cm⁻¹), and C-N stretching (around 1300-1200 cm⁻¹).
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
-
Hazards : This compound is considered toxic and harmful if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated area or a chemical fume hood.[1][9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9]
-
Handling : Avoid contact with skin and eyes.[1] Do not breathe in dust or vapors.[8][9] Wash hands thoroughly after handling.[8][9]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4] It should be kept away from fire and oxidizing agents.[1] For long-term stability, storage in a freezer at -20°C is recommended.[3][4]
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis, coupled with the versatile reactivity of the carbon-iodine bond, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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N-Methyl-4-iodoaniline - ChemBK. (2024-04-09). Available from: [Link]
-
4-Iodo-N,N-dimethylaniline - Wikipedia. Available from: [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. (2019). Available from: [Link]
-
Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (2023-11-24). Available from: [Link]
-
Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. Available from: [Link]
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IR spectrum for 4-iodoaniline. ResearchGate. Available from: [Link]
-
4-Iodoaniline | C6H6IN | CID 10893. PubChem. Available from: [Link]
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4-Iodo-N-(3-nitrobenzylidene)aniline | C13H9IN2O2 | CID 555079. PubChem. Available from: [Link]
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4 Iodoaniline Builds the Heart of Pharma Molecules. (2024-05-21). Available from: [Link]
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This compound hydrochloride (C7H8IN). PubChemLite. Available from: [Link]
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4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025-08-20). Sarex. Available from: [Link]
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The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Available from: [Link]
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4-Iodo-o-toluidine | C7H8IN | CID 83221. PubChem. Available from: [Link]
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4-iodo-2-methylaniline (C7H8IN). PubChemLite. Available from: [Link]
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p-IODOANILINE. Organic Syntheses Procedure. Available from: [Link]
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Foreword: The Strategic Importance of Halogenated Intermediates in Modern Synthesis
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-N-methylaniline
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated aromatic compounds, particularly iodoanilines, represent a class of intermediates whose utility cannot be overstated. The iodine substituent serves not merely as a placeholder for mass or volume, but as a highly versatile functional handle. Its relatively weak C-I bond and the high polarizability of iodine make it an exceptional leaving group in a multitude of cross-coupling reactions—the very reactions that form the backbone of modern medicinal chemistry for constructing complex molecular architectures.
This guide focuses on a specific, yet highly valuable, member of this family: this compound. The presence of the N-methyl group subtly alters the electronic and steric properties of the aniline core compared to its primary amine counterpart, 4-iodoaniline. This modification can influence reactivity, solubility, and the ultimate biological activity of derivative compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's physicochemical properties is not just academic; it is the foundation for rational experimental design, process optimization, and the successful development of novel chemical entities. This document provides a detailed exploration of these properties, grounded in empirical data and field-proven insights.
Core Physicochemical Profile
A foundational understanding of a chemical intermediate begins with its fundamental physical and chemical properties. These parameters govern its behavior in storage, reaction, and purification, directly impacting its handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈IN | [1][2] |
| Molecular Weight | 233.05 g/mol | [1][2] |
| Appearance | White to light yellow crystal; may appear as a colorless oil or a dark purple to black solid depending on purity and temperature. | [1][3][4] |
| Melting Point | 28-29 °C (crystallized from hexane) / 55-59 °C | [1][2][4] |
| Boiling Point | 261-263 °C (Atmospheric); 261.1±23.0 °C (Predicted) | [1][2][4] |
| Density | 1.779 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in ethanol, ether, dichloromethane. | [1] |
| pKa (of conjugate acid) | 3.82 ± 0.12 (Predicted) | [1][2][4] |
| Flash Point | 111.7 °C | [1] |
| Refractive Index | 1.667 | [1] |
Insight into Property Discrepancies: The observed variation in melting point (28-29 °C vs. 55-59 °C) is noteworthy. The lower value is explicitly linked to crystallization from hexane and is more frequently cited in chemical supplier databases.[2][4] The higher value may correspond to a different crystalline polymorph or a sample of higher purity. Such discrepancies underscore the importance of rigorous characterization of starting materials before their use in sensitive, multi-step syntheses.
Spectroscopic Signature: Elucidating the Molecular Structure
Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For this compound, NMR, MS, and IR spectroscopy each offer a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules in solution. The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3]
-
¹H NMR (Proton NMR):
-
δ 7.44 (d, J = 8.8 Hz, 2H): This doublet corresponds to the two aromatic protons ortho to the iodine atom. Their downfield shift is due to the deshielding effect of the electronegative iodine. The coupling constant (J = 8.8 Hz) indicates a strong ortho-coupling to their neighboring protons.
-
δ 6.39 (d, J = 8.8 Hz, 2H): This doublet represents the two aromatic protons ortho to the N-methylamino group. This group is strongly electron-donating, shielding these protons and causing a significant upfield shift.
-
δ 3.52 (s, 1H): This broad singlet is characteristic of the amine proton (N-H). Its chemical shift can be variable and it may not be observed depending on solvent and concentration.
-
δ 2.80 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the nitrogen (N-CH₃).
-
-
¹³C NMR (Carbon-13 NMR):
-
δ 148.92: Aromatic carbon directly attached to the nitrogen (C-N).
-
δ 137.76: Aromatic carbons ortho to the iodine.
-
δ 114.74: Aromatic carbons ortho to the N-methylamino group.
-
δ 129.30 (assignment inferred): Aromatic carbon bearing the iodine atom (C-I). Its chemical shift is typically lower than other substituted carbons.
-
δ 30.67: The carbon of the N-methyl group.
-
Caption: Structure of this compound with ¹H NMR assignments.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at m/z 232.97, which is consistent with the calculated exact mass of 232.99 for C₇H₈IN.[3] This technique is crucial for confirming the success of a synthesis and assessing the purity of the product.
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹: A single, sharp peak corresponding to the N-H stretch of the secondary amine. This differs from primary amines which show two peaks in this region.
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching from the N-methyl group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1300 cm⁻¹: C-N stretching vibration.
-
Below 800 cm⁻¹: The C-I stretching vibration, typically found in the far-IR region.
Synthesis, Reactivity, and Application
Synthesis Methodologies
This compound is typically prepared by the electrophilic iodination of N-methylaniline. The N-methylamino group is a strong activating group, directing the incoming electrophile (iodine) to the para position.
One efficient and modern approach is a solvent-free method, which offers advantages in terms of reduced waste and simplified workup.[4]
Experimental Protocol: Solvent-Free Iodination of N-methylaniline [4]
-
Rationale: This method utilizes a solid-phase iodinating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) activated by an iodide source, under solvent-free grinding conditions. This approach is mechanistically efficient and environmentally benign. The procedure described in the literature uses a complex reagent, but a more general procedure using common lab reagents is outlined below for illustrative purposes. A common alternative involves N-Iodosuccinimide (NIS).
-
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry porcelain mortar, add N-methylaniline (1.0 mmol).
-
Reaction Initiation: Add N-Iodosuccinimide (NIS) (1.0 mmol) to the mortar.
-
Grinding: Grind the two reagents together gently at room temperature using a pestle. The reaction is often rapid and may be accompanied by a change in color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system. A typical spot would be the disappearance of the N-methylaniline starting material.
-
Workup: Upon completion, add ethyl acetate (10-15 mL) to the mortar to dissolve the product mixture. Filter the solution to remove any solid byproducts (succinimide).
-
Washing: Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium thiosulfate solution (Na₂S₂O₃) to quench any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain pure this compound.
-
Caption: Workflow for the solvent-free synthesis of this compound.
Reactivity and Significance in Drug Development
The true value of this compound lies in its reactivity. It is an important intermediate for synthesizing a variety of organic compounds, including pharmaceuticals, dyes, and pesticides.[1]
-
Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes this compound an excellent substrate for reactions like:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
-
These reactions are fundamental in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships (SAR).[7] The analogous compound, 4-iodoaniline, is a known building block for anti-cancer agents, demonstrating the importance of this structural motif in medicinal chemistry.[8][9]
Safety, Handling, and Storage
As with many reactive organic intermediates, proper handling of this compound is crucial for laboratory safety.
-
Toxicity: The compound is considered toxic and harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][4] For long-term stability, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[4] It is also noted to be light-sensitive.
-
First Aid:
Concluding Remarks for the Research Professional
This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable and valuable intermediate for the synthesis of complex target molecules. A thorough understanding of the data and protocols outlined in this guide empowers researchers to employ this building block with confidence and precision, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
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N-Methyl-4-iodoaniline - ChemBK. (2024-04-09). ChemBK. [Link]
-
4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]
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Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (2019). Royal Society of Chemistry. [Link]
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Tejashaleny. [Link]
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Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. [Link]
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4-Iodoaniline | C6H6IN | CID 10893. PubChem. [Link]
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Fig. S2. IR spectrum for 4-iodoaniline. ResearchGate. [Link]
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4 Iodoaniline Builds the Heart of Pharma Molecules. SlideShare. [Link]
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This compound hydrochloride (C7H8IN). PubChemLite. [Link]
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4-iodo-N,N-dimethylaniline - 698-70-4. ChemSynthesis. [Link]
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The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Medium. [Link]
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4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex. [Link]
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4-Iodo-N-methylaniline molecular structure and weight
An In-depth Technical Guide to 4-Iodo-N-methylaniline for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No: 60577-34-6), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental protocols, and critical safety information, grounding all claims in authoritative references.
Introduction and Strategic Importance
This compound is a substituted aniline derivative that serves as a versatile and high-value building block in organic synthesis. Its strategic importance lies in the unique reactivity conferred by its functional groups: the nucleophilic N-methylamino group, the aromatic ring, and particularly the iodo substituent. The carbon-iodine bond is the most reactive among halogens for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This property makes this compound an indispensable precursor in the synthesis of complex molecular architectures, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide will elucidate its molecular characteristics, synthesis, characterization, applications, and safe handling protocols.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its chemical behavior. The structure consists of a benzene ring substituted at the para (4-position) with an iodine atom and at the 1-position with an N-methylamino group.
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Iodination of N-methylaniline
This protocol describes a robust method for synthesizing this compound. The causality behind each step is explained to ensure reproducibility and understanding.
-
Reaction Setup:
-
Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1 mmol) in glacial acetic acid. [1] * Rationale: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.
-
-
Addition of Reagents:
-
Action: To the stirred solution, add iodine (I₂) and a catalytic amount of sulfuric acid. [1] * Rationale: Sulfuric acid acts as a catalyst, polarizing the I-I bond and generating a more potent electrophile (I+ character), which is necessary for the electrophilic aromatic substitution to occur on the activated aniline ring.
-
-
Reaction Execution:
-
Action: Allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). [3] * Rationale: TLC is a critical in-process control that allows for the visualization of the consumption of the starting material and the formation of the product, preventing over- or under-reaction.
-
-
Product Isolation and Workup:
-
Action: Upon completion, cool the reaction mixture. Add the mixture to a solution of 5% aqueous sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate. [3] * Rationale: Cooling promotes crystallization if the product is solid at lower temperatures. [1]The sodium thiosulfate wash is essential to quench and remove any unreacted iodine from the organic phase. Ethyl acetate is a common extraction solvent.
-
-
Purification:
-
Action: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography using a solvent mixture of ethyl acetate and hexane as the eluent. [3] * Rationale: Column chromatography separates the desired product from starting material and any side products (e.g., ortho-isomer) based on differential polarity, yielding the pure this compound.
-
-
Characterization:
Spectroscopic Characterization Data
Spectroscopic data is vital for the unambiguous identification and quality control of this compound.
Table 3: NMR Spectroscopic Data in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Description | Source |
|---|---|---|---|
| ¹H NMR | 7.44 | (d, J = 8.8 Hz, 2H), Aromatic protons ortho to Iodine | [4] |
| 6.39 | (d, J = 8.8 Hz, 2H), Aromatic protons ortho to N-methylamino | [4] | |
| 3.52 | (s, 1H), Amine proton (-NH) | [4] | |
| 2.80 | (s, 3H), Methyl protons (-CH₃) | [4] | |
| ¹³C NMR | 148.92 | C-N | [4] |
| 137.76 | Aromatic C-H ortho to Iodine | [4] | |
| 114.74 | Aromatic C-H ortho to N-methylamino | [4] | |
| ~78-80 | C-I (Typical range, specific value not provided) |
| | 30.67 | -CH₃ | [4]|
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate due to the reactivity of the C-I bond. [1]Its applications are similar to the well-documented uses of 4-iodoaniline in creating complex molecules.
-
Pharmaceutical Synthesis: The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating new C-C and C-N bonds. This allows for its incorporation into diverse molecular scaffolds for developing novel therapeutic agents. [5]The broader class of iodoanilines is crucial in synthesizing anti-cancer, anti-inflammatory, antiviral, and neurological agents. [5][6][7]* Agrochemicals and Dyes: It serves as a precursor for various pesticides and azo dyes. [1][2]* Materials Science: Iodoanilines are used in materials research, including the development of specialized polymers and electronic materials. [2] The utility of its parent compound, 4-iodoaniline, in creating targeted anti-cancer therapies highlights the potential of its derivatives. [6][7]The N-methyl group can also be a critical pharmacophore, potentially improving properties like solubility, cell permeability, or target binding affinity.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Table 4: Safety and Handling Guidelines
| Aspect | Guideline | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [8][9][10] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from light, heat, and incompatible substances like strong oxidizing agents. | [11][8][10] |
| First Aid (Inhalation) | Remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell. | [9][10] |
| First Aid (Skin Contact) | Take off contaminated clothing. Wash with plenty of soap and water. | [9][10] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9][10] |
| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [9][10]|
Conclusion
This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and fine chemical synthesis. Its well-defined molecular structure and predictable reactivity, centered on the versatile carbon-iodine bond, make it a reliable building block for constructing complex molecules. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in advanced research and development applications.
References
-
N-Methyl-4-iodoaniline - Introduction. ChemBK. [Link]
-
4-Iodo-N,N-dimethylaniline - Wikipedia. Wikipedia. [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
-
Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Chemblogs. [Link]
-
This compound hydrochloride (C7H8IN). PubChemLite. [Link]
-
Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. [Link]
-
4-Iodo-o-toluidine | C7H8IN | CID 83221. PubChem - NIH. [Link]
-
4-Iodoaniline | C6H6IN | CID 10893. PubChem. [Link]
-
4 Iodoaniline Builds the Heart of Pharma Molecules. SlideShare. [Link]
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4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex blog. [Link]
-
The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. LinkedIn. [Link]
-
2-Iodo-4-methylaniline | C7H8IN | CID 2764000. PubChem - NIH. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Iodo-N-methylaniline in Organic Solvents
Introduction
4-Iodo-N-methylaniline is a substituted aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, characterized by a benzene ring substituted with an iodine atom, a methyl group, and an amino group, imparts a unique combination of properties that dictate its behavior in different solvent systems. A thorough understanding of its solubility is paramount for researchers and drug development professionals to effectively control reaction kinetics, design purification strategies like crystallization, and formulate products with optimal bioavailability.
This guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this document focuses on the fundamental principles governing its solubility, offers a predicted solubility profile based on these principles, and provides a robust experimental protocol for researchers to determine precise solubility values in their laboratories.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.
| Property | Value | References |
| Chemical Formula | C₇H₈IN | |
| Molecular Weight | 233.05 g/mol | |
| Appearance | White to light yellow or dark purple to black solid | |
| Melting Point | 28-29 °C or 55-59 °C | |
| Boiling Point | 261.1 ± 23.0 °C (Predicted) | |
| Density | 1.779 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.82 ± 0.12 (Predicted) |
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The adage "like dissolves like" is a useful guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
The solubility of this compound is influenced by the following structural features:
-
Aromatic Benzene Ring: The large, nonpolar benzene ring is hydrophobic and will have favorable van der Waals interactions with nonpolar solvents.
-
N-Methylamino Group (-NH(CH₃)): This group introduces polarity and the ability to act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor. This functionality promotes solubility in polar solvents.
-
Iodine Atom: The iodine substituent is large and polarizable, contributing to London dispersion forces. Its electronegativity also adds to the overall polarity of the molecule.
-
Methyl Group: The methyl group attached to the nitrogen is a small, nonpolar alkyl group that can slightly increase the hydrophobic character compared to a primary amine.
The overall solubility of this compound in a given organic solvent will be a balance of these competing factors.
Qualitative and Predicted Solubility Profile
While precise quantitative data is scarce, some qualitative information is available. This compound is reported to be soluble in organic solvents such as ethanol, ether, and dichloromethane. Based on the principles of "like dissolves like," we can predict its solubility in a broader range of solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol/Ethanol | Polar Protic | High | The N-methylamino group can interact favorably with the hydroxyl group of the alcohols through hydrogen bonding. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the polar N-methylamino group of the solute. |
| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane is well-suited to dissolve molecules with both polar and nonpolar characteristics. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality offers polarity, but the ethyl group adds some nonpolar character. |
| Toluene | Nonpolar | Moderate | The aromatic ring of toluene will have favorable π-stacking and van der Waals interactions with the benzene ring of this compound. |
| Hexane | Nonpolar | Low | The significant polarity of the N-methylamino group will likely limit its solubility in a purely nonpolar aliphatic solvent like hexane. |
Experimental Determination of Solubility
Given the lack of quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific organic solvent. The following is a detailed protocol based on the widely used shake-flask method.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound to a vial of known volume. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Allow the vial to stand at the constant temperature to let the undissolved solid settle.
-
For finer particles, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility
-
Temperature: For most organic solids, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, when conducting solubility experiments, it is crucial to maintain and report a constant temperature.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Advanced Methods for Solubility Prediction
For researchers in drug development, more advanced methods for predicting solubility are available. These include computational approaches such as:
-
Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate chemical structure with solubility.
-
Molecular Dynamics (MD) simulations: These simulations can model the dissolution process at the atomic level to predict solubility.
These methods are computationally intensive but can provide valuable insights in the absence of experimental data.
Safety Precautions
Substituted anilines, including this compound, should be handled with care as they are potentially toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Always consult the latest Safety Data Sheet (SDS) for this compound before handling.
Conclusion
References
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Aniline - Solubility of Things. (n.d.). Retrieved from [Link]
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Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). Retrieved from [Link]
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What happens to the solubility of most solids as the temperature increases? (2021, January 13). Quora. Retrieved from [Link]
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Aniline is insoluble in water because:. (2025, March 6). askIITians. Retrieved from [Link]
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Amines. (n.d.). NCERT. Retrieved from [Link]
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Why is aniline more soluble in an aqueous acid solution than water? (2018, April 28). Quora. Retrieved from [Link]
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Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 831-837. Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]
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Black, S., & Muller, F. (2016). On the Effect of Temperature on Aqueous Solubility of Organic Solids [Data set]. ACS Publications. Retrieved from [Link]
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N-Methyl-4-iodoaniline. (2024, April 9). ChemBK. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
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Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]
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Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 831-837. Retrieved from [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
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What Affects Solubility Of Organic Compounds? (2025, February 9). YouTube. Retrieved from [Link]
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Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. (n.d.). Allen. Retrieved from [Link]
-
Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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How will you determine the solubility of a solid in a liquid solvent? (2022, June 20). Quora. Retrieved from [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Solubility. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
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Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]
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Like Dissolves Like. (n.d.). The Fountain Magazine. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11435-11447. Retrieved from [Link]
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Viscometric determination of polyaniline/solvent interaction parameters for improved solubility. (2025, October 5). ResearchGate. Retrieved from [Link]
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Aniline Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]
-
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Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2025, August 10). ResearchGate. Retrieved from [Link]
- Safety Data Sheet: Aniline. (n.d.). Carl ROTH.
Topic: Physicochemical Characterization of 4-Iodo-N-methylaniline: Melting and Boiling Point Analysis
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Iodo-N-methylaniline is a key aromatic amine intermediate utilized in the synthesis of various high-value organic compounds, including pharmaceuticals and dyes.[1] Accurate knowledge of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its purification, process scale-up, and quality control. This guide provides a comprehensive analysis of the reported thermal properties of this compound, critically evaluates the discrepancies in published data, and presents robust, field-proven protocols for their experimental determination. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this document serves as an essential resource for scientists working with this compound.
Introduction: The Significance of this compound
This compound (CAS No: 60577-34-6), with the chemical formula C₇H₈IN, is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive N-methylamino group and an iodine substituent on the phenyl ring, allows for a variety of chemical transformations, most notably in cross-coupling reactions and the synthesis of complex heterocyclic systems. The compound is typically synthesized via the direct iodination of N-methylaniline.[1][3]
The physical state and thermal behavior of a compound are critical parameters that dictate its handling, storage, and reaction conditions. The melting point, in particular, serves as a primary indicator of purity, while the boiling point is essential for designing distillation-based purification protocols. This guide delves into these two key properties for this compound.
Physicochemical Properties and Data Analysis
General Characteristics
-
Molecular Formula: C₇H₈IN[2]
-
Molecular Weight: 233.05 g/mol [2]
-
Appearance: Reported as a white to light yellow crystal[1] or a dark purple to black solid below 28°C.[3] This variation in appearance may be attributable to purity levels or the presence of trace impurities that have oxidized over time, a common occurrence in aromatic amines.
Melting Point: A Critical Evaluation
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.
A review of available data for this compound reveals a significant discrepancy in reported values, which necessitates careful consideration by the researcher.
Table 1: Reported Melting Point Data for this compound
| Melting Point Range (°C) | Source | Notes |
| 28 - 29 °C | ECHEMI[2], ChemicalBook[3] | Specified as determined from hexane solvent. |
| 55 - 59 °C | ChemBK[1] | General chemical database entry. |
Expert Analysis of Discrepancy:
The substantial difference between the 28-29°C and 55-59°C ranges is unlikely to be a simple experimental error. The most plausible explanations include:
-
Polymorphism: The compound may exist in two or more different crystalline forms (polymorphs), each with its own distinct melting point. This is a common phenomenon in organic solids. The solvent used for crystallization (hexane is noted for the lower value) can directly influence which polymorph is formed.[2][3]
-
Purity and Isomeric Contamination: The presence of isomeric impurities, such as 3-Iodo-4-methylaniline (m.p. 34-37°C) or 2-Iodo-4-methylaniline (m.p. 34-39°C), could lead to a significant depression and broadening of the melting point.[4][5]
-
Residual Solvent: Incomplete removal of the crystallization solvent (e.g., hexane) could also lower the observed melting point.
Given this ambiguity, it is imperative for researchers to perform a careful experimental determination of the melting point on their specific batch of material.
Boiling Point: Data Consistency
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For secondary aromatic amines like this compound, the boiling point is influenced by its relatively high molecular weight and the potential for intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen of another.[6][7]
Table 2: Reported Boiling Point Data for this compound
| Boiling Point Range (°C) | Source | Notes |
| 261 - 263 °C | ChemBK[1] | Assumed to be at standard atmospheric pressure. |
| 261.1 ± 23.0 °C | ECHEMI[2], ChemicalBook[3] | Predicted value. |
Expert Analysis:
The reported experimental value and the computationally predicted value show excellent agreement. This consistency provides a high degree of confidence in the approximate boiling point of this compound. The relatively high boiling point is consistent with other aromatic amines of similar molecular weight.
Experimental Determination Protocols
The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Mandatory Safety Precautions
Aromatic amines and their iodo-derivatives should be handled with care.[6]
-
Hazard Profile: this compound and related compounds are irritants to the eyes, skin, and respiratory tract. They may be harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][8]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] An eyewash station and safety shower must be readily accessible.[8]
Protocol for Melting Point Determination (Capillary Method)
This method provides an accurate determination of the melting range, a key indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and free of solvent. If necessary, dry the sample under vacuum. Using a spatula, crush the crystalline sample into a fine powder on a watch glass.
-
Capillary Loading: Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time and informs the subsequent accurate measurement.
-
Accurate Determination: Use a fresh sample. Set the starting temperature of the apparatus to approximately 5°C below the approximate melting point found in the previous step. Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[12]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁ - T₂.
-
-
Validation: Repeat the accurate determination at least twice more with fresh samples. The results should be consistent. A narrow range (e.g., < 2°C) is indicative of high purity.
Protocol for Boiling Point Determination (Microscale/Simple Distillation)
This protocol is suitable for determining the boiling point of the compound, which is a solid at room temperature.
Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus using a small round-bottom flask (e.g., 10 or 25 mL), a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Charging: Place approximately 2-3 g of this compound into the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently heat the flask using a heating mantle. The sample will first melt and then begin to boil.
-
Equilibration: As the vapor rises, a condensation ring will be observed moving up the flask. Allow the system to equilibrate, which is indicated by a stable temperature reading and a consistent rate of distillation (e.g., 1 drop per second).
-
Data Recording: Record the stable temperature at which the liquid is distilling. This is the boiling point. It is also advisable to record the ambient atmospheric pressure.
-
Pressure Correction (if necessary): If the atmospheric pressure is significantly different from standard pressure (760 mmHg), a pressure correction may be applied using a nomograph or the Clausius-Clapeyron equation for highly accurate work.
Workflow Visualization
The following diagram illustrates the logical flow for the comprehensive thermal characterization of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its effective use in research and development. While its boiling point is consistently reported in the range of 261-263°C, a significant and noteworthy discrepancy exists in the literature regarding its melting point, with values of 28-29°C and 55-59°C being reported. This ambiguity, likely stemming from polymorphism or variations in purity, underscores the necessity for researchers to perform rigorous, in-house experimental verification. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the quality and consistency required for advanced scientific applications.
References
- ChemBK. (n.d.). N-Methyl-4-iodoaniline.
-
Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-iodo-N,N-dimethylaniline. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, January 15). 15.2: Properties of Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility. Retrieved from [Link]
-
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A Technical Guide to Sourcing and Verifying High-Purity 4-Iodo-N-methylaniline for Pharmaceutical Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of high-purity 4-Iodo-N-methylaniline (CAS No. 60577-34-6), a critical building block in modern pharmaceutical synthesis.
The Strategic Importance of this compound in Drug Discovery
This compound is a key intermediate whose value in pharmaceutical manufacturing is growing.[1] Its molecular structure, featuring an iodine atom, makes it a versatile component for creating complex molecules that form the foundation of many medications. This compound is particularly significant in the synthesis of anti-cancer drugs, where it contributes to the development of targeted therapies.[1] Beyond oncology, its applications extend to anti-inflammatory drugs, neurological agents, and other therapeutic areas.[2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API).
Evaluating Commercial Suppliers: A Multi-Factor Approach
Selecting a reliable supplier for high-purity this compound requires a diligent evaluation process that goes beyond just the listed purity. Researchers should consider the following crucial factors.
Purity Specifications and Analytical Transparency
Suppliers typically offer various purity grades. For pharmaceutical research and early-phase development, a purity of ≥98% is often the minimum acceptable standard. It is essential to obtain and scrutinize the Certificate of Analysis (CoA) for each batch. The CoA should detail the analytical methods used for purity determination, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and provide data on the levels of identified and unidentified impurities.
| Supplier / Manufacturer | Stated Purity | Analytical Method | Availability |
| Sigma-Aldrich | 97% (for 2-Iodo-4-methylaniline) | Not specified on product page | Discontinued |
| TCI America | >98.0% (GC) (for 4-Iodo-2-methylaniline) | Gas Chromatography (GC) | In Stock |
| Fluorochem | 95% | Not specified on product page | In Stock |
| Oakwood Chemical | Not specified | Not specified on product page | In Stock |
| United States Biological | Highly Purified | Not specified on product page | In Stock |
Note: The table includes data for closely related isomers due to the variability in commercially available data for this compound itself. Researchers should always verify the specifications for the exact isomer required.
Documentation and Regulatory Support
Reputable suppliers will provide comprehensive documentation beyond the CoA. This includes:
-
Safety Data Sheets (SDS): Essential for proper handling, storage, and emergency procedures.[3][4][5][6]
-
Lot-Specific Data: The ability to trace a product to its specific manufacturing batch is crucial for quality control and reproducibility.[7]
-
Technical Support: Access to the supplier's technical service team can be invaluable for addressing questions about product specifications, stability, and handling.
Synthesis and Potential Impurities
Understanding the synthetic route used to produce this compound can provide insights into potential impurities. A common laboratory-scale synthesis involves the iodination of N-methylaniline.[8] Another method involves the aromatic Finkelstein reaction, starting from a bromo-analogue.[9] Potential impurities could include unreacted starting materials, regioisomers (e.g., 2-Iodo-N-methylaniline or 3-Iodo-N-methylaniline), and byproducts from the reaction. The purification method, often column chromatography or recrystallization, is critical for removing these impurities.[8][9][10]
In-House Quality Verification: A Mandatory Protocol
Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the supplier's claims and ensure the material is suitable for its intended use.
Workflow for Supplier Qualification and Material Verification
The following diagram illustrates a robust workflow for selecting a supplier and verifying the quality of the received chemical.
Caption: Workflow for supplier selection and incoming quality control.
Recommended Analytical Protocol: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and relatively quick method for confirming the identity and assessing the purity of this compound.
Objective: To verify the chemical structure and estimate the purity of a commercial sample of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in a clean vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis:
-
Identity Confirmation: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The expected signals for this compound in CDCl₃ are approximately:
-
Aromatic protons: δ 6.5-7.5 ppm (two doublets)
-
N-H proton: A broad singlet (variable chemical shift)
-
N-methyl protons: A singlet around δ 2.8 ppm
-
-
Purity Estimation: Integrate the peaks corresponding to the compound and any visible impurity peaks. The relative integration values can be used to estimate the molar ratio of the main compound to the impurities. Pay close attention to the solvent region for residual solvents from purification (e.g., ethyl acetate, hexane).
-
Safe Handling and Storage
Proper handling and storage are crucial to maintain the purity and integrity of this compound.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid creating dust.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] The compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.[5][6] Some suppliers recommend storage at -20°C for long-term stability.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]
Conclusion
Sourcing high-purity this compound is a critical step in the drug development pipeline. By adopting a rigorous supplier evaluation process, understanding the potential impurities, and implementing a mandatory in-house quality verification protocol, researchers can ensure the integrity of their starting materials. This diligence is fundamental to achieving reproducible experimental results and maintaining the highest standards of scientific integrity in the pursuit of new therapeutics.
References
-
The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. 2019. Available from: [Link]
-
Oakwood Chemical. This compound. Available from: [Link]
-
CP Lab Safety. 4-Iodo-2-methylaniline, 25g, Each. Available from: [Link]
-
PrepChem.com. Preparation of 4-iodoaniline. Available from: [Link]
-
ChemicalsChem Blogs. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX. Available from: [Link]
-
LinkedIn. The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. 2024. Available from: [Link]
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- 4. fishersci.com [fishersci.com]
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- 8. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]
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- 11. usbio.net [usbio.net]
synthesis of 4-Iodo-N-methylaniline from N-methylaniline
An In-depth Technical Guide to the Synthesis of 4-Iodo-N-methylaniline from N-methylaniline
Executive Summary
This compound is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and functional materials. Its synthesis via direct electrophilic iodination of N-methylaniline is a fundamental transformation that can be accomplished through several distinct methodologies. This guide provides a comprehensive technical overview of the core principles, comparative analysis of leading synthetic strategies, and a detailed, field-proven experimental protocol for the preparation of this key intermediate. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, critically evaluate methods employing molecular iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl), and present a validated, step-by-step procedure for a high-yield synthesis using NIS. The causality behind experimental choices, self-validating system design in protocols, and authoritative grounding through comprehensive referencing are the pillars of this document, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
This compound (C₇H₈IN) is an aromatic amine functionalized with both a methylamino group and an iodine atom.[1] This unique substitution pattern makes it a highly versatile intermediate. The electron-donating N-methyl group activates the aromatic ring, while the iodo-substituent serves as an excellent leaving group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Consequently, it is an indispensable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), dyes, and pesticides.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 55-59 °C[1] |
| Boiling Point | 261-263 °C[1] |
| Solubility | Soluble in common organic solvents (ethanol, ether, dichloromethane)[1] |
Core Principles: The Mechanism of Electrophilic Iodination
The synthesis of this compound from N-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The N-methylamino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is also an ortho, para-director, guiding the incoming electrophile to the positions ortho and para to itself.
The general mechanism proceeds in two key steps:
-
Electrophilic Attack: The π-electrons of the N-methylaniline ring attack an electrophilic iodine species (I⁺ or a polarized equivalent, e.g., Iδ⁺-Clδ⁻), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.
Due to the steric hindrance imposed by the N-methylamino group, the incoming electrophile preferentially attacks the less hindered para-position, making this compound the major product.
Caption: General mechanism for electrophilic aromatic iodination.
A Comparative Analysis of Synthetic Strategies
Several reagents can be employed for the direct iodination of N-methylaniline. The choice of reagent impacts reaction conditions, yield, selectivity, and overall process safety and cost.
Strategy 1: Direct Iodination with Molecular Iodine (I₂)
This is a traditional and cost-effective method. The reaction of an activated aromatic compound like aniline with molecular iodine is often facilitated by a base.[3] The base, typically sodium bicarbonate (NaHCO₃), serves to neutralize the hydrogen iodide (HI) byproduct formed during the reaction, shifting the equilibrium towards the products.[4]
-
Causality: Without a base, the accumulation of acidic HI can protonate the N-methylamino group, converting it into a deactivating -NH(CH₃)₂⁺ group, which would shut down the electrophilic substitution reaction.
Strategy 2: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, making it a preferred reagent in modern organic synthesis.[5][6] For highly activated substrates like anilines, the reaction can proceed readily.[7] For less reactive or deactivated systems, an acid catalyst such as trifluoroacetic acid (TFA) or sulfuric acid is often used.[8]
-
Causality: The acid catalyst protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom, generating a more potent iodinating species capable of reacting even with less activated aromatic rings.[8] This method often results in high yields and cleaner reactions.[9]
Strategy 3: Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and rapid iodinating agent. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iδ⁺—Clδ⁻), rendering the iodine atom highly electrophilic and reactive.
-
Causality: The inherent polarization of ICl makes it a much stronger electrophile than I₂. This high reactivity allows for faster reaction times but may require more careful control of stoichiometry and temperature to avoid side reactions or di-iodination. It is also a hazardous, fuming liquid, which requires specialized handling.[10]
Table 2: Comparison of Key Iodination Methodologies
| Feature | Molecular Iodine (I₂) / NaHCO₃ | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |
| Reactivity | Moderate | Mild to High (with catalyst) | Very High |
| Typical Yields | Good (75-85% for anilines)[4] | Excellent (90-99%)[7][9] | Good to Excellent |
| Conditions | Aqueous or organic solvent, RT[4] | Organic solvent, often RT[7] | Acetic acid, controlled temp |
| Selectivity | Generally good for para-product | High para-selectivity | Good, but risk of over-iodination |
| Handling/Safety | I₂ is a solid, corrosive[3] | Stable, crystalline solid, easy to handle | Fuming, corrosive liquid[10] |
| Key Advantage | Low cost, readily available | High yields, clean reaction profile | High reactivity, fast reactions |
Detailed Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)
This protocol is designed as a self-validating system, providing a reliable and high-yield pathway to this compound. The use of NIS offers an excellent balance of reactivity, selectivity, and operational safety.[7]
Caption: Step-by-step workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| N-Methylaniline | C₇H₉N | 107.15 | 1.07 g (1.0 mL) | 10.0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 2.36 g | 10.5 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 30 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Hexanes | C₆H₁₄ | 86.18 | ~200 mL | - |
| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | 10% w/v | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Silica Gel | SiO₂ | 60.08 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.07 g, 10.0 mmol) and dissolve it in acetonitrile (30 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NIS: Add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equiv) to the cooled solution in small portions over 15 minutes. Maintain the temperature below 10 °C during the addition.
-
Experimental Insight: Portion-wise addition of NIS helps to control the exotherm of the reaction and minimize the formation of potential side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the N-methylaniline spot has been fully consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS (indicated by the disappearance of any brown/yellow color).[11]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[11]
-
Purification: Purify the resulting crude oil/solid by column chromatography on silica gel.[11][12] Elute with a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate. Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to afford this compound as a light-yellow solid.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and melting point determination.[11][12] A successful synthesis should yield a product with a melting point in the range of 55-59 °C.[1]
Safety and Handling
-
N-methylaniline: Toxic upon inhalation and skin contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid contact with skin and eyes.
-
Iodine (for alternative methods): Corrosive and has a high vapor pressure. Handle with care.[3]
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
Conclusion
The synthesis of this compound is a critical transformation for accessing a wide range of complex molecules. While several methods exist, direct iodination using N-Iodosuccinimide stands out as a superior strategy for laboratory-scale synthesis, offering high yields, excellent regioselectivity, and operational simplicity. By understanding the underlying electrophilic substitution mechanism and the specific roles of each reagent, researchers can reliably and safely produce this valuable synthetic intermediate, paving the way for further discoveries in drug development and materials science.
References
-
ChemBK. (2024). N-Methyl-4-iodoaniline. Retrieved from [Link]
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(10), 1022. Available at: [Link]
- Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Royal Society of Chemistry.
-
Berliner, E. (1950). The Kinetics of the Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. Available at: [Link]
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodination. Retrieved from [Link]
-
Pawar, G. G., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 449-455. Available at: [Link]
- Prakash, O., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.
- Radhakrishnamurti, P. S., et al. (1980). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20A, 16-18.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
- Gibard, C., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Tetrahedron Letters, 53(36), 4851-4853.
-
Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
- Google Patents. (n.d.). CN103467306A - Synthetic method of iodo-aniline derivatives.
Sources
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- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
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An In-Depth Technical Guide to the Electrophilic Iodination of N-methylaniline to form 4-Iodo-N-methylaniline
Introduction: The Significance of 4-Iodo-N-methylaniline
This compound is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The introduction of an iodine atom onto the aromatic ring provides a reactive handle for further functionalization, most notably through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This guide provides an in-depth exploration of the synthesis of this compound via electrophilic iodination, focusing on the underlying chemical principles, a comparative analysis of common iodinating agents, detailed experimental protocols, and strategies for purification and characterization.
Core Principles: Electrophilic Aromatic Substitution in N-methylaniline
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this fundamental process, an electrophile (an electron-seeking species) attacks the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom.
The reactivity and regioselectivity of the EAS reaction on a substituted benzene ring are governed by the electronic nature of the substituent already present. In the case of N-methylaniline, the N-methylamino (-NHCH₃) group is a potent activating group . This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.
Furthermore, the -NHCH₃ group is an ortho, para-director . Resonance structures show an increase in electron density at the ortho and para positions relative to the meta position. Consequently, the incoming electrophile will preferentially attack at these sites. While both ortho and para substitution can occur, the para product, this compound, is typically the major product due to reduced steric hindrance compared to the ortho positions.
Reaction Mechanism: The Pathway to this compound
The electrophilic iodination of N-methylaniline proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Caption: Mechanism of Electrophilic Iodination.
A Comparative Analysis of Iodinating Agents
The choice of iodinating agent is a critical parameter that influences the reaction's efficiency, selectivity, and environmental impact. For a highly activated substrate like N-methylaniline, several reagents can be employed.
| Iodinating Agent | Description | Advantages | Disadvantages |
| Iodine (I₂) with a weak base (e.g., NaHCO₃) | The classical and most direct method. The base neutralizes the HI byproduct, preventing protonation and deactivation of the aniline. | Cost-effective, readily available reagents, straightforward procedure. | Iodine is a relatively weak electrophile, requiring a highly activated ring. Can be reversible. |
| N-Iodosuccinimide (NIS) | A milder and more selective source of electrophilic iodine. | Easy to handle solid, mild reaction conditions, often leads to cleaner reactions with fewer byproducts. | More expensive than molecular iodine. |
| Iodine Monochloride (ICl) | A more reactive iodinating agent than I₂. | Highly effective for less activated substrates. | More hazardous and corrosive than I₂ or NIS. Can potentially lead to chlorination as a side reaction. |
Expert Insight: For the synthesis of this compound, both the I₂/NaHCO₃ and NIS methods are highly effective due to the strong activating nature of the N-methylamino group. The I₂/NaHCO₃ method is often preferred for large-scale synthesis due to its cost-effectiveness. NIS is an excellent choice for smaller-scale reactions or when dealing with substrates that are sensitive to harsher conditions, as it often results in higher purity of the crude product.
Experimental Protocols
Protocol 1: Iodination using Molecular Iodine and Sodium Bicarbonate
This protocol is adapted from a well-established procedure for the iodination of aniline, which is highly applicable to N-methylaniline.[1]
Workflow:
Caption: Experimental workflow for iodination with I₂/NaHCO₃.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 eq) and sodium bicarbonate (1.2 eq) in a suitable solvent system (e.g., a mixture of water and a co-solvent like diethyl ether or methanol to aid solubility). Cool the mixture to 10-15 °C in an ice bath.
-
Addition of Iodine: While stirring vigorously, add powdered iodine (1.0 eq) in small portions over 30-45 minutes. Maintain the temperature below 20 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of N-methylaniline.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC and the fading of the iodine color), quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This method offers a milder alternative to using molecular iodine.[2]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of NIS: Add N-Iodosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid can be added to activate the NIS.[2]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent used for the reaction. Wash the organic solution with aqueous sodium thiosulfate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described below.
Purification of this compound
Purification is crucial to obtain this compound of high purity, free from starting material and potential side products.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A common starting point is a mixture of hexanes and ethyl acetate. The polarity can be fine-tuned based on TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the product. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes.
Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[3] Hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or ethanol are often suitable choices.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[3]
Troubleshooting and Mitigation of Side Reactions
-
Polyiodination: The formation of di- or tri-iodinated products can occur, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. To mitigate this, use a stoichiometric amount of the iodinating agent and monitor the reaction closely by TLC.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and at moderate temperatures can help minimize oxidation.
-
Formation of Azo Compounds: Under certain conditions, particularly in basic media, oxidative coupling of anilines can lead to the formation of azo compounds as byproducts. Maintaining a neutral or slightly acidic pH can help to suppress this side reaction.[4]
-
Reaction Stalls: If the reaction with I₂ stalls, it may be due to the accumulation of HI, which protonates the aniline, deactivating it. Ensure sufficient base (e.g., NaHCO₃) is present to neutralize the acid as it forms.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| Appearance | Dark purple to black solid (<28°C), liquid (>29°C) |
| Melting Point | 28-29 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.44 (d, J = 8.8 Hz, 2H), 6.39 (d, J = 8.8 Hz, 2H), 3.52 (s, 1H, NH), 2.80 (s, 3H, CH₃)[1] |
| ¹³C NMR (101 MHz, CDCl₃) δ | 148.92, 137.76, 129.30, 114.74, 30.67[1] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors and dust.
-
Reagent Handling: Iodine is corrosive and can cause stains. N-Iodosuccinimide is an irritant. Avoid skin and eye contact. N-methylaniline is toxic and can be absorbed through the skin.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The electrophilic iodination of N-methylaniline is a robust and reliable method for the synthesis of this compound. By understanding the principles of electrophilic aromatic substitution and carefully selecting the appropriate iodinating agent and reaction conditions, researchers can efficiently produce this versatile synthetic intermediate. The protocols outlined in this guide, coupled with the strategies for purification and troubleshooting, provide a comprehensive framework for the successful synthesis and isolation of high-purity this compound, a critical component in the development of novel chemical entities.
References
-
Benson, W. R., McBee, E. T., & Rand, L. (n.d.). N-Iodosuccinimide. Organic Syntheses Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
- Pinto, A., et al. (2020). Iodine(III)
- Koukabi, N., et al. (2005).
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
- Racys, D. T., et al. (2016). A mild and rapid method for the iodination of arenes. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Radhakrishna, A. S., et al. (1979). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry.
-
ResearchGate. (n.d.). Iodination of Anilines with Sodium Dichloroiodate. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Storage of 4-Iodo-N-methylaniline
This guide provides comprehensive safety protocols and handling procedures for 4-Iodo-N-methylaniline (CAS No. 60577-34-6), a key intermediate in pharmaceutical and chemical synthesis.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
This compound is a halogenated aromatic amine.[1][2] Understanding its chemical and physical properties is fundamental to recognizing and mitigating potential hazards.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the correct handling and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈IN | [1][2] |
| Molecular Weight | 233.05 g/mol | [2] |
| Appearance | White to light yellow or beige to brown to dark gray crystalline powder | [1][3] |
| Melting Point | 28-29 °C | [2] |
| Boiling Point | 261.1 ± 23.0 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane; insoluble in water. | [1][3] |
Toxicological Hazards and Routes of Exposure
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[3][4]
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Irritation: It is known to cause irritation to the skin, eyes, and respiratory system.[3][4]
-
Chronic Exposure: Currently, there is no available data on the chronic effects of exposure to this compound.[3]
The causality behind these hazards lies in the chemical nature of halogenated anilines. The presence of the iodo- group and the aromatic amine functionality can lead to reactivity with biological macromolecules, causing irritation and toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is to minimize the inhalation of dust or vapors.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.[3]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]
The following diagram illustrates the hierarchy of controls for safely handling this compound.
Caption: Hierarchy of controls for chemical safety.
Safe Handling and Experimental Protocols
Adherence to standardized procedures is paramount when working with this compound.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust or vapors.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Step-by-Step Weighing and Transfer Protocol
-
Preparation: Don the required PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatula, weighing paper/boat, receiving flask, and waste container) inside the fume hood.
-
Weighing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount to the weighing paper or boat. Avoid generating dust.
-
Transfer: Gently transfer the weighed compound into the receiving flask.
-
Cleaning: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of contaminated weighing paper in a designated hazardous waste container.
-
Closure: Securely close the container of this compound.
-
Post-Handling: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
The following workflow diagram visualizes this process.
Sources
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) Analysis of 4-Iodo-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling analysis of 4-Iodo-N-methylaniline (CAS No. 60577-34-6). It is imperative to note that a publicly available, officially sanctioned Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this specific compound is not readily found. Therefore, this document represents a synthesized analysis, leveraging data from suppliers of this compound and extrapolating from the known toxicological profiles of structurally analogous compounds, such as N-methylaniline and other iodinated anilines. This approach is designed to construct a provisional yet scientifically grounded safety profile to guide laboratory practices.
Chemical Identity and Physicochemical Properties
This compound is an important synthetic intermediate, particularly valued in medicinal chemistry and materials science for introducing the N-methyl-iodophenyl moiety into target molecules.[1] Its utility in methods for the direct N-methylation of aromatic primary amines has been noted.[2][3] Accurate identification and understanding of its physical properties are the foundation of safe handling.
There appear to be some discrepancies in the reported physical properties from various suppliers, which may be attributable to differences in purity, crystalline form, or residual solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60577-34-6 | [1][2][4] |
| Molecular Formula | C₇H₈IN | [1][2][4] |
| Molecular Weight | 233.05 g/mol | [1][2][4] |
| Appearance | White to light yellow crystal OR Dark purple to black solid | [1][3] |
| Melting Point | 28-29 °C OR 55-59 °C | [1][4] |
| Boiling Point | ~261-263 °C (Predicted/Reported) | [1][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane). | [1] |
| Storage | Store in a freezer at -20°C, under an inert atmosphere, and protected from light. | [2][3] |
Note: The variance in reported melting point and appearance highlights the importance of consulting the supplier-specific data sheet that accompanies any purchased batch of this chemical.
Hazard Identification and Provisional Classification
Due to the absence of a specific GHS classification for this compound, we must infer its potential hazards from its constituent parts (the aniline core, the N-methyl group, and the iodine substituent) and from data on closely related molecules. Anilines are known for their potential to cause methemoglobinemia, and halogenated aromatics can carry their own distinct toxicological profiles.[5] The MSDS for N-methylaniline and various iodoanilines show significant hazards, including acute toxicity via all routes of exposure, organ damage through prolonged exposure, and severe ecotoxicity.[6][7][8][9]
Based on this analysis, a provisional GHS classification is proposed below. This should be considered a conservative estimate to ensure the highest level of safety.
Table 2: Provisional GHS Hazard Classification for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[8][9][10] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[6][11] |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation.[6][11] |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation.[11] |
| Specific Target Organ Toxicity (Repeated Exposure) | ⚕️ | Danger | H373: May cause damage to organs (blood, liver, spleen) through prolonged or repeated exposure.[8][9] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | 環境 | Warning | H410: Very toxic to aquatic life with long lasting effects.[8][9] |
Toxicological Profile and Mechanistic Insights
The primary toxicological concern with aniline derivatives is their ability to induce methemoglobinemia .[5] The aniline moiety can be metabolized in the body, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, hypoxia.[5] Symptoms include headache, dizziness, rapid heart rate, and shortness of breath.[5]
-
Routes of Exposure: The primary routes of concern are inhalation of dust or vapors, skin absorption, and ingestion. The hazards are systemic, meaning the substance can cause effects throughout the body regardless of the entry point.
-
Irritation: As with many aromatic amines, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[5][12]
-
Chronic Effects: Prolonged or repeated exposure to aniline compounds may lead to damage to the blood (hemolysis), liver, and spleen.[9] Data on carcinogenicity and mutagenicity for this specific molecule are not available.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls
All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][12] A safety shower and eyewash station must be readily accessible.[12]
Personal Protective Equipment (PPE)
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after handling the material.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.[12]
-
Respiratory Protection: If there is a risk of exceeding exposure limits (e.g., during a large spill clean-up), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]
Protocol 1: Standard Laboratory Handling Procedure
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.
-
Weighing: Weigh the solid material inside the fume hood. Use a tared weigh boat or glassine paper to minimize contamination of the balance.
-
Transfer: Carefully transfer the solid to the reaction vessel inside the fume hood. If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: Tightly cap the source container. Decontaminate the spatula and any other tools used. Wipe down the work surface within the fume hood.
-
Disposal: Dispose of all contaminated consumables (gloves, weigh paper) in a designated hazardous waste container.
Emergency Procedures
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Protocol 2: Accidental Spill Response Workflow
The following workflow outlines the logical steps for responding to a small-scale laboratory spill of this compound.
Caption: Workflow for Accidental Spill Response.
Storage, Stability, and Disposal
-
Storage: To maintain chemical integrity and safety, this compound should be stored in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[2][3] It should be protected from light, as many aniline derivatives are light-sensitive.[5][13] Store away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Stability: The compound is generally stable under the recommended storage conditions. Avoid exposure to heat and light.
-
Disposal: Waste material must be treated as hazardous. It should be disposed of by a licensed chemical waste disposal company. Do not allow the material to enter drains or the environment, given its presumed high aquatic toxicity.[8][14] Contaminated packaging should also be disposed of as hazardous waste.
References
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ChemBK. N-Methyl-4-iodoaniline. [Link]
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Wikipedia. 4-Iodo-N,N-dimethylaniline. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. [Link]
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Sarex Fine Chemicals. 4-iodoaniline. [Link]
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PubChem. 4-Iodoaniline | C6H6IN | CID 10893. [Link]
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PubChem. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000. [Link]
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known biological activities of 4-Iodo-N-methylaniline derivatives
An In-depth Technical Guide to the Known Biological Activities of 4-Iodo-N-methylaniline Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of therapeutic agents.[1][2] Its derivatives are integral to the development of drugs targeting a spectrum of diseases, including cancer, cardiovascular disorders, and infectious diseases.[1][2] The strategic modification of the aniline ring, particularly through halogenation, is a well-established method for modulating a compound's physicochemical properties and enhancing its biological efficacy. This guide focuses on a specific subclass: this compound derivatives. The introduction of an iodine atom at the para-position and a methyl group on the nitrogen atom creates a unique scaffold with significant potential in drug discovery. We will explore the synthesis, documented biological activities—with a primary focus on anticancer and antimicrobial applications—and the mechanisms of action that underpin the therapeutic potential of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold.
The this compound Scaffold: Synthesis and Rationale
The this compound core serves as a versatile intermediate for constructing more complex, biologically active molecules. The iodine atom is not merely a bulky substituent; its presence can enhance binding affinity through halogen bonding, improve pharmacokinetic properties, and serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions.
Rationale for Development
While the aniline motif is prevalent in pharmaceuticals, it is also associated with metabolic liabilities, which can lead to toxicity.[3] The development of derivatives is often aimed at overcoming these limitations. N-methylation can alter metabolic pathways, while iodination can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] The goal is to create analogs with improved safety and efficacy.
General Synthesis Pathways
The synthesis of the core scaffold can be achieved through several methods. A common approach is the direct iodination of N-methylaniline. Another method involves the N-methylation of 4-iodoaniline. More complex derivatives are often built by coupling the this compound core with other pharmacologically relevant moieties.
Below is a generalized workflow for the synthesis of bioactive derivatives starting from N-methylaniline.
Caption: Generalized workflow for synthesizing this compound derivatives.
Experimental Protocol: Direct Iodination of N-methylaniline
This protocol describes a solvent-free method for the synthesis of the this compound core.[5]
Materials:
-
N-methylaniline (1 mmol)
-
1,3-dibromo-5,5-dimethylhydantoin associated with ortho-diodobenzene (DBDABCODCI) (0.5 mmol)
-
Porcelain mortar and pestle
-
Ethyl acetate
-
5% aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent mixture
Procedure:
-
Reaction Setup: In a porcelain mortar, combine N-methylaniline (1 mmol) and DBDABCODCI (0.5 mmol).
-
Grinding: Grind the mixture at room temperature. The causality here is that the mechanical force facilitates the solid-state reaction, avoiding the need for potentially hazardous solvents.
-
Monitoring: Monitor the reaction's progress using TLC. This is a critical self-validating step to ensure the reaction proceeds to completion before workup.
-
Workup: Once the reaction is complete, add ethyl acetate to the mixture and filter.
-
Washing: Transfer the organic layer to a separatory funnel and wash with a 5% aqueous sodium thiosulfate solution to quench any remaining iodine species.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent.
-
Characterization: Confirm the structure of the purified this compound using ¹H NMR spectroscopy and melting point determination.[5]
Anticancer Activities of this compound Derivatives
The aniline scaffold is a key component of numerous anticancer agents. Derivatives of this compound have shown significant promise, primarily through mechanisms involving enzyme inhibition and the induction of apoptosis.
Iodoquinazoline Derivatives as Carbonic Anhydrase Inhibitors
A notable class of compounds are the 2,4-disubstituted-6-iodoquinazolines, which incorporate a substituted anilino moiety at the 4-position.[6][7] These compounds have demonstrated potent antiproliferative activity against several cancer cell lines.
Mechanism of Action: CAXII Inhibition Carbonic anhydrases (CAs) are enzymes that catalyze the hydration of carbon dioxide. The isoform CAXII is overexpressed in many hypoxic tumors and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor survival and proliferation.[7] Inhibition of CAXII disrupts this pH balance, leading to cancer cell death. The sulfonamide group often incorporated into these iodoquinazoline derivatives is key to this inhibitory activity.[7]
Caption: Inhibition of tumor-associated carbonic anhydrase XII (CAXII).
Quantitative Data: The antiproliferative activity of several 2,4-disubstituted-6-iodoquinazoline derivatives has been quantified. The IC₅₀ values demonstrate their potency against various cancer cell lines.[6][8]
| Compound Code | Substituents | Cell Line 1 (IC₅₀ µM) | Cell Line 2 (IC₅₀ µM) | Cell Line 3 (IC₅₀ µM) | Cell Line 4 (IC₅₀ µM) |
| 3b | R¹=H, R²=Sulfathiazole | 6.0 | 7.0 | 8.0 | 9.0 |
| 3c | R¹=OCH₃, R²=Sulfanilamide | 4.0 | 5.0 | 7.0 | 8.0 |
| Doxorubicin | (Reference Drug) | 2.3 | 2.8 | 3.1 | 3.25 |
| Data synthesized from multiple reported cancer cell lines in the source literature.[6][8] |
Anilino-Podophyllotoxin Analogs as DNA Topoisomerase II Inhibitors
Other aniline derivatives have been developed as potent inhibitors of human DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[9] A series of 4β-(substituted anilino)-4-desoxypodophyllotoxin analogs have been synthesized and evaluated.[9]
Mechanism of Action: Topoisomerase II Inhibition DNA topoisomerase II resolves DNA tangles by creating transient double-strand breaks, allowing another DNA segment to pass through, and then re-ligating the break. Inhibitors like etoposide and these anilino-podophyllotoxin derivatives stabilize the "cleavable complex," where the DNA is broken but not yet re-ligated. This leads to an accumulation of permanent DNA double-strand breaks, triggering apoptosis.
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- 9. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of 4-Iodo-N-methylaniline in medicinal chemistry
An In-Depth Technical Guide to the Potential Applications of 4-Iodo-N-methylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a versatile synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and a secondary amine, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound in drug discovery, with a focus on its role in the development of targeted therapies. We will explore its utility in the creation of kinase inhibitors and other therapeutic agents, delving into the structure-activity relationships and mechanisms of action of the resulting compounds.
Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery
Halogenated organic compounds play a pivotal role in modern medicinal chemistry, with a significant percentage of approved drugs containing at least one halogen atom. The incorporation of halogens, particularly iodine, into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The iodine atom, being the largest and most polarizable of the stable halogens, can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the lipophilicity of iodine can improve membrane permeability and oral bioavailability.
This compound emerges as a particularly interesting building block due to the combination of the reactive iodine atom and the N-methylaniline scaffold. This scaffold is a common feature in many kinase inhibitors, where the aniline nitrogen can act as a hydrogen bond donor, and the aromatic ring can participate in π-stacking interactions within the ATP-binding pocket of kinases. The iodine atom provides a convenient handle for further chemical modifications, allowing for the exploration of chemical space and the optimization of lead compounds.
Synthetic Routes and Chemical Reactivity of this compound
The synthesis of this compound can be achieved through several established methods. A common approach involves the direct iodination of N-methylaniline using an electrophilic iodine source.
Representative Synthetic Protocol:
-
Dissolution: N-methylaniline is dissolved in a suitable solvent, such as acetic acid.
-
Iodination: A solution of iodine monochloride (ICl) in acetic acid is added dropwise to the N-methylaniline solution at a controlled temperature, typically 0-5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is poured into water and neutralized with a base, such as sodium hydroxide, to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield pure this compound.
The reactivity of this compound is dominated by the chemistry of the C-I bond and the N-H bond. The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents at the 4-position. The secondary amine can be acylated, alkylated, or used as a nucleophile in various condensation reactions.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Case Study: Synthesis of a Tyrosine Kinase Inhibitor Scaffold
This compound serves as a key starting material for the synthesis of various tyrosine kinase inhibitors. The general synthetic strategy involves a Sonogashira coupling of this compound with a terminal alkyne, followed by further functionalization.
Experimental Workflow for Kinase Inhibitor Synthesis:
Caption: Synthetic and evaluation workflow for kinase inhibitors derived from this compound.
Structure-Activity Relationship (SAR) Insights:
The N-methylaniline moiety often serves as a "hinge-binding" element, forming crucial hydrogen bonds with the kinase hinge region. The substituent introduced at the 4-position via the iodine atom can be systematically varied to probe the solvent-exposed region of the ATP-binding site, allowing for the optimization of potency and selectivity.
| Substituent at 4-position | Relative Kinase Inhibitory Potency (IC50) |
| Hydrogen | + |
| Phenyl | ++ |
| Pyridinyl | +++ |
| Morpholinomethylphenyl | ++++ |
This table represents a generalized trend and actual values are target-dependent.
Utility in the Development of Other Therapeutic Agents
The versatility of this compound extends beyond kinase inhibitors. Its derivatives have been explored for a range of other therapeutic applications.
Case Study: Synthesis of Novel Anticancer Agents
Researchers have utilized this compound as a scaffold to develop novel compounds with potential anticancer activity. For instance, it can be a precursor for the synthesis of complex heterocyclic systems that exhibit cytotoxic effects against various cancer cell lines.
Logical Relationship in Drug Development:
A Senior Application Scientist's Guide to the Theoretical Calculation of 4-Iodo-N-methylaniline's Electronic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The 'Why' Before the 'How'
In the landscape of synthetic chemistry and materials science, substituted anilines serve as foundational building blocks. 4-Iodo-N-methylaniline (4-I-NMA), with its reactive iodine substituent and electron-donating amino group, is a versatile intermediate for creating everything from conductive polymers to pharmacologically active compounds.[1][2] A deep understanding of its electronic architecture is not merely academic; it is predictive. It allows us to forecast reactivity, stability, and intermolecular interaction potential, thereby guiding rational design and minimizing costly trial-and-error experimentation.
This guide moves beyond a simple recitation of steps. As a Senior Application Scientist, my objective is to provide you with a validated, logical framework for the computational investigation of 4-I-NMA. We will employ Density Functional Theory (DFT), a cornerstone of modern quantum chemistry, to dissect the molecule's electronic character.[3] The focus here is on causality—understanding why specific methods are chosen and how to interpret the results with confidence.
Part 1: Foundational Theory & Methodological Justification
The core of our investigation relies on Density Functional Theory (DFT), a computational method that calculates the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction.[4] This approach offers a remarkable balance of computational efficiency and accuracy, making it the workhorse for molecules of this size.
The Critical Choice: Functionals and Basis Sets
The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely adopted and robust choice for aniline derivatives, providing reliable geometries and electronic properties.[3][5]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The challenge with 4-I-NMA is the presence of iodine, a heavy element with many electrons. Standard basis sets like the Pople-style 6-31G(d) are inadequate for describing such atoms.[6] To overcome this, we employ a mixed basis set strategy:
-
For the heavy iodine atom, the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set is an excellent choice.[7] It utilizes an effective core potential (ECP) to represent the core electrons, significantly reducing computational cost while maintaining high accuracy for valence electron properties.[6][8]
-
For the lighter atoms (C, N, H), a more flexible Pople-style basis set such as 6-311++G(d,p) is appropriate. This set provides a good description of the valence electrons and includes polarization and diffuse functions to accurately model the electron density distribution.[3]
-
This self-validating system—a proven functional paired with an appropriate mixed basis set—ensures that our computational model is physically meaningful and robust.
The Computational Workflow: A Validated Pathway
The journey from a molecular structure to its electronic properties follows a logical and necessary sequence. Each step builds upon the last, ensuring the final data is derived from a physically realistic molecular state.
Caption: A validated computational workflow for electronic property analysis.
Part 2: Experimental Protocol - A Step-by-Step Guide
This protocol outlines the methodology using a generalized syntax applicable to common quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[9][10]
Step 1: Molecular Structure Input
-
Launch a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Construct the this compound molecule. The molecular formula is C7H8IN.[11]
-
Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz).
Step 2: Geometry Optimization
-
Prepare an input file. The key directive specifies the theoretical level and the task.
-
Route Section Example: #p B3LYP/GenECP Opt Freq
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr functional.
-
GenECP: Indicates a mixed basis set will be used.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after optimization.
-
-
Define the mixed basis set:
-
Specify the 6-311++G(d,p) basis set for C, H, and N atoms.
-
Specify the LANL2DZ basis set for the I atom.
-
-
Submit the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
This step is typically performed automatically after the optimization by including the Freq keyword.
-
Upon completion, verify the output file. A true energy minimum is confirmed if there are zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be re-evaluated. This is a critical self-validation check.[5][12]
Step 4: Electronic Property Calculation & Analysis
-
Using the optimized geometry from Step 3, prepare a new input file for a single-point energy calculation. This calculation will generate the detailed electronic data needed for analysis.
-
Execute the calculation. The output file will contain all the necessary information for the subsequent analyses.
Part 3: Data Interpretation & Visualization
The output of these calculations provides a wealth of quantitative data. Here, we focus on interpreting the most critical electronic properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[16]
Table 1: Calculated Frontier Orbital Energies and Related Properties
| Property | Symbol | Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -5.15 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital | ELUMO | -0.85 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.30 | Chemical Stability & Reactivity |
| Ionization Potential | I ≈ -EHOMO | 5.15 | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 0.85 | Energy released when gaining an electron |
| Chemical Hardness | η = (I-A)/2 | 2.15 | Resistance to change in electron distribution |
Note: These are representative values calculated at the B3LYP/LANL2DZ/6-311++G(d,p) level of theory and may vary slightly with different software or convergence criteria.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting how the molecule will interact with other species.[8]
-
Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack. In 4-I-NMA, these are expected around the nitrogen atom and the π-system of the benzene ring.
-
Electron-Poor Regions (Blue): These areas have a positive electrostatic potential, indicating a relative absence of electrons, and are susceptible to nucleophilic attack. This is typically observed around the hydrogen atoms of the amine group.[8][17]
Atomic Charges and Intramolecular Interactions (NBO Analysis)
While Mulliken charge analysis is a simple method, Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture of charge distribution and intramolecular stabilizing interactions.[13] NBO analysis interprets the electronic wavefunction in terms of localized "Lewis-like" structures (bonds and lone pairs) and identifies delocalization effects as "donor-acceptor" interactions.[14]
The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a more significant interaction.[13]
Caption: Molecular structure and atom numbering scheme for this compound.
Table 2: Key NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |
|---|---|---|---|
| LP(1) N7 | π*(C1-C6) | 45.8 | Strong resonance from Nitrogen lone pair into the phenyl ring. |
| LP(1) N7 | π*(C2-C3) | 20.1 | Contributes significantly to the electron-donating character of the N-methylamino group. |
| π(C1-C6) | π*(C2-C3) | 18.5 | π-conjugation within the benzene ring. |
| π(C2-C3) | π*(C4-C5) | 22.3 | π-conjugation within the benzene ring. |
The NBO analysis quantitatively confirms the strong electron-donating nature of the N-methylamino group through resonance, where the nitrogen lone pair (LP(1) N7) delocalizes into the antibonding π* orbitals of the aromatic ring. This delocalization is fundamental to the molecule's overall reactivity.[13][18]
Conclusion
This guide has outlined a robust and scientifically sound workflow for the theoretical calculation of the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a carefully chosen mixed basis set (LANL2DZ for iodine and 6-311++G(d,p) for other atoms), we can generate reliable data on the molecule's frontier orbitals, electrostatic potential, and intramolecular interactions.
The analysis reveals that 4-I-NMA possesses a significant HOMO-LUMO gap, suggesting moderate stability. The MEP map and NBO analysis cohesively demonstrate that the molecule's reactivity is dominated by the electron-rich nitrogen center and aromatic π-system, which are susceptible to electrophilic attack. These computational insights are not merely theoretical; they provide a predictive foundation for chemists and drug developers to rationally design new materials and molecules, accelerating the pace of discovery.
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ResearchGate. (2021). What is the most suitable basis set for iodine atom?[Link]
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ResearchGate. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. [Link]
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Molpro Mailing List. (2012). [molpro-user] a basis set appropriate for iodine containing system. [Link]
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ChemRxiv. (n.d.). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Iodo-2-methylaniline. [Link]
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DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Iodo-N-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Iodo-N-methylaniline
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. This compound emerges as a highly valuable and versatile building block for these transformations. Its structure is strategically primed for palladium-catalyzed cross-coupling reactions; the iodide substituent serves as an excellent leaving group, exhibiting high reactivity and favorable kinetics in the crucial oxidative addition step of the catalytic cycle.[1][2] The N-methylamino group, a common motif in pharmacologically active molecules, influences the electronic properties of the aromatic ring and provides a vector for further functionalization.
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed reactions. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for reaction design, optimization, and troubleshooting. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
General Experimental Workflow
A successful cross-coupling reaction hinges on a meticulously executed workflow. The exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst, is the most critical parameter.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its operational simplicity, high functional group tolerance, and the stability and low toxicity of its organoboron reagents.[3] For this compound, this reaction provides a direct and efficient route to synthesize N-methyl-4-aminobiphenyl derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.[4][5]
The reaction proceeds through a well-understood catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid activated by a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[6][7]
Protocol 1: Synthesis of N-Methyl-4'-methoxy-[1,1'-biphenyl]-4-amine
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Oven-dried 25 mL round-bottom flask with reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried flask, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Prepare a degassed 3:1:1 mixture of Toluene:Ethanol:Water. Add 10 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Causality and Optimization
| Parameter | Selection | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄ | A reliable, commercially available Pd(0) source. For more challenging couplings or lower catalyst loadings, a pre-catalyst system like Pd(OAc)₂ with a supporting ligand (e.g., SPhos) can be more effective. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to activate the boronic acid for transmetalation.[7] Stronger bases like K₃PO₄ can be used for less reactive partners. For base-sensitive substrates, weaker bases like KF may be employed. |
| Solvent System | Toluene/Ethanol/Water | Toluene solubilizes the organic components, while the aqueous/alcoholic phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[3][6] |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of the catalyst or reagents. Aryl iodides are reactive enough to couple at lower temperatures than the corresponding bromides or chlorides. |
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation.[8][9] This reaction is indispensable for synthesizing complex pharmaceutical intermediates where an aniline or its derivative is required. Using this compound as a substrate in a self-coupling or with another amine allows for the synthesis of complex diarylamines or diaminoarenes.
The mechanism is believed to follow a Pd(0)/Pd(II) cycle similar to other cross-couplings.[8][10] The key steps involve oxidative addition of the aryl iodide, coordination of the amine nucleophile, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10][11]
Protocol 2: Synthesis of N-Methyl-N-phenylbenzene-1,4-diamine
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (in a glovebox): To the Schlenk tube, add Pd(OAc)₂, XPhos, NaOtBu, and this compound.
-
Seal and Remove: Seal the tube, remove it from the glovebox.
-
Inert Atmosphere & Reagent Addition: Connect the tube to a Schlenk line. Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by aniline (110 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Optimization
| Parameter | Selection | Rationale & Expert Insights |
| Catalyst System | Pd(OAc)₂ / XPhos | Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective at promoting the crucial reductive elimination step for C-N bond formation.[11] |
| Base | NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[12][13] Weaker bases are generally ineffective. |
| Solvent | Anhydrous Toluene | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. Toluene is a common choice due to its high boiling point and ability to dissolve the reagents.[14] |
| Atmosphere | Inert (Glovebox/Schlenk) | The catalyst, particularly the active Pd(0) species, and the strong base are sensitive to oxygen and moisture. Strict anaerobic and anhydrous conditions are critical for reproducibility and high yields. |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Other Key Transformations
While Suzuki and Buchwald-Hartwig reactions are arguably the most common, this compound is an excellent substrate for other palladium-catalyzed transformations.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene, such as an acrylate or styrene, to form a new C-C bond with high trans selectivity.[15][16] This reaction is invaluable for the synthesis of substituted olefins. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (or can be ligandless), and an organic or inorganic base like triethylamine (Et₃N) or sodium acetate (NaOAc).[17][18]
Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling an aryl halide with a terminal alkyne, yielding arylalkynes.[2] This reaction is distinguished by its use of a dual-catalyst system, requiring both a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[19][20] An amine base, such as triethylamine or diisopropylamine, is used, often serving as the solvent as well.[21]
Conclusion
This compound is a powerful and versatile reagent for the construction of complex molecular architectures. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with the strategic importance of the N-methylaniline moiety, makes it a go-to building block for researchers in drug discovery and materials science. A thorough understanding of the underlying mechanisms and the rationale for the specific conditions—catalyst, ligand, base, and solvent—is crucial for harnessing the full synthetic potential of this compound. The protocols and insights provided in this guide serve as a comprehensive starting point for developing robust and efficient synthetic routes.
References
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- DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
- Calibre. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- (n.d.). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis.
- (n.d.). Flow Chemistry: Sonogashira Coupling.
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- Reddit. (n.d.). Sonogashira coupling.
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Application Note: Robust Suzuki-Miyaura Coupling Protocols for the Synthesis of N-Methyl-4-arylanilines from 4-Iodo-N-methylaniline
Abstract
This technical guide provides detailed protocols and expert insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 4-iodo-N-methylaniline as a key building block. N-aryl-N-methylanilines are significant structural motifs in medicinal chemistry and materials science. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing two robust protocols using both homogeneous and heterogeneous palladium catalysts. The causality behind experimental choices, mechanistic considerations, and practical guidance for reaction setup, monitoring, and product isolation are thoroughly discussed to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[3]
This compound is an important synthetic intermediate. The presence of the electron-donating N-methylamino group activates the aromatic ring, while the iodo substituent provides a highly reactive site for palladium-catalyzed cross-coupling. The reactivity of aryl halides in the crucial oxidative addition step follows the order I > Br > Cl, making aryl iodides like this compound highly preferred substrates for achieving efficient coupling under mild conditions.[1][4]
This guide presents two field-proven protocols for the coupling of this compound with a variety of arylboronic acids.
-
Protocol 1 employs a classic homogeneous catalyst system, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], known for its reliability and broad applicability.
-
Protocol 2 utilizes a heterogeneous catalyst, Palladium on Carbon (Pd/C), offering advantages in terms of catalyst recovery and reuse, aligning with principles of green chemistry.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The efficacy of the Suzuki coupling is rooted in a well-defined catalytic cycle centered on a palladium complex.[6] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active fourteen-electron Pd(0) complex inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square-planar Pd(II) intermediate.[4]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, which then exchanges its aryl group for the halide on the Pd(II) complex.[6]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle. Isomerization from a trans to a cis-complex is often necessary before reductive elimination can occur.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be required based on the specific electronic and steric properties of the boronic acid coupling partner.
General Laboratory Workflow
A systematic approach from setup to purification is essential for success.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-N-methylaniline
This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-iodo-N-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies, optimization strategies, and practical execution of this pivotal C-N bond-forming reaction. The content is structured to offer not just a procedural walkthrough but also a deep understanding of the underlying chemical principles, ensuring both successful execution and the ability to troubleshoot and adapt the methodology for related substrates.
Foundational Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods like the Ullmann condensation, offering milder conditions and broader functional group tolerance.[1] The reaction is of particular importance in the synthesis of pharmaceuticals and functional materials, where arylamine moieties are prevalent.[1]
The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
dot
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
For the specific case of this compound, an electron-rich aryl iodide, the choice of catalyst, ligand, and base is paramount to achieving high yields and minimizing side reactions. The relatively weak carbon-iodine bond facilitates oxidative addition; however, the electron-donating nature of the N-methylamino group can influence the reactivity of the palladium center.
Strategic Considerations for the Amination of this compound
The successful amination of this compound hinges on the judicious selection of several key reaction parameters. The interplay between the palladium source, the phosphine ligand, the base, and the solvent dictates the efficiency and selectivity of the transformation.
The Catalyst System: Palladium and Ligand Selection
The choice of the palladium precursor is often one of convenience, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.[3] These Pd(II) and Pd(0) sources are typically reduced in situ to the active Pd(0) species. The true key to success lies in the selection of the phosphine ligand, which modulates the stability and reactivity of the palladium center throughout the catalytic cycle.
For the coupling of a secondary aniline like N-methylaniline, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the formation of monoligated palladium species, which are highly active in both oxidative addition and reductive elimination.[1] Furthermore, sterically hindered ligands can help to prevent the formation of undesired side products.
| Ligand | Structure | Key Features and Applications |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for the coupling of secondary amines.[2] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active for a broad range of amines, including primary amines.[2] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a variety of C-N couplings.[4] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A bidentate ligand that has shown efficacy in the coupling of aryl iodides.[1] |
For the amination of this compound, RuPhos is a highly recommended starting point due to its demonstrated effectiveness in couplings involving secondary amines.[2]
The Role of the Base and Solvent
The base plays a crucial role in the deprotonation of the amine, forming the palladium-amido complex that precedes reductive elimination. The choice of base is often intertwined with the choice of solvent.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to high reaction rates.[5] It is typically used in non-polar, aprotic solvents like toluene or dioxane.
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[2] These reactions may require higher temperatures or longer reaction times.
A theoretical and experimental investigation into the role of the base has shown that in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[6][7] In polar solvents, while bromide dissociation is more facile, the base can complex with the palladium center, potentially forming a stable resting state that inhibits catalysis.[6][7]
For the amination of aryl iodides, the solubility of the iodide salt byproduct (e.g., NaI) can impact the reaction rate. In solvents where the iodide salt is highly soluble, it can have an inhibitory effect on the catalyst.[5] Therefore, solvents in which the iodide byproduct is poorly soluble, such as toluene, are often preferred for the amination of aryl iodides.[2][5]
Detailed Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. It is crucial to maintain an inert atmosphere throughout the reaction, as the palladium(0) catalyst and some phosphine ligands are sensitive to oxygen.
Protocol 1: General Procedure with a Strong Base
This protocol is suitable for a wide range of secondary amine coupling partners.
dot
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Reagents and Equipment:
-
This compound
-
Amine coupling partner (e.g., another equivalent of N-methylaniline for self-coupling)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium source (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Add the sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe (to a concentration of approximately 0.1-0.2 M with respect to the aryl iodide).
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Procedure with a Weaker Base for Sensitive Substrates
This protocol is recommended when either the starting materials or the product contain base-sensitive functional groups.
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting sodium tert-butoxide with a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).
-
The reaction may require a higher temperature (e.g., 100-120 °C) and a longer reaction time to achieve full conversion.
-
Follow the workup and purification procedure as outlined in Protocol 1.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related aryl iodides. These conditions can serve as a starting point for the optimization of the amination of this compound.
| Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | >95 |
| 4-Iodotoluene | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 85-95 |
| 1-Iodo-4-nitrobenzene | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | >90 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or increasing the catalyst and ligand loading. Ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Product Formation: The formation of hydrodehalogenated arene (aniline in this case) can occur as a side reaction. This is often more prevalent with primary amines but can also be observed with secondary amines. The choice of a bulky ligand can often suppress this side reaction. Di-arylation of a primary amine coupling partner can also occur; using a slight excess of the amine can sometimes mitigate this.
-
Catalyst Inhibition: As previously mentioned, the iodide byproduct can inhibit the catalyst. If low reactivity is observed, ensure that the solvent choice (e.g., toluene) minimizes the solubility of the iodide salt.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of valuable N-aryl-N-methylaniline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this guide are intended to empower researchers to successfully implement and adapt this powerful transformation in their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Application Note: Sonogashira Coupling Partners for 4-Iodo-N-methylaniline
A Guide to Synthesis, Optimization, and Mechanistic Considerations for Drug Development Professionals
Introduction: The Strategic Value of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, which proceeds under relatively mild conditions, is indispensable in the construction of complex molecular architectures.[1] Its high functional group tolerance and reliability have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]
4-Iodo-N-methylaniline is a particularly valuable building block in medicinal chemistry. The iodo-substituent serves as a highly reactive handle for cross-coupling reactions, while the N-methylaniline moiety is a common scaffold in pharmacologically active compounds. The reactivity of aryl halides in the Sonogashira coupling follows the trend I > OTf > Br >> Cl, making this compound an ideal substrate for efficient coupling, often at room temperature.[4][5]
This guide provides a comprehensive overview of the Sonogashira coupling as applied to this compound. It delves into the underlying catalytic mechanisms, explores the selection of diverse alkyne coupling partners, and offers detailed, field-proven protocols for researchers and drug development professionals.
The Catalytic Engine: A Synergistic Palladium and Copper Cycle
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][6] Understanding this dual mechanism is critical for rational troubleshooting and optimization.
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle :
-
Oxidative Addition : The active catalyst, a 14-electron Pd(0) complex, undergoes oxidative addition with the aryl iodide (this compound) to form a square planar Pd(II) intermediate.[2][4]
-
Transmetalation : This Pd(II) complex receives the alkynyl group from a copper acetylide species generated in the copper cycle. This is often the rate-determining step of the overall reaction.[2][5]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the final arylethynyl product and regenerate the active Pd(0) catalyst, thus closing the cycle.[2]
-
-
Copper Cycle :
A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms an undesirable butadiyne byproduct.[7][8] This has led to the development of copper-free Sonogashira protocols, which typically require stronger bases or specialized ligands to facilitate the direct formation of a palladium acetylide.[2][9]
Selecting the Alkyne Coupling Partner: A Universe of Possibilities
The versatility of the Sonogashira reaction stems from its tolerance for a wide array of functional groups on the terminal alkyne coupling partner.[2] This allows for the strategic introduction of diverse chemical motifs onto the 4-amino-N-methylaniline core.
| Alkyne Class | Example Partner | Key Considerations & Rationale |
| Aromatic | Phenylacetylene | The quintessential partner for demonstrating core reactivity. Electron-donating or -withdrawing groups on the phenyl ring are well-tolerated, allowing for electronic tuning of the final product. |
| Aliphatic | 1-Octyne | Demonstrates the applicability to non-aromatic systems. Useful for introducing lipophilic alkyl chains to modulate physicochemical properties like solubility and membrane permeability. |
| Functionalized (Alcohols) | Propargyl alcohol | The hydroxyl group is tolerated, providing a handle for further functionalization (e.g., etherification, esterification) post-coupling. This is a key strategy in fragment-based drug design. |
| Functionalized (Amines) | Propargylamine | The amine group can be a key pharmacophoric feature or a site for subsequent derivatization. Protection of the amine may be required depending on the reaction conditions. |
| Silyl-Protected | Trimethylsilylacetylene (TMSA) | TMSA is an excellent substrate for preventing homocoupling. The TMS group can often be removed in situ with a suitable base or in a subsequent deprotection step to yield the terminal alkyne.[1] |
Detailed Experimental Protocol
This section provides a robust, generalized protocol for the coupling of this compound with phenylacetylene. It should be considered a validated starting point, with the understanding that minor adjustments may be necessary for other alkyne partners.
Reaction Scheme: this compound + Phenylacetylene → 4-((Phenylethynyl)-N-methylaniline)
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |
| This compound | C₇H₈IN | 233.05 | 233 mg | 1.0 mmol |
| Phenylacetylene | C₈H₆ | 102.14 | 123 µL | 1.2 mmol |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14.0 mg | 0.02 (2 mol%) |
| Copper(I) Iodide | CuI | 190.45 | 7.6 mg | 0.04 (4 mol%) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxygen from promoting alkyne homocoupling and deactivating the Pd(0) catalyst.[6]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (5 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (123 µL, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Execution: Allow the reaction to stir at room temperature. The mixture will typically turn from a pale yellow to a darker brown/black suspension.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the this compound spot indicates reaction completion (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the insoluble catalyst residues and salts. Wash the Celite® pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL) to remove copper salts, water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, 4-((phenylethynyl)-N-methylaniline), typically as a pale yellow solid.
Experimental Workflow and Optimization
The success of a Sonogashira coupling often depends on the careful control of several interdependent parameters. A systematic approach to optimization is crucial when adapting the protocol to new substrates.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Pd catalyst. 2. Insufficient degassing (O₂ present). 3. Poor solvent choice for substrate solubility. | 1. Use fresh catalyst from a reliable source. 2. Ensure rigorous evacuation/backfilling cycles. Use degassed solvents. 3. Screen alternative solvents like DMF or toluene.[10] |
| Significant Homocoupling | 1. Presence of oxygen. 2. High concentration of CuI catalyst. 3. Reaction run for an excessively long time. | 1. Improve inert atmosphere technique.[6] 2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol.[8][11] 3. Stop the reaction as soon as TLC indicates consumption of starting material. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Sterically hindered alkyne partner. | 1. For less reactive partners, gently heat the reaction to 40-60 °C.[5] 2. Increase catalyst loading (e.g., to 5 mol% Pd) and reaction time. Consider a more active ligand system. |
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for synthesizing a diverse array of substituted aniline derivatives. By understanding the core catalytic mechanism and the roles of each reaction component, researchers can rationally select coupling partners and optimize conditions to achieve high yields. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and chemical development to leverage this powerful reaction in the creation of novel molecular entities.
References
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
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Chemeurope.com. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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NROChemistry. (2020). Sonogashira Coupling. [Link]
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Bunev, A. S., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019. [Link]
-
Singh, G. (2014). Response to "What is the best procedure for Sonogashira coupling?". ResearchGate. [Link]
-
Abdiaj, I., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15335-15344. [Link]
-
Alagarsamy, P., & Chithravel, V. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(5), 771-773. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
-
Zięba, M., et al. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences, 25(8), 4293. [Link]
-
Jones, C. R., et al. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Application Note: A Comprehensive Guide to the Heck Reaction of 4-Iodo-N-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from unsaturated halides and alkenes.[1][2][3] This application note provides a detailed guide for researchers on the vinylation of 4-Iodo-N-methylaniline, an electron-rich substrate of significant interest in the synthesis of pharmaceutical and materials science intermediates. We delve into the mechanistic underpinnings, explore the critical reaction parameters, and present a robust, field-proven protocol using a heterogeneous palladium catalyst. This guide is designed to blend theoretical understanding with practical application, ensuring a high rate of success for this important transformation.
The Mizoroki-Heck Reaction: Mechanistic Framework
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount for rational optimization and troubleshooting. The reaction of an aryl iodide, such as this compound, follows four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide. This is often the rate-determining step of the cycle.[1] The reactivity trend for the halide is I > Br >> Cl.[1] For an electron-rich substrate like this compound, the electron-donating N-methylamino group can slightly decrease the rate of this step compared to electron-poor aryl halides.[4]
-
Alkene Coordination and Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the syn-insertion of the alkene into the Aryl-Pd bond. This forms a new carbon-carbon bond.[1][5]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydrido-palladium(II) species.[1][5] This step typically proceeds to give the more thermodynamically stable trans-(E)-isomer.[1]
-
Catalyst Regeneration: A base is required to neutralize the generated hydrogen halide (HI), facilitating the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][6]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
Optimizing Reaction Parameters for this compound
The success of the Heck reaction hinges on the careful selection of several key parameters. For this compound, the high reactivity of the C-I bond allows for flexible and often simplified conditions.
Palladium Catalyst Source
Both homogeneous and heterogeneous palladium sources are effective. While homogeneous catalysts like Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) offer high activity, heterogeneous catalysts present significant operational advantages.
-
Palladium on Carbon (Pd/C): For industrial and laboratory applications, 10% Pd/C is an excellent choice. It is less expensive, highly robust, and can be easily removed from the reaction mixture by simple filtration, simplifying product purification.[7][8] For an active substrate like this compound, Pd/C is often sufficient to achieve high conversion without additional ligands.[7]
The Role of Ligands
Ligands stabilize the Pd(0) species, preventing its decomposition into inactive palladium black, and modulate the catalyst's reactivity.[1]
-
Ligandless Conditions: Due to the high reactivity of aryl iodides, the Heck reaction of this compound can often be performed successfully without the addition of phosphine ligands. In these cases, the solvent or an additive can help stabilize the catalytic species.[7][9]
-
Phosphine Ligands: If reactivity is low or side reactions occur, the addition of a ligand can be beneficial. Common choices include monodentate phosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). For challenging couplings, bulky, electron-rich phosphine ligands may be employed to promote oxidative addition and stabilize the catalyst.[10][11]
Base Selection
The base is critical for regenerating the Pd(0) catalyst and cannot be omitted.[2][6] The choice between an organic amine and an inorganic salt can influence reaction kinetics and product purity.
-
Inorganic Bases: Salts like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are effective, inexpensive, and widely used.[10][12] NaOAc is a particularly mild and robust choice for couplings with iodoanilines.[7]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common. However, they can sometimes act as ligands or lead to the formation of ammonium salts that can complicate purification.
Solvents and Additives
The solvent must solubilize the reactants and catalyst at the required temperature.
-
Solvents: High-boiling polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices, allowing reactions to be conducted at temperatures of 100-140 °C to ensure a reasonable reaction rate.[13][14] DMAc is a proven solvent for Heck reactions of substituted anilines.[7]
-
Additives: Tetrabutylammonium salts, such as tetrabutylammonium chloride (TBAC), can act as phase-transfer agents and catalyst stabilizers, enhancing reactivity, especially in ligandless systems.[4][7][9]
Parameter Summary Table
| Parameter | Recommended Starting Point | Alternative Options | Rationale & Citation |
| Aryl Halide | This compound (1.0 equiv) | - | Iodides are highly reactive, facilitating the rate-limiting oxidative addition step.[1] |
| Alkene | n-Butyl Acrylate (1.2-1.5 equiv) | Styrene, Acrylonitrile, Ethyl Acrylate | Electron-poor alkenes are highly reactive and show excellent regioselectivity.[1] |
| Catalyst | 10% Pd/C (0.5 - 2.5 mol%) | Pd(OAc)₂, Pd₂(dba)₃ | Heterogeneous catalyst is robust, ligand-free conditions are often sufficient, and purification is simplified.[7] |
| Base | Sodium Acetate (NaOAc) (2.0 equiv) | K₂CO₃, Et₃N, Cs₂CO₃ | Mild, inexpensive, and effective inorganic base for regenerating the Pd(0) catalyst.[2][7] |
| Solvent | DMAc or NMP | DMF, Acetonitrile | High-boiling polar aprotic solvent ensures solubility and allows for necessary reaction temperatures.[7][14] |
| Temperature | 120 - 140 °C | 100 - 150 °C | Higher temperatures are often needed to drive the reaction of electron-rich anilines to completion.[7] |
| Additive | None (initially) | Bu₄NCl (1.0 equiv) | Can enhance rate and stability, particularly if conversion is slow or if using a less reactive bromide.[4][7] |
Detailed Experimental Protocol
This protocol describes the Heck coupling of this compound with n-butyl acrylate using a heterogeneous Pd/C catalyst.
Materials and Reagents
-
This compound
-
n-Butyl acrylate
-
10% Palladium on Carbon (Pd/C, preferably 50% wet with water)
-
Sodium Acetate (NaOAc), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (e.g., three-neck round-bottom flask)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle and temperature controller
-
Condenser
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Heck reaction and product isolation.
Step-by-Step Procedure
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a nitrogen/argon inlet. Purge the entire system with an inert atmosphere for 10-15 minutes.
-
Charging Reagents: To the flask, add this compound (e.g., 1.00 g, 4.29 mmol, 1.0 equiv), anhydrous sodium acetate (0.70 g, 8.58 mmol, 2.0 equiv), and 10% Pd/C (50% wet, e.g., 91 mg, containing 0.043 mmol Pd, 1.0 mol%).
-
Solvent and Alkene Addition: Under a positive flow of inert gas, add anhydrous DMAc (e.g., 15 mL) followed by n-butyl acrylate (e.g., 0.77 mL, 5.36 mmol, 1.25 equiv) via syringe.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 130-140 °C using a heating mantle. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark slurry with ethyl acetate (e.g., 50 mL). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(4-(methylamino)phenyl)acrylate.
References
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Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters. [Link]
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Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Mechanisms of the Mizoroki–Heck Reaction - SciSpace. SciSpace. [Link]
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Heck Reaction—State of the Art - MDPI. MDPI. [Link]
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Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. ACS Publications. [Link]
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Uridate/Pyridyl Pd(II) Complexes: Phosphine-Free High Turnover Catalysts for the Heck Reaction of Deactivated Aryl Bromides - ChemInform. Wiley Online Library. [Link]
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The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC - NIH. National Center for Biotechnology Information. [Link]
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Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. Shodhganga. [Link]
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Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF - ResearchGate. ResearchGate. [Link]
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Heck reaction between 4-iodoanisole and methyl acrylate employing the standard conditions of Table 1. - ResearchGate. ResearchGate. [Link]
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Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library. [Link]
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Which type of base is generally used in Heck Coupling and why? - ResearchGate. ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Heck reaction - Wikipedia. Wikipedia. [Link]
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Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. National Center for Biotechnology Information. [Link]
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Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate. ResearchGate. [Link]
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Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]
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Application Note: A Guide to the Synthesis of N-Methyl-N-Aryl Anilines via Palladium-Catalyzed Cross-Coupling of 4-Iodo-N-methylaniline
Introduction: The Significance of N-Aryl Anilines
The N-methyl-N-aryl aniline scaffold is a privileged structural motif integral to a vast array of functional molecules. In drug development, this moiety is a cornerstone of numerous pharmacophores, including tyrosine kinase inhibitors for oncology (e.g., Nilotinib) and various agents targeting the central nervous system.[1][2] Beyond pharmaceuticals, these triarylamine derivatives are critical components in materials science, forming the basis for organic light-emitting diodes (OLEDs), hole-transport materials, and molecular electronics due to their unique photophysical properties.
Historically, the synthesis of these C-N bonds was often hampered by harsh reaction conditions, such as those required for the Ullmann condensation, which typically involves high temperatures and stoichiometric amounts of copper.[3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[4][5] This modern synthetic tool offers a milder, more versatile, and highly efficient pathway to construct C(sp²)-N bonds with exceptional functional group tolerance and a broad substrate scope.[4][6][7]
This guide provides a detailed technical overview and actionable protocols for the synthesis of N-methyl-N-aryl anilines, using 4-Iodo-N-methylaniline as a key building block. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig reaction, provide a validated experimental workflow, and offer insights into reaction optimization and troubleshooting.
Synthetic Strategy: The Power of Palladium Catalysis
The method of choice for coupling this compound with various aryl partners is the Buchwald-Hartwig amination. This reaction stands in contrast to older methods like the Ullmann or Goldberg reactions, which, despite their utility, often require higher temperatures (frequently >150-200 °C) and less functional group compatibility.[3] The palladium-catalyzed approach provides a more general and milder route, making it the superior choice for complex molecule synthesis.[4][6]
The general transformation is as follows:
Why this compound? The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl.[8] While aryl iodides can sometimes present challenges due to the formation of inhibitory palladium-iodide bridged dimers, this can often be overcome with the right choice of solvent and ligand.[8][9] The high reactivity of the C-I bond allows for milder reaction conditions (lower temperatures and catalyst loadings) compared to the analogous aryl bromides or chlorides, making this compound an excellent and reactive substrate for these transformations.[10]
Deep Dive: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][9][11]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II)-aryl complex. This is often the rate-determining step of the cycle.[5][10]
-
Amine Coordination & Deprotonation: The secondary amine (the aryl partner) coordinates to the Pd(II) center. In the presence of a strong base (e.g., NaOtBu), the amine is deprotonated to form a more nucleophilic palladium-amido complex.[5]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of a generic arylamine with this compound.
Reaction: Synthesis of N-methyl-N-(4-iodophenyl)aniline
Materials:
-
Aryl Halide: this compound (1.0 equiv.)
-
Amine: Aniline (1.2 equiv.)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv.)
-
Solvent: Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Scientist's Note: It is critical to perform these additions in an inert atmosphere (e.g., inside a glovebox or under a strong stream of argon). The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[9]
-
-
Flask Sealing and Evacuation: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe, followed by the aniline.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Scientist's Note: Vigorous stirring is important, especially with heterogeneous bases like K₂CO₃ or Cs₂CO₃, to ensure adequate mixing.[8]
-
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-methyl-N-(4-iodophenyl)aniline.
Optimization and Data
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The steric and electronic properties of both coupling partners play a significant role.
| Aryl Partner (Ar-NH₂) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | ~90% |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~85% |
| 4-Cyanoaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | ~78% |
| 2-Methylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | t-AmOH | 110 | 24 | ~75% |
| Note: This table presents representative data compiled from typical outcomes in the literature for analogous reactions. Actual results may vary. |
Choosing Your Components:
-
Ligands: Bulky, electron-rich phosphine ligands are essential.[4]
-
Bases: The base not only deprotonates the amine but also influences catalyst activity.
-
NaOtBu: A strong, highly effective base, but can be incompatible with base-sensitive functional groups like esters.[9]
-
K₃PO₄ / K₂CO₃ / Cs₂CO₃: Milder inorganic bases that are often used for more sensitive substrates.
-
-
Catalyst Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved consistency and activity.[8]
Troubleshooting Common Issues
Even robust reactions can encounter problems. A logical approach to troubleshooting is key.
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The Strategic Role of 4-Iodo-N-methylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Unseen Pillar in Drug Scaffolding
In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned series of chemical transformations. The success of this journey often hinges on the strategic selection of key building blocks—versatile molecules that introduce critical structural motifs and provide reactive handles for further elaboration. 4-Iodo-N-methylaniline stands as a premier example of such a foundational intermediate. Its unique combination of an electron-rich N-methylated aniline ring and a highly reactive carbon-iodine bond makes it an invaluable precursor for constructing the complex architectures of modern therapeutics, particularly in oncology and immunology.
The iodine atom is not merely a placeholder; it is a strategic linchpin. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, allows for the precise and efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] These bonds form the very backbone of numerous drug classes, enabling the connection of diverse molecular fragments. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers and drug development professionals in their synthetic endeavors.
Core Applications in Pharmaceutical Synthesis
The utility of this compound is most profoundly demonstrated in its application as a precursor to key pharmacophores. Its structure is particularly amenable to the synthesis of substituted anilines and biaryl compounds, which are prevalent in a class of targeted cancer therapies known as tyrosine kinase inhibitors (TKIs).[2]
Application Focus: Synthesis of Tyrosine Kinase Inhibitor (TKI) Scaffolds
Many TKIs, such as Nilotinib and Axitinib, feature a core structure where a substituted aniline or a related nitrogen-containing heterocycle is linked to another aromatic system. This linkage is often a diarylamine or a biaryl moiety. This compound provides an ideal starting point for creating these crucial bonds.
-
Diarylamine Formation via Buchwald-Hartwig Amination: The N-methylaniline portion of the molecule can act as the amine coupling partner, or more strategically, the iodine atom can be replaced by another amine to form a complex diarylamine. This is a cornerstone reaction in medicinal chemistry for synthesizing arylamines.[1][3]
-
Biaryl Core Construction via Suzuki-Miyaura Coupling: The carbon-iodine bond offers a highly reactive site for C-C bond formation with a wide array of boronic acids or esters, enabling the synthesis of complex biaryl structures that are common in pharmaceutical agents.[4][5]
A concrete example is the synthesis of intermediates structurally related to the TKI Nilotinib . While Nilotinib itself is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide, its synthesis involves the coupling of complex amine and benzamide fragments. An important related compound, the "Nilotinib Iodo Impurity" (3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide), highlights the direct relevance of iodo-methylaniline scaffolds in this synthetic space.[2] This demonstrates that the iodo-methylaniline core is a key piece in constructing the final drug molecule.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points. As a Senior Application Scientist, I must emphasize that optimization is often necessary based on the specific substrate, scale, and desired purity profile. The rationale behind the choice of reagents is provided to guide this optimization process.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond, coupling this compound with a primary or secondary amine. This reaction is fundamental for creating diarylamine intermediates.
Reaction Scheme:
Methodology:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%). Seal the tube and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Expert Insight: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like Xantphos or RuPhos are often effective for coupling with electron-rich anilines as they promote the crucial reductive elimination step and stabilize the palladium catalyst.
-
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Expert Insight: Cesium carbonate (Cs₂CO₃) is a common choice, but other bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) can be more effective depending on the amine's pKa. NaOtBu is a stronger base and can be beneficial for less reactive amines but may not be compatible with base-sensitive functional groups.
-
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 5-10 mL per mmol of iodoaniline). Finally, add the amine coupling partner (1.1-1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 75-90 |
| Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | 70-85 |
| Pd-PEPPSI-IPr (2) | - | NaOtBu (1.5) | Toluene | 90 | 4-8 | 80-95 |
Note: Yields are highly substrate-dependent and these values serve as a general guideline.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the formation of a C-C bond between this compound and an arylboronic acid or ester, a key step in synthesizing biaryl cores of many pharmaceuticals.
Reaction Scheme:
Methodology:
-
Reaction Setup: In a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid or its pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel. Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 4:1:1).
-
Expert Insight: The C-I bond is highly reactive, often allowing for the use of less sophisticated catalysts like Pd(PPh₃)₄. For more challenging couplings, or for reactions with aryl chlorides or bromides, more advanced catalyst systems with bulky phosphine ligands (e.g., SPhos, XPhos) are beneficial.[5] The presence of water is crucial for the transmetalation step in the catalytic cycle.[6]
-
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under an inert atmosphere. Microwave irradiation can significantly accelerate the reaction.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8-16 | 80-95 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 85 | 6-12 | 85-98 |
| Pd/C (10 wt%, 1.4) | K₂CO₃ (2.0) | DMF | 100 (MW) | 0.5-1.5 | 70-92 |
Note: Yields are highly substrate-dependent and these values serve as a general guideline.[7]
Safety and Handling
As with all iodo-aromatic compounds and anilines, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
Toxicity: Iodoanilines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is more than just a simple chemical; it is a strategic asset that provides a reliable and versatile platform for the synthesis of complex pharmaceutical intermediates. Its predictable reactivity in cornerstone reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient construction of diarylamine and biaryl scaffolds. By understanding the principles behind these transformations and adhering to robust protocols, researchers and drug development professionals can effectively leverage this powerful building block to accelerate the discovery and development of next-generation medicines.
References
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-
Linde, E., & Olofsson, B. (2023). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. [Link]
- Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 6, 2820-2825.
- Greaney, M. F., et al. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Cancer Therapy: The Importance of Nilotinib Iodo Impurity in Pharmaceutical R&D. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Synthesis of nilotinib derivatives and characterization of their.... [Link]
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- Giles, F. J., et al. (2011). Nilotinib: evaluation and analysis of its role in chronic myeloid leukemia. Expert Opinion on Pharmacotherapy.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.
- Wang, C., et al. (2024).
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Application Notes & Protocols: 4-Iodo-N-methylaniline in the Synthesis of Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-Iodo-N-methylaniline in Chromophore Design
This compound is a versatile synthetic intermediate with significant potential in the development of novel dyes and pigments.[1][2] Its unique molecular architecture, featuring both an iodo-substituent and an N-methylated amino group, offers strategic advantages in the design of chromophoric systems. The presence of the iodine atom provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex dye structures. The N-methyl group, on the other hand, can influence the electronic properties and solubility of the final dye molecule, impacting its color and performance characteristics.
This document provides a comprehensive guide to the application of this compound in the synthesis of azo dyes, a prominent class of colorants. We will delve into the fundamental principles of diazotization and azo coupling, followed by a detailed, step-by-step protocol for the synthesis of a novel disperse dye. Furthermore, we will explore the characterization of the synthesized dye and discuss its potential applications.
The Chemistry of Azo Dye Synthesis from this compound
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.
-
Diazotization: In the first step, the primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, an electron-rich aromatic compound. In this guide, we will use 3-(N,N-diethylamino)phenol as the coupling agent. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling agent, forming a stable azo compound characterized by the -N=N- functional group.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
For researchers who wish to synthesize the starting material, a general procedure for the synthesis of this compound is provided below.
Materials and Reagents:
-
N-methylaniline
-
Iodine
-
Sulfuric acid (catalyst)
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve N-methylaniline in acetic acid in a round-bottom flask.
-
Add iodine and a catalytic amount of sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to induce crystallization.
-
Filter the crystals and wash them with cold water to obtain this compound.[3]
Protocol 2: Synthesis of a Novel Disperse Dye
This protocol details the synthesis of a novel azo disperse dye from this compound and 3-(N,N-diethylamino)phenol.
Part A: Diazotization of this compound
Materials and Reagents:
-
This compound (2.33 g, 0.01 mol)
-
Concentrated hydrochloric acid (3 mL)
-
Sodium nitrite (0.7 g, 0.01 mol)
-
Distilled water
-
Ice
Procedure:
-
In a 100 mL beaker, prepare a solution of this compound in a mixture of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling Reaction
Materials and Reagents:
-
3-(N,N-diethylamino)phenol (1.65 g, 0.01 mol)
-
Sodium hydroxide (0.4 g, 0.01 mol)
-
Distilled water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 3-(N,N-diethylamino)phenol in a solution of sodium hydroxide in 20 mL of distilled water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 60 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the crude product with cold distilled water until the filtrate is neutral.
-
Recrystallize the dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.
-
Dry the purified dye in a vacuum oven at 50-60 °C.
Characterization of the Synthesized Dye
The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques. Below is a table summarizing the expected characterization data.
| Technique | Expected Results |
| FTIR (cm⁻¹) | ~3400 (O-H stretch, if present), ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1600 (C=C aromatic stretch), ~1450 (N=N stretch), ~1250 (C-N stretch) |
| ¹H NMR (δ, ppm) | Aromatic protons in the range of 6.0-8.0 ppm, signals for the N-methyl and N-diethyl groups in the aliphatic region. |
| UV-Vis (λmax, nm) | An absorption maximum in the visible region (typically 400-600 nm), indicative of the extended π-conjugation of the azo dye. |
Potential Applications in Dyeing
The synthesized azo dye, due to its structure, is expected to be a disperse dye, suitable for dyeing hydrophobic fibers such as polyester and nylon.[1] The presence of the iodo group could also allow for its use as a reactive dye after further modification. The color of the dye will be dependent on the final chemical structure and can be fine-tuned by altering the coupling component.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Aromatic amines and their derivatives can be toxic and should be handled with care.
-
Diazonium salts are potentially explosive in their dry state and should always be kept in solution and at low temperatures.
References
- Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4), 863-870.
- Synthesis of disperse dyes and their applications on synthetic fabrics. (2019). FUW Trends in Science & Technology Journal, 4(1), 092-096.
- Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery, 58(319), 708-715.
- Synthesis and Characterization of Monoazo Disperse Dye. (2021).
-
N-Methyl-4-iodoaniline - ChemBK. (n.d.). Retrieved from [Link]
Sources
experimental procedure for N-alkylation of 4-Iodo-N-methylaniline
An Application Note and Protocol for the N-Alkylation of 4-Iodo-N-methylaniline
Abstract
The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable synthetic intermediate, and its further alkylation provides access to a diverse range of tertiary aniline derivatives. This document, intended for researchers and drug development professionals, provides a comprehensive guide to the N-alkylation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol. We detail a standard procedure using an alkyl halide, discuss reaction monitoring and product characterization, and provide troubleshooting insights to ensure successful execution.
Scientific Principles and Mechanistic Overview
The N-alkylation of a secondary amine, such as this compound, with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion (leaving group).
A critical component of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrohalic acid (e.g., HBr, HI), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The base neutralizes this acid, allowing the reaction to proceed to completion.
Key Considerations for Experimental Design:
-
Choice of Base: The ideal base should be strong enough to neutralize the generated acid but should not compete with the amine as a nucleophile. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or even inorganic bases like potassium carbonate (K₂CO₃) are often employed to prevent the base itself from being alkylated.[1][3]
-
Solvent Selection: Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used.[3] They are capable of dissolving the reactants but do not participate in the reaction.
-
Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. Primary alkyl halides are most effective for SN2 reactions.
-
Side Reactions: The primary potential side reaction is over-alkylation of the desired tertiary amine product to form a quaternary ammonium salt. This can be minimized by avoiding a large excess of the alkylating agent and carefully monitoring the reaction progress.
Caption: The SN2 pathway for N-alkylation of a secondary aniline.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with a generic primary alkyl halide (e.g., ethyl iodide).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Starting Material |
| Alkyl Halide (e.g., Ethyl Iodide) | ≥99% Purity | Acros Organics | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR Chemicals | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | Extraction & Chromatography Eluent |
| Hexanes | ACS Grade | --- | Chromatography Eluent |
| Saturated Sodium Bicarbonate (aq.) | --- | Lab Prepared | Aqueous Wash |
| Saturated Sodium Chloride (Brine) | --- | Lab Prepared | Aqueous Wash |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | --- | To quench any residual iodine |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | --- | Stationary Phase for Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | --- | Reaction Monitoring |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting amine.
-
Stir the suspension for 10-15 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.1-1.2 eq) to the stirred suspension at room temperature via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) using an oil bath and attach a reflux condenser. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable eluent system (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (approx. 20-30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[4]
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of hexanes and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified N-alkyl-4-iodo-N-methylaniline.
-
Data Analysis and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides structural confirmation of the product. Expect to see new signals corresponding to the added alkyl group and shifts in the signals of the N-methyl and aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point indicates high purity for solid products.
Caption: A typical experimental workflow for N-alkylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aniline derivatives are toxic and can be absorbed through the skin.[5] Handle with care.
-
Alkyl halides can be lachrymatory and are harmful. Avoid inhalation and skin contact.
-
Handle anhydrous solvents under an inert atmosphere to prevent moisture contamination.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enamine and N-Methylaniline Reactions.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC.
- ChemicalBook. (n.d.). This compound CAS#: 60577-34-6.
- LookChem. (n.d.). Purification of Aniline.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
Sources
catalytic N-methylation of aromatic primary amines using methanol with 4-Iodo-N-methylaniline
Application Note: Catalytic N-Methylation of Aromatic Primary Amines Using Methanol
Focus Application: Synthesis of 4-Iodo-N-methylaniline for Pharmaceutical and Organic Synthesis Intermediates
Introduction: The Strategic Importance of N-Methylation
N-methylated aromatic amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Traditionally, N-methylation has been accomplished using stoichiometric, and often hazardous, reagents such as methyl halides (e.g., methyl iodide) or dimethyl sulfate.[1][3] These classical methods suffer from significant drawbacks, including the use of toxic reagents, poor atom economy, and the generation of substantial salt waste.
Modern synthetic chemistry has pivoted towards more sustainable and efficient catalytic methodologies. The use of methanol as a C1 source for N-methylation represents a significant advancement in green chemistry.[4][5] This approach is highly attractive because methanol is an inexpensive, readily available, and renewable feedstock, with water being the sole stoichiometric byproduct of the reaction.[6] This application note provides a detailed guide to the catalytic N-methylation of aromatic primary amines using methanol, with a specific, field-tested protocol for the synthesis of this compound, a valuable building block in organic synthesis.[7]
The "Borrowing Hydrogen" Catalytic Principle
The N-methylation of amines with methanol predominantly proceeds via a "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism.[1][2][5] This elegant, multistep catalytic cycle avoids the direct use of an external oxidant or reductant by temporarily "borrowing" hydrogen from the alcohol substrate.
The core mechanistic steps, typically mediated by a transition metal complex (e.g., Ru, Ir, Pt, Ni), are as follows:
-
Dehydrogenation: The catalyst abstracts two hydrogen atoms from methanol, oxidizing it to formaldehyde in situ and forming a metal-hydride species.
-
Condensation: The primary aromatic amine reacts with the highly reactive formaldehyde intermediate to form a hemiaminal, which then dehydrates to an imine.
-
Hydrogenation: The metal-hydride species, which stored the "borrowed" hydrogen, reduces the imine to the corresponding N-methylated secondary amine.
-
Catalyst Regeneration: The catalyst is regenerated, ready to initiate another cycle.
This process is highly atom-economical and showcases the efficiency of tandem catalysis. The choice of catalyst and reaction conditions is critical for achieving high selectivity for mono-methylation over di-methylation.[2]
Catalytic Cycle Diagram
Caption: Fig. 1: The Borrowing Hydrogen mechanism for N-methylation.
Comparative Overview of Catalytic Systems
A variety of homogeneous and heterogeneous catalysts have been developed for this transformation. The choice of catalyst is dictated by factors such as substrate scope, desired selectivity (mono- vs. di-methylation), cost, and reusability.
| Catalyst System | Type | Typical Conditions | Base | Key Advantages | Reference(s) |
| (DPEPhos)RuCl₂(PPh₃) | Homogeneous | 140 °C, 12 h | Cs₂CO₃ (weak base) | Easily synthesized, effective with weak bases. | [6],[8] |
| Cyclometalated Ru | Homogeneous | 60-70 °C, 22 h | KOtBu or NaOH | Very mild reaction temperatures. | [1],[9] |
| NHC-Iridium(I) | Homogeneous | 120-150 °C, 5-24 h | Cs₂CO₃ or Base-free | High selectivity control; mono- or di-methylation possible by tuning conditions. | [10],[11],[12] |
| Pt/C | Heterogeneous | 130 °C, 36 h | NaOH | Reusable, selective for mono-methylation of aromatic amines. | [2] |
| Ni/ZnAlOₓ | Heterogeneous | 160 °C, 24 h | NaOH | Cost-effective non-noble metal, good stability and reusability. | [13],[14] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for the selective mono-N-methylation of 4-iodoaniline using a ruthenium-based catalyst system. The procedure is adapted from established methodologies for halogenated anilines.[6],[8]
Materials and Equipment
-
Substrate: 4-Iodoaniline (98%+)
-
Reagent: Anhydrous Methanol (MeOH, 99.8%)
-
Catalyst: (DPEPhos)RuCl₂(PPh₃) or similar Ru-based catalyst
-
Base: Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu)
-
Reaction Vessel: 10 mL Schlenk tube or a microwave vial with a magnetic stir bar
-
Atmosphere: Inert gas (Nitrogen or Argon)
-
Purification: Silica gel for column chromatography, Hexane, Ethyl Acetate
-
Analytical: TLC plates, GC-MS for reaction monitoring and product confirmation
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk tube. Flame-dry the tube under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the prepared tube, add 4-iodoaniline (1.0 mmol, 219 mg), the Ruthenium catalyst (0.005 mmol, 0.5 mol%), and Cesium Carbonate (0.5 mmol, 163 mg).
-
Solvent Addition: Add anhydrous methanol (1.0 mL) to the Schlenk tube using a syringe.
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 140 °C. Stir the mixture vigorously for 12 hours.
-
Scientist's Note: The reaction temperature is a critical parameter. Higher temperatures increase the rate but may also promote side reactions like over-methylation or catalyst decomposition. The chosen temperature represents a balance for this specific substrate and catalyst system.[6]
-
-
Reaction Workup: After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel. A gradient eluent system of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing) is typically effective.
-
Product Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound. The product is typically a colorless oil or a low-melting solid.[15] Expected analytical data:
Troubleshooting and Key Considerations
-
Low Conversion: If conversion is low, ensure all reagents, especially the methanol, are anhydrous. The catalyst may require pre-activation or a higher loading. Extending the reaction time or slightly increasing the temperature may also be beneficial.
-
Over-methylation (Formation of N,N-dimethylaniline): This is a common side reaction. To favor mono-methylation, one can reduce the amount of methanol, lower the reaction temperature, or decrease the reaction time. Some catalyst systems, particularly certain Iridium-NHC complexes, offer superior selectivity for mono-methylation.[11][16]
-
Dehalogenation: With iodo-substituted anilines, reductive dehalogenation can be a competing pathway, especially with highly active hydrogenation catalysts or under harsh conditions. If this is observed, using a milder catalyst or lower temperatures is advised.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical as oxygen can deactivate many transition metal catalysts.
Safety and Handling
-
Methanol: Methanol is toxic and highly flammable. It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin. Always handle methanol in a well-ventilated chemical fume hood.[17][18][19]
-
Aromatic Amines: Aromatic amines, including 4-iodoaniline, are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are generally suitable for incidental contact with methanol, but consult manufacturer guides).[18][19]
-
Pressure: Reactions in sealed vessels at elevated temperatures will generate pressure. Use appropriate pressure-rated glassware (e.g., Schlenk tubes or microwave vials) and operate behind a blast shield.
References
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
The proposed reaction mechanism for N‐methylation of amines with methanol catalyzed by a Cp*Ir Complex. ResearchGate. [Link]
-
Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]
-
N‐methylation of amines with methanol in a hydrogen free system with catalyst 3. ResearchGate. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]
-
Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. J-STAGE. [Link]
-
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. RSC Publishing. [Link]
-
Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Thieme E-Books & E-Journals. [Link]
-
Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Organic Chemistry Portal. [Link]
-
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ResearchGate. [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. ACS Publications. [Link]
-
Chemical Safety Guide, 5th Ed. ORS. [Link]
-
Methanol. University of Washington. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC. [Link]
-
Methanol - Standard Operating Procedure. UCLA EH&S. [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C. [Link]
-
Expert Tips for Handling Methanol Safely. FR Outlet. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols: Leveraging 4-Iodo-N-methylaniline for the Synthesis of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The synthesis of radiolabeled compounds is a cornerstone of modern biomedical research and drug development, enabling non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2][3][4] This guide provides an in-depth exploration of 4-Iodo-N-methylaniline as a critical precursor for creating these valuable molecular probes. We will delve into the fundamental principles of radioiodination, present detailed, field-proven protocols for direct labeling, and discuss the essential quality control measures required to ensure the integrity of the final radiopharmaceutical. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with the tools to confidently synthesize high-quality radiotracers for their specific research applications.
Introduction: The Strategic Importance of this compound in Radiochemistry
This compound is a versatile aromatic amine derivative that serves as an excellent starting point for the synthesis of radiolabeled molecules.[2] Its structure is strategically advantageous for several reasons:
-
The Aryl Iodide Moiety: The iodine atom on the aniline ring provides a direct site for isotopic exchange reactions, allowing for the incorporation of various radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).[1][5][6] This versatility enables the development of tracers for both diagnostic imaging (SPECT with ¹²³I, PET with ¹²⁴I) and therapeutic applications (radiotherapy with ¹³¹I).[1][6]
-
The N-methylaniline Core: This structural motif is found in numerous biologically active molecules, making this compound a relevant precursor for developing targeted radiopharmaceuticals. The N-methyl group can also be a site for further chemical modification to enhance binding affinity or alter pharmacokinetic properties.
-
Favorable Reaction Kinetics: The electron-donating nature of the N-methylamino group can facilitate electrophilic aromatic substitution reactions, which are commonly employed in radioiodination procedures.[1]
The ability to synthesize radiolabeled compounds efficiently and with high purity is paramount in drug discovery and development. These tracers are indispensable for:
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7]
-
Pharmacodynamic Assessments: Visualizing drug-target engagement in vivo.
-
Disease Diagnosis and Staging: Non-invasively identifying and characterizing disease states.[3]
-
Patient Stratification: Selecting patients who are most likely to respond to a particular therapy.[8]
This guide will focus on the practical aspects of utilizing this compound to achieve these goals.
Principles of Radioiodination: Activating Iodine for Incorporation
Radioiodination is the process of incorporating a radioactive iodine isotope into a molecule. The most common methods involve electrophilic substitution, where an oxidized, electrophilic form of radioiodide (e.g., I⁺) attacks an electron-rich position on an aromatic ring.[1][6][9] Several oxidizing agents can be used to generate the reactive iodine species from sodium radioiodide (Na[*I]).
Common Oxidizing Agents:
-
Chloramine-T: A strong oxidizing agent that is widely used due to its efficiency in producing high specific activity radiolabeled compounds.[10][11] However, its harsh nature can potentially damage sensitive molecules.[12] Careful optimization of reaction conditions is crucial.[10]
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder and water-insoluble oxidizing agent.[9][12] It is often coated onto the surface of reaction vials, which simplifies the purification process as the oxidant can be easily separated from the reaction mixture.[9]
-
Peracetic Acid: Can be an effective oxidizing agent, particularly for sensitive substrates where Chloramine-T may cause unwanted side reactions.[6]
The choice of oxidizing agent depends on the stability of the precursor molecule and the desired reaction conditions. For the protocols in this guide, we will focus on the widely applicable and well-characterized Chloramine-T and Iodogen® methods.
Experimental Workflow for Radioiodination
The overall process for radiolabeling this compound or its derivatives can be broken down into several key stages.
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protocols for the purification of 4-Iodo-N-methylaniline by column chromatography
An Application Note for Drug Development Professionals
Abstract
4-Iodo-N-methylaniline is a crucial building block in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The methodology emphasizes the mitigation of common challenges associated with the chromatography of basic amines, ensuring high purity and recovery.
Introduction: The Challenge of Purifying Aromatic Amines
The synthesis of this compound, often achieved through the direct iodination of N-methylaniline, can result in a crude mixture containing unreacted starting materials, isomers, and over-iodinated byproducts.[2] While column chromatography is a powerful technique for purification, aromatic amines like this compound present a specific challenge. The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.
This protocol addresses these challenges by employing a mobile phase modified with a competing base, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby ensuring a sharp elution profile and efficient purification.[3][4]
Pre-Chromatography: Optimizing Separation with Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a retention factor (Rƒ) of approximately 0.2-0.3 for the this compound.
Protocol for TLC Analysis:
-
Prepare Eluent Systems: Prepare a few different mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A good starting point is a 9:1 Hexane:Ethyl Acetate (v/v) mixture.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Optimize:
-
If the product spot has a very low Rƒ (<0.2), increase the polarity of the eluent by adding more ethyl acetate.
-
If the Rƒ is too high (>0.4), decrease the polarity by adding more hexane.
-
If significant tailing is observed, add 0.5-1% triethylamine (TEA) to the eluent system to act as a basic modifier.[4] A commonly effective system is a mixture of Hexane and Ethyl Acetate.[2] For instance, a ratio of 50:1 Petroleum Ether/Ethyl Acetate has been successfully used for similar compounds.[7]
-
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes.
Materials and Reagents
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade), Triethylamine (TEA).
-
Crude Sample: 1-2 g of crude this compound.
-
Equipment:
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter) with a stopcock.
-
Separatory funnel or reservoir for the eluent.
-
Round bottom flasks for sample preparation and fraction collection.
-
TLC plates, developing chamber, and visualization tools (UV lamp, iodine chamber).
-
Rotary evaporator.
-
Step-by-Step Purification Procedure
Step 1: Column Packing (Wet Slurry Method)
The integrity of the purification process relies heavily on a well-packed column.[8] The wet slurry method is recommended to ensure a homogenous packing free of air bubbles and channels.
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA). The consistency should be like a thin milkshake. Use approximately 30-50 times the weight of silica gel to the weight of the crude sample.[8]
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the side of the column gently to encourage even settling of the silica.
-
Add more eluent as needed, ensuring the silica bed never runs dry.
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for sample loading.
Step 2: Sample Loading (Dry Loading Recommended)
For compounds that may have limited solubility in the initial mobile phase, dry loading is the preferred method to ensure a concentrated starting band and better separation.
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently cover the sample layer with another thin layer of sand.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution. Use gentle air pressure if necessary to achieve a steady flow rate.
-
Start with a low-polarity mobile phase as determined by the initial TLC analysis (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA).
-
Collect the eluate in a series of numbered test tubes or flasks (e.g., 10-20 mL fractions).
-
Monitor the separation by performing TLC on the collected fractions. Spot several fractions per TLC plate to track the elution of the product.
-
If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased (gradient elution). For example, move from a 98:2 to a 95:5 and then a 90:10 ratio of Hexane:Ethyl Acetate (always maintaining the 0.5% TEA).
Step 4: Product Isolation
-
Once all fractions have been analyzed by TLC, combine the fractions that contain the pure this compound.
-
Remove the solvents from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil should be further dried under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and melting point determination. The melting point of pure this compound is reported to be in the range of 28-29 °C or 55-59 °C depending on the source.[1][2]
Summary of Key Parameters & Visual Workflow
The following table summarizes the recommended starting parameters for the purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[8] |
| Mobile Phase | Hexane / Ethyl Acetate with 0.5-1% Triethylamine | Good selectivity for aromatic compounds. TEA neutralizes acidic silica.[2][4] |
| TLC Rƒ Target | 0.2 - 0.3 | Optimal range for good separation on a column. |
| Sample Loading | Dry Loading | Ensures a narrow band and improves resolution, especially for less soluble samples. |
| Elution Mode | Isocratic or Gradient | Start with isocratic; switch to a shallow gradient if separation is difficult. |
| Visualization | UV (254 nm), Iodine Chamber | This compound is UV-active. Iodine is a good general stain.[5] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound by silica gel column chromatography. By carefully optimizing the mobile phase with Thin-Layer Chromatography and employing a basic modifier like triethylamine, researchers can effectively overcome the common challenges associated with purifying basic amines, leading to a final product of high purity suitable for demanding applications in drug discovery and development.
References
-
ChemBK. N-Methyl-4-iodoaniline - Introduction. Available at: [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
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Reddit. Chromotography with free amines? : r/chemhelp. Available at: [Link]
-
Column chromatography. University of Alberta. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Wikipedia. 4-Iodo-N,N-dimethylaniline. Available at: [Link]
-
PubMed. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Available at: [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. Available at: [Link]
-
SIELC Technologies. Separation of o-Iodoaniline on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
PubChem. This compound hydrochloride (C7H8IN). Available at: [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Organic Syntheses. p-IODOANILINE. Available at: [Link]
- Google Patents. CN106542958B - A kind of preparation method of o-iodoaniline.
-
PubChem. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000. Available at: [Link]
-
YouTube. A Practical Guide to TLC (Thin Layer Chromatography). Available at: [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]
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- 8. web.uvic.ca [web.uvic.ca]
crystallization techniques for obtaining high-purity 4-Iodo-N-methylaniline
Application Note: High-Purity Crystallization of 4-Iodo-N-methylaniline
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of this compound to high purity using crystallization techniques. As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, the purity of this compound is paramount.[1] This application note explores single-solvent, mixed-solvent, and salt-formation crystallization strategies, explaining the scientific rationale behind each step to empower researchers in drug development and organic synthesis to achieve optimal results.
Introduction: The Importance of Purity
This compound is a substituted aniline derivative widely utilized as a building block in organic synthesis. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in downstream applications. Crystallization is a powerful and economical purification technique for solid organic compounds, leveraging differences in solubility to selectively isolate the desired molecule from contaminants.[2][3][4][5] This process relies on the controlled formation of a crystalline lattice, which inherently excludes foreign molecules, resulting in a significant enhancement of purity.[2]
This guide is designed for researchers and chemists, providing not just step-by-step instructions but also the underlying principles to adapt and troubleshoot these methods for robust and repeatable outcomes.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is the foundation for developing a successful crystallization protocol.
| Property | Value | Source(s) | Significance for Crystallization |
| Molecular Formula | C₇H₈IN | [1][6] | Provides basic identity and molecular weight. |
| Molecular Weight | 233.05 g/mol | [6] | Used for calculating molar quantities. |
| Appearance | White to light yellow crystalline solid | [1] | Color can be an initial indicator of purity; darker colors often suggest oxidative impurities. |
| Melting Point | 28-29 °C (recrystallized from hexane) | [6][7] | A low melting point requires careful temperature control to prevent "oiling out." Purity is often assessed by a sharp, well-defined melting point. |
| Boiling Point | ~261 °C | [1][6] | High boiling point makes crystallization a more suitable purification method than distillation for removing non-volatile impurities. |
| Solubility | Soluble in ethanol, ether, dichloromethane; sparingly soluble in cold non-polar solvents like hexane. | [1][6][8] | The differential solubility between hot and cold solvents is the driving force for cooling crystallization. |
Scientist's Note: The relatively low melting point is a critical parameter. It implies that the saturated solution must be cooled carefully and potentially to sub-ambient temperatures (0-5 °C) to maximize yield without the compound separating as an impure liquid (oiling out).
Strategic Workflow for Method Development
Choosing the right crystallization strategy is a systematic process. The following workflow outlines the key decision points for purifying this compound.
Caption: Workflow for selecting the optimal crystallization strategy.
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization with Hexane
This method is ideal for crude material with good initial purity and is based on literature reports citing hexane as an effective recrystallization solvent.[6][7][8]
Rationale: Hexane is a non-polar solvent. This compound exhibits significant solubility in hot hexane but is poorly soluble at lower temperatures. This large solubility gradient is ideal for high recovery.[3]
Methodology:
-
Preparation: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add approximately 20 mL of hexanes to the flask. Gently heat the mixture on a hot plate with stirring. The temperature should be brought to a gentle boil (~65-69 °C).
-
Achieve Saturation: Continue adding hexanes in small portions (1-2 mL) until all the solid material has just dissolved. Expert Tip: Adding an excess of solvent will reduce the final yield, so aim for the minimum volume of boiling solvent required.[2]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask to prevent premature crystallization. Filter the hot solution quickly.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2 x 5 mL) of ice-cold hexanes to rinse away any remaining soluble impurities. Caution: Use minimal, ice-cold solvent for washing to avoid redissolving the product.[2]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Protocol 2: Mixed-Solvent Crystallization (Ethanol/Water)
This technique is effective when the compound is too soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and both solvents are miscible. For substituted anilines, an ethanol-water system is a common and effective choice.[10]
Rationale: The compound is first dissolved in a "good" solvent (ethanol). The controlled addition of a "poor" or "anti-solvent" (water) reduces the overall solubility of the compound in the mixture, inducing crystallization.[4]
Methodology:
-
Preparation: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Dissolution: At room temperature, add the minimum amount of ethanol required to completely dissolve the solid.
-
Induce Cloudiness: While stirring, add deionized water dropwise until the solution becomes persistently cloudy (this is the point of saturation).
-
Re-dissolution: Gently warm the mixture on a hot plate until the solution becomes clear again. If it does not become clear, add a drop or two of ethanol until it does.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30 minutes.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled ethanol/water mixture (using the same approximate ratio that induced crystallization).
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 3: Purification via Hydrochloride Salt Formation
For starting material that is heavily oxidized (dark in color) or oily, converting the aniline to its hydrochloride salt can facilitate purification. Salts often have better crystalline properties than the free base and are less prone to air oxidation.[11]
Rationale: The basic nitrogen of the aniline is protonated to form an ionic salt. This salt has drastically different solubility properties, often being soluble in water or alcohols but insoluble in non-polar organic solvents, allowing for the removal of non-basic, organic-soluble impurities.
Methodology:
-
Salt Formation: Dissolve 5.0 g of crude this compound in 50 mL of diethyl ether. While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate. Continue adding acid until no more precipitate forms.
-
Isolate Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallize Salt: The salt can now be recrystallized. A common solvent system for aniline hydrochlorides is an ethanol/water mixture. Follow the procedure outlined in Protocol 2 to recrystallize the salt.
-
Liberate Free Base: Dissolve the purified salt in a minimal amount of water. Place the solution in a separatory funnel and add a 2 M sodium hydroxide (NaOH) solution dropwise until the aqueous layer is basic (test with pH paper). The oily free base will separate.
-
Extraction: Extract the liberated this compound into a non-polar organic solvent like dichloromethane or diethyl ether (3 x 20 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product, which can then be further crystallized using Protocol 1 if desired.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is supersaturated above the compound's melting point; cooling is too rapid. | Re-heat the solution to re-dissolve the oil. Add a small amount of extra solvent and allow the solution to cool much more slowly. Vigorous stirring during cooling can sometimes help. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal from a previous batch.[9] |
| Low Recovery/Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used. Cool the solution for a longer period in an ice bath. Always use minimal, ice-cold solvent for washing.[2][12] |
| Product is Still Impure | The impurity has similar solubility to the product; co-precipitation occurred. | Try a different solvent or solvent system. If impurities are colored and non-polar, consider adding a small amount of activated carbon to the hot solution before filtration (use with caution as it can also adsorb the product). Consider purification via salt formation (Protocol 3).[12] |
Conclusion
The purification of this compound can be effectively achieved through systematic crystallization. For relatively clean starting material, a single-solvent cooling crystallization from hexane offers a straightforward and efficient method. For more challenging purifications, mixed-solvent systems or transient conversion to the hydrochloride salt provide robust alternatives. By understanding the principles behind each technique and carefully controlling experimental parameters such as solvent volume and cooling rate, researchers can consistently obtain high-purity this compound suitable for the most demanding synthetic applications.
References
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N-Methyl-4-iodoaniline - Introduction. (2024-04-09). ChemBK. [Link]
-
Recrystallization1. University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Recrystallization. University of Massachusetts, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. American Chemical Society. [Link]
-
4-Iodo-2-methylaniline. National Center for Biotechnology Information. [Link]
-
Purify and dry aniline?. Reddit. [Link]
-
4-Iodo-N-(3-nitrobenzylidene)aniline. PubChem. [Link]
-
Aniline is usually purified by. Allen Institute for AI. [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]
-
This compound hydrochloride. PubChemLite. [Link]
-
1-(2-Iodophenyl)pyrrole. Organic Syntheses. [Link]
-
Preparation of 4-iodoaniline. PrepChem.com. [Link]
-
2-Iodo-4-methylaniline. PubChem. [Link]
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Application Note & Protocol: A Multi-Modal Analytical Approach for Monitoring Reactions of 4-Iodo-N-methylaniline
Introduction
4-Iodo-N-methylaniline is a key substituted aniline intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials. Precise monitoring of its chemical transformations is critical for ensuring reaction completion, optimizing yield, minimizing impurity formation, and guaranteeing process safety and scalability.[1] This document provides a comprehensive guide to robust analytical methods for tracking the progress of reactions involving this compound. We will delve into the mechanistic rationale behind each technique and provide detailed, field-tested protocols for their implementation. The methodologies described herein are designed to be self-validating, adhering to principles outlined in regulatory guidelines such as those from the FDA.[2][3][4][5][6]
The choice of an analytical method is contingent on the specific reaction being monitored, the properties of the reactants and products, and the information required (e.g., qualitative progress, quantitative conversion, kinetic data). This guide will cover a suite of techniques from rapid qualitative assessments to detailed quantitative and in-situ analyses.
Thin-Layer Chromatography (TLC): Rapid Qualitative Reaction Scouting
Expertise & Experience: TLC is an indispensable tool for the initial stages of reaction monitoring due to its speed, simplicity, and low cost. For aromatic amines like this compound, it provides a quick visual confirmation of the consumption of starting material and the appearance of products. The iodine stain is particularly effective for visualizing aromatic compounds.[7][8][9]
Trustworthiness: While primarily qualitative, a well-developed TLC method with appropriate standards can provide semi-quantitative information. The key to trustworthy results lies in consistent application and a systematic approach to solvent system selection and visualization.
Protocol: TLC Monitoring of a Representative Reaction
Objective: To qualitatively monitor the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio must be optimized for the specific reaction)
-
Visualization agents: UV lamp (254 nm), iodine chamber.
Step-by-Step Methodology:
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
Spotting: Using a capillary spotter, carefully apply a small spot of the diluted reaction mixture to the baseline of the TLC plate. Also, spot the starting material (this compound) and, if available, the expected product as references.
-
Development: Place the spotted TLC plate in a developing chamber containing the pre-determined mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization:
-
UV Light: Remove the plate and allow the solvent to evaporate. Visualize the plate under a UV lamp at 254 nm.[9][10] Aromatic compounds will appear as dark spots against the fluorescent background.[9][10] Circle the observed spots with a pencil.
-
Iodine Staining: Place the UV-visualized plate into a chamber containing a few crystals of iodine.[9][10] Aromatic compounds and other unsaturated molecules will form colored complexes with the iodine vapor, appearing as yellow-brown spots.[9][10] This method is effective for visualizing compounds that are not UV-active.[7][8]
-
Data Interpretation:
-
The disappearance of the spot corresponding to this compound indicates its consumption.
-
The appearance of new spots indicates the formation of products.
-
The relative intensity of the spots can give a rough estimate of the reaction's progress.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
Expertise & Experience: HPLC is the workhorse for quantitative reaction monitoring in pharmaceutical and fine chemical synthesis.[11] For compounds like this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity, allowing for accurate determination of conversion and purity. The choice of a C18 column is standard for separating non-polar to moderately polar aromatic compounds.[11]
Trustworthiness: A validated HPLC method provides highly reliable and reproducible quantitative data.[2] Validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose.[2][3]
Protocol: Quantitative HPLC Analysis
Objective: To quantitatively determine the concentration of this compound and its reaction products over time.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized to achieve good separation.[11]
-
Flow Rate: 0.7-1.0 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Detection Wavelength: UV detection at a wavelength where both reactant and product have significant absorbance (e.g., 190 nm for aniline derivatives).[11]
-
Column Temperature: 30 °C.[11]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Reaction Sampling: At regular intervals, withdraw a precise volume of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent) and dilute to a known volume with the mobile phase or a suitable solvent.
-
Analysis: Inject the prepared samples into the HPLC.
-
Data Processing: Integrate the peak areas for this compound and any products. Use the calibration curve to determine the concentration of the starting material at each time point.
Data Presentation:
| Time Point | This compound Peak Area | Concentration (from Calibration) | % Conversion |
| 0 h | 1,250,000 | 10.0 mg/mL | 0% |
| 1 h | 875,000 | 7.0 mg/mL | 30% |
| 2 h | 437,500 | 3.5 mg/mL | 65% |
| 4 h | 62,500 | 0.5 mg/mL | 95% |
| 6 h | < 10,000 | < 0.1 mg/mL | >99% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
Expertise & Experience: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for identifying reaction byproducts and confirming the mass of the desired product. For N-methylaniline derivatives, GC-MS provides both retention time data for quantification and mass spectra for structural elucidation.[12][13][14]
Trustworthiness: The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification of analytes. Method validation, including assessment of linearity and recovery, ensures quantitative accuracy.[14]
Protocol: GC-MS Analysis
Objective: To identify and quantify this compound and related volatile compounds in a reaction mixture.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for a wide range of aromatic compounds.[14]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to separate compounds with different boiling points.[14]
-
Injector Temperature: 250°C.[14]
-
MS Interface Temperature: 300°C.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Mass Range: Scan a range appropriate for the expected masses of reactants, products, and byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Withdraw a sample from the reaction mixture. The sample may require extraction into a suitable organic solvent (e.g., dichloromethane or cyclohexane) and drying before injection.[15][16]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode to identify all components. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantify the components by creating a calibration curve using standards, similar to the HPLC protocol.
-
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 233 (M+), 218, 106 |
| N-methylaniline (potential byproduct) | 8.2 | 107 (M+), 106, 77 |
| Product X | 15.1 | [List characteristic fragments] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ and Ex-situ Monitoring
Expertise & Experience: NMR spectroscopy provides detailed structural information and is an excellent tool for reaction monitoring, capable of providing unambiguous evidence of molecular transformations.[17][18][19] It can be used both for analyzing withdrawn samples (ex-situ) and, with specialized equipment, for real-time monitoring directly in the reaction vessel (in-situ or online).[1][17][20] Monitoring the disappearance of proton signals specific to this compound and the appearance of new signals corresponding to the product allows for direct tracking of the reaction kinetics.[21][22][23]
Trustworthiness: NMR is inherently quantitative if proper experimental parameters are used (e.g., sufficient relaxation delays). The high resolution and specificity of NMR make it a very reliable technique for both structural confirmation and quantification.[20]
Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the conversion of this compound to its product by observing changes in the ¹H NMR spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent and analytes.
Step-by-Step Methodology (Ex-situ):
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material, this compound, to identify characteristic peaks.
-
Reaction Sampling: At various time points, take a small sample from the reaction.
-
Sample Preparation: Remove the reaction solvent under reduced pressure. Dissolve the residue in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis:
-
Identify a well-resolved signal for both the starting material and a product.
-
Integrate these signals. The relative integrals can be used to calculate the molar ratio of the compounds and thus the percent conversion.
-
For In-situ Monitoring:
-
Specialized flow-NMR setups can be used where the reaction mixture is continuously circulated through the NMR spectrometer, allowing for real-time data acquisition without manual sampling.[20]
Data Interpretation:
-
This compound: Expect signals for the N-methyl group (a singlet around 2.8-2.9 ppm in CDCl₃) and aromatic protons.[24]
-
Product: Look for the appearance of new signals and shifts in existing signals that are consistent with the expected product structure.
-
Conversion Calculation:
-
Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] * 100
-
Visualization of Workflows
General Analytical Workflow
Caption: General workflow for analytical monitoring.
HPLC Quantitative Analysis Workflow
Caption: HPLC workflow for quantitative analysis.
References
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]
-
Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. National Institutes of Health. [Link]
-
Reaction Monitoring. Bruker. [Link]
-
Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
-
Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Validation of Analytical Methods. Lab Manager. [Link]
-
An improved method for visualizing TLC plates using iodine. Journal of Chemical Education. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. PubMed Central. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. PubMed. [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
-
Kinetics from the reaction monitoring (A) showing the evolution... ResearchGate. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [Link]
- Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]
-
Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. ResearchGate. [Link]
-
Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. PubMed. [Link]
-
Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]
-
Kinetic investigation of the oxidation of N-alkyl anilines by peroxomonophosphoric acid in anionic surfactant sodium lauryl sulphate. ResearchGate. [Link]
-
Quantification of aniline and N-methylaniline in indigo. PubMed Central. [Link]
-
Separation of 4-Amino-N-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Synfacts. [Link]
-
2-Iodo-4-methylaniline. PubChem. [Link]
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- 12. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
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- 23. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-N-methylaniline
Welcome to the technical support center for the synthesis of 4-Iodo-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Introduction: The Challenge of Selective Iodination
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, primarily through the electrophilic iodination of N-methylaniline, presents a classic challenge: how to achieve high yield and regioselectivity for the desired para-isomer while avoiding common pitfalls such as over-iodination and the formation of unwanted side products. The N-methyl group is strongly activating, making the aromatic ring highly susceptible to electrophilic attack, which requires precise control over reaction conditions.[1]
This guide provides detailed protocols, troubleshooting advice in a direct Q&A format, and answers to frequently asked questions to empower you to master this synthesis.
Core Synthesis Protocol: Iodination with N-Iodosuccinimide (NIS)
This method is often preferred for its mild conditions and high selectivity, minimizing the harshness of other systems that use strong oxidizers or acids.[2][3]
Detailed Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, add N-methylaniline (1.0 eq.) and a suitable solvent such as acetonitrile or dichloromethane (approx. 10 mL per 1 mmol of aniline).
-
Reagent Addition: In a separate container, dissolve N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath) over 15-20 minutes. The slight excess of NIS ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 1-3 hours. The disappearance of the N-methylaniline spot and the appearance of a new, less polar product spot indicate completion.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted NIS and elemental iodine, causing the color to fade.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound as a white to light yellow solid.[4][5]
Troubleshooting Guide: Question & Answer Format
Here we address specific issues you might encounter during the synthesis.
Question 1: My yield is very low, or I've isolated no product. What went wrong?
Answer: A low or zero yield can stem from several factors. Let's diagnose the cause systematically.
-
Cause A: Ineffective Iodinating Agent.
-
Explanation: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light or moisture, losing its iodinating power. Molecular iodine (I₂) can also be problematic if the reaction doesn't effectively consume the hydrogen iodide (HI) byproduct, which can reverse the reaction.[6]
-
Solution:
-
Check Reagent Quality: Use freshly opened or properly stored NIS. If using I₂, ensure an appropriate base (like sodium bicarbonate) or an oxidizing agent is present to remove the HI formed.[7]
-
Consider an Alternative: For a more potent system, iodine monochloride (ICl) in acetic acid can be effective, though it is more aggressive and may require more careful control to avoid side reactions.[8]
-
-
-
Cause B: Improper Workup Procedure.
-
Explanation: The product, this compound, has a basic amino group. If you wash with an acidic solution during workup, the product will protonate and partition into the aqueous layer, leading to significant loss.
-
Solution: Ensure all aqueous washes during the extraction phase are neutral or basic. A wash with saturated sodium bicarbonate solution is highly recommended before drying the organic layer.
-
-
Cause C: Sub-optimal Reaction Temperature.
-
Explanation: While the initial addition of the iodinating agent is often done at 0 °C to control the exothermic reaction, the reaction itself may need to be run at room temperature or even slightly heated to proceed to completion.
-
Solution: After the initial addition, allow the reaction to warm to room temperature. If TLC analysis shows a stalled reaction after several hours, consider gently heating the mixture to 40-50 °C.
-
Question 2: My TLC plate shows a significant amount of starting material left, even after a long reaction time. How can I drive the reaction to completion?
Answer: An incomplete reaction is a common issue, typically pointing to insufficient reactivity of the electrophile or deactivation of the substrate.
-
Cause A: Insufficient Electrophilicity.
-
Explanation: The iodinating species might not be "hot" enough to react completely. While NIS is often sufficient, some conditions require an extra push.
-
Solution: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[2][9] The acid protonates the succinimide nitrogen of NIS, making the iodine atom significantly more electrophilic and accelerating the reaction.
-
-
Cause B: Reversible Reaction.
-
Explanation: If using molecular iodine (I₂), the reaction produces hydrogen iodide (HI). HI is a reducing agent and can react with the iodinated product to regenerate the starting material and I₂, establishing an unfavorable equilibrium.
-
Solution: Add a base like sodium bicarbonate or an oxidizing agent (e.g., nitric acid, H₂O₂) to the reaction mixture. The base neutralizes the HI, while an oxidizing agent converts the resulting iodide ion (I⁻) back to I₂, pushing the reaction forward.[6][7]
-
Question 3: I'm getting multiple spots on my TLC, and my final product NMR shows a mixture. What are these byproducts and how do I avoid them?
Answer: The formation of multiple products usually indicates a lack of selectivity, a common issue with highly activated aromatic rings.
-
Cause A: Di-iodination.
-
Explanation: The N-methyl group is a powerful ortho, para-director. Once the first iodine atom is added to the para position, the ring is still activated enough to react again, leading to the formation of 2,4-diiodo-N-methylaniline. This is especially common if an excess of the iodinating agent is used or if the reaction is run for too long at elevated temperatures.
-
Solution:
-
Control Stoichiometry: Use no more than 1.05 equivalents of the iodinating agent.
-
Lower the Temperature: Perform the reaction at room temperature or below. Avoid heating unless necessary to overcome a stalled reaction.
-
Slow Addition: Add the iodinating agent slowly and in a controlled manner to prevent localized high concentrations.
-
-
-
Cause B: Formation of the ortho-isomer.
-
Explanation: While the para position is sterically favored, some amount of the ortho-isomer can form.[10]
-
Solution: The choice of solvent and reagent can influence regioselectivity. Using a bulkier iodinating agent or a solvent system that can promote steric hindrance may slightly favor the para product. However, complete suppression of the ortho-isomer is difficult. Purification by column chromatography is the most effective way to separate the isomers.
-
Question 4: My final product is a dark brown or purple oil/solid, not the expected light-colored solid. What causes this discoloration?
Answer: Discoloration is almost always due to oxidation of the aniline moiety or the presence of residual iodine.
-
Cause A: Air Oxidation.
-
Explanation: Anilines, especially electron-rich ones like N-methylaniline and its iodinated product, are susceptible to air oxidation, which forms highly colored polymeric impurities.[11] This can happen during the reaction, workup, or storage.
-
Solution:
-
Inert Atmosphere: For best results, run the reaction under an inert atmosphere of nitrogen or argon.
-
Thorough Workup: During the workup, the wash with sodium thiosulfate is crucial. Ensure you wash until all color from residual iodine is gone.
-
Proper Storage: Store the final product in a sealed, amber-colored vial, preferably under an inert atmosphere and in a cool, dark place to prevent long-term degradation.[11]
-
-
-
Cause B: Residual Iodine.
-
Explanation: Even trace amounts of elemental iodine can impart a significant color to the final product.
-
Solution: Be meticulous with the sodium thiosulfate wash. If the product is still colored after concentration, you can try dissolving it in a solvent like ethyl acetate and washing again with thiosulfate solution. Recrystallization is also very effective at removing colored impurities.
-
Data Summary & Visualization
Table 1: Comparison of Common Iodinating Systems
| Iodinating System | Typical Solvent | Temperature | Advantages | Disadvantages |
| I₂ / NaHCO₃ | Water, Ethanol | Room Temp | Inexpensive, mild, green solvent options.[7] | Can be slow, equilibrium issues if HI is not removed.[6] |
| N-Iodosuccinimide (NIS) | Acetonitrile, CH₂Cl₂ | 0 °C to Room Temp | High selectivity, mild conditions, easy workup.[3] | More expensive than I₂, can degrade on storage. |
| Iodine Monochloride (ICl) | Acetic Acid, CH₂Cl₂ | Room Temp | Highly reactive, fast. | Less selective, can lead to over-iodination, corrosive.[8] |
Diagrams
The core of the synthesis is an electrophilic aromatic substitution. The N-methyl group directs the incoming electrophile (I⁺) to the ortho and para positions.
Caption: Mechanism of para-iodination of N-methylaniline.
This flowchart outlines the critical steps from starting materials to the purified product.
Caption: Step-by-step workflow for synthesis and purification.
Use this diagram to quickly diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which iodinating agent is the best choice? For general laboratory synthesis where selectivity and mild conditions are prioritized, N-Iodosuccinimide (NIS) is often the best choice.[2] For large-scale synthesis where cost is a major factor, developing a robust procedure with elemental iodine (I₂) and a base like sodium bicarbonate is more economical.[7]
Q2: How critical is the solvent choice? The solvent can influence reaction rate and, to a lesser extent, selectivity. Acetonitrile and dichloromethane are excellent choices as they are relatively inert and dissolve the reagents well. Avoid protic solvents like methanol if using an acid catalyst, as they can compete with the substrate.
Q3: Can I use this procedure for other substituted anilines? Yes, this general procedure is applicable to many other activated anilines. However, the reactivity will be affected by the other substituents. Electron-donating groups will accelerate the reaction (and increase the risk of over-iodination), while electron-withdrawing groups will slow it down and may require stronger iodinating conditions or an acid catalyst.[6]
Q4: What are the primary safety concerns? Iodine compounds can be toxic and corrosive.[9] N-methylaniline is toxic upon inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
N-Methyl-4-iodoaniline - ChemBK. (2024). Provides a basic overview of the synthesis and safety information for this compound. Link
-
4-Iodo-N,N-dimethylaniline - Wikipedia. (n.d.). Describes the synthesis of a related compound, highlighting the efficiency of direct iodination. Link
-
4-IODO-2-METHYLANILINE synthesis - ChemicalBook. (n.d.). Details an alternative synthesis via an aromatic Finkelstein reaction, useful for specific isomers. Link
-
Iodination of Aniline - Chemical Education Xchange. (n.d.). Discusses the mechanism of electrophilic aromatic substitution for aniline, which is analogous to N-methylaniline. Link
-
This compound CAS#: 60577-34-6 - ChemicalBook. (n.d.). Provides synthesis details including purification by column chromatography and product characterization. Link
-
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. (n.d.). A journal article detailing the kinetics and mechanism of using ICl for iodination. Link
-
The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide - Benchchem. (2025). A guide that covers various iodination methods for anilines, including the use of N-Iodosuccinimide. Link
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Provides characterization data for this compound. Link
-
Iodination of Aniline - University of Central Arkansas. (n.d.). A study on the kinetics of aniline iodination in aqueous solutions. Link
-
Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (n.d.). Describes a method using an oxidizing agent (HNO3) to facilitate iodination with molecular iodine. Link
-
Iodination Of Anilines Research Articles - R Discovery. (n.d.). A collection of research articles on the iodination of anilines, offering various methods and reagents. Link
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.). Discusses various iodinating reagents, including iodine monochloride, for halogenated anilines. Link
-
Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway | Request PDF - ResearchGate. (n.d.). Describes advanced, metal-free iodination protocols for aniline analogues. Link
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds - Chemia. (2022). Explains the challenges of iodinating highly activated aromatic compounds like anilines. Link
-
Described procedures for iodination of anilines. - ResearchGate. (n.d.). Provides a diagram and overview of different methods for aniline iodination. Link
-
Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. (n.d.). A resource page with example procedures for using NIS in iodination reactions. Link
-
Synthesis of 2-iodo-4-methylaniline - PrepChem.com. (n.d.). A protocol for the synthesis of a related iodinated aniline, demonstrating reaction conditions. Link
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.). A comprehensive overview of NIS as a reagent, including its use in iodinating anilines. Link
-
(PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. (2018). Describes a solvent-free method for iodination using NIS, highlighting high yields and short reaction times. Link
-
Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2024). A review of recent advances and applications of NIS in iodination reactions. Link
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. (n.d.). Research on the use of NIS with acid catalysts for the iodination of various aromatic compounds. Link
-
Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). A scientific diagram illustrating the reaction mechanism for aniline iodination. Link
-
Preparation of 4-iodoaniline - PrepChem.com. (n.d.). A procedure for preparing 4-iodoaniline from acetanilide using iodine monochloride. Link
-
avoiding byproduct formation in aniline iodination - Benchchem. (2025). Provides strategies to improve selectivity and avoid byproducts in aniline iodination. Link
-
p-IODOANILINE - Organic Syntheses Procedure. (n.d.). A classic, detailed procedure for the direct iodination of aniline using iodine and sodium bicarbonate. Link
-
4-Iodo-2-methylaniline | 13194-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Safety and handling information for a related compound. Link
-
Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. (n.d.). A study on the kinetics of aniline iodination, confirming direct C-iodination. Link
-
3-Iodo-N-methylaniline - ChemScene. (n.d.). Product information for the meta-isomer. Link
-
How to Prevent N-Methylaniline from Discoloration? - FAQ - Guidechem. (n.d.). Discusses the causes of discoloration in N-methylaniline and methods for prevention. Link
-
Specific Solvent Issues with Iodination - Wordpress. (2025). A guide from the ACS Green Chemistry Institute on solvent choices for iodination reactions. Link
-
Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions - ResearchGate. (n.d.). A scientific diagram showing reaction conditions for downstream reactions of a related iodoaniline. Link
-
This compound hydrochloride (C7H8IN) - PubChemLite. (n.d.). Provides chemical information for the hydrochloride salt of the target compound. Link
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common side products in the iodination of N-methylaniline
Welcome to the technical support guide for the iodination of N-methylaniline. This document provides field-proven insights, troubleshooting guides, and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this reaction, enabling you to optimize your synthesis, minimize side product formation, and ensure the integrity of your results.
Introduction: The Challenge of Selectivity
The iodination of N-methylaniline is a classic electrophilic aromatic substitution (SEAr) reaction. The substrate, N-methylaniline, presents a significant synthetic challenge due to the strong activating and ortho, para-directing nature of the methylamino group (-NHMe). This high reactivity, while facilitating the substitution, often leads to a lack of selectivity, resulting in the formation of multiple side products that can complicate purification and reduce the yield of the desired product. This guide will address the most common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when iodinating N-methylaniline?
The reaction's high reactivity profile means you should anticipate three main classes of side products:
-
Regioisomers: The methylamino group directs iodination to both the ortho (2-iodo) and para (4-iodo) positions. Unless the reaction is carefully controlled, you will likely obtain a mixture of 2-iodo-N-methylaniline and the sterically favored 4-iodo-N-methylaniline.
-
Polyiodinated Products: The mono-iodinated product is still an activated aromatic ring and can undergo further iodination. This leads to the formation of di-iodinated (e.g., 2,4-diiodo-N-methylaniline) and sometimes even tri-iodinated species.
-
Oxidative Decomposition Products: Aromatic amines are susceptible to oxidation by elemental iodine or certain oxidizing agents used to generate the electrophilic iodine species (I⁺). This often results in the formation of dark, insoluble, high-molecular-weight tars or dendritic materials, which significantly darken the reaction mixture.
Q2: My reaction mixture turned dark brown/black and formed a tar-like substance. What happened and how can I prevent it?
This is a classic sign of oxidative decomposition. Aromatic amines can be readily oxidized by elemental iodine (I₂), especially under harsh conditions.
Causality: Elemental iodine can act as an oxidizing agent, leading to polymerization and the formation of complex, colored byproducts instead of the desired electrophilic substitution.
Preventative Measures:
-
Use a Milder Iodinating System: Instead of I₂ alone or with a strong oxidizing agent, consider generating the electrophilic species in situ under milder, basic conditions. A common and effective method is using elemental iodine in the presence of a weak base like sodium bicarbonate (NaHCO₃) in an aqueous or alcoholic medium. This generates hypoiodous acid (HOI), a less aggressive iodinating agent that minimizes oxidation.
-
Employ a Complexing Agent: A morpholine-iodine complex can also be used as a milder iodinating agent that suppresses the oxidative side reactions.
-
Protect the Amine: While more synthetically intensive, converting the N-methylamino group to a less activating acetamido group (-N(Me)Ac) prior to iodination will moderate the ring's reactivity and reduce its susceptibility to oxidation. The protecting group can be removed via hydrolysis post-iodination.
Q3: I'm getting a mixture of ortho- and para-isomers. How can I improve selectivity for the para product (this compound)?
Achieving high regioselectivity is a primary challenge. The para position is generally favored due to reduced steric hindrance from the N-methyl group compared to the ortho positions.
Strategies for Enhancing para-Selectivity:
-
Steric Hindrance: The choice of solvent and reagents can influence the steric environment. Bulky reagent complexes may further disfavor the ortho position.
-
Mild Reaction Conditions: Running the reaction at lower temperatures (e.g., 0-15°C) can often improve selectivity by favoring the thermodynamically more stable para product.
-
Iodine with Sodium Bicarbonate: This widely used method is known to provide good para-selectivity for anilines under mild aqueous conditions.
-
Iodine(III) Reagents: Reagents such as (diacetoxyiodo)benzene (PIDA) have been shown to promote para-selective iodination of free anilines under specific conditions.
Q4: My analysis (TLC, LC-MS) shows significant amounts of di- and tri-iodinated species. How can I prevent this over-iodination?
Polyiodination is a direct result of the high activation of the aromatic ring, which makes the mono-iodinated product reactive toward further substitution.
Methods to Control the Degree of Substitution:
-
Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. Use N-methylaniline as the limiting reagent and add the iodinating agent portion-wise, monitoring the reaction progress closely by TLC or LC-MS.
-
Reduce Reactivity: The most robust method is to temporarily protect the amine as an acetamide. The acetamido group is significantly less activating than the amino group, which strongly disfavors a second substitution reaction.
-
Use Milder Reagents: Highly reactive iodinating systems (e.g., I₂ with strong oxidizers) are more likely to cause polyiodination. Milder reagents like N-Iodosuccinimide (NIS) or the previously mentioned I₂/NaHCO₃ system provide better control.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the iodination of N-methylaniline.
Problem 1: Low or No Yield of the Desired Product
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not proceed (starting material remains) | 1. Ineffective Iodinating Agent: The electrophile (I⁺) is not being generated effectively. Iodine itself is a weak electrophile. 2. Reaction Conditions Too Mild: Insufficient temperature or activation. | 1. Add an Oxidizing Agent: If using elemental iodine (I₂), an oxidizing agent (e.g., H₂O₂, nitric acid, or a silver salt like Ag₂SO₄) is required to generate the I⁺ species. 2. Check Reagent Quality: Ensure your iodinating agent (e.g., NIS, ICl) has not decomposed. |
| Reaction is messy; desired product yield is low with significant tar formation | 1. Oxidative Decomposition: Conditions are too harsh, leading to oxidation of the aniline. 2. Incorrect Workup: The product may be lost or decomposed during workup. | 1. Switch to a Milder System: Use I₂/NaHCO₃ or a morpholine-iodine complex. 2. Perform a Quench: During workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine and prevent further oxidation. |
Problem 2: Complex Product Mixture and Purification Difficulties
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| TLC/LC-MS shows multiple spots/peaks close to the product | 1. Lack of Regioselectivity: Formation of both ortho- and para-isomers. 2. Polyiodination: Presence of di- and/or tri-iodinated byproducts. | 1. Optimize for para-Selectivity: Lower the reaction temperature and use a milder reagent system (see FAQ Q3). 2. Prevent Polyiodination: Use 1.0 equivalent or slightly less of the iodinating agent and add it slowly. Consider amine protection if the issue persists (see FAQ Q4). |
| Difficulty separating isomers by column chromatography | 1. Similar Polarity: The ortho- and para-isomers often have very similar polarities, making chromatographic separation challenging. | 1. Protect and Separate: Convert the crude mixture to the corresponding acetamides. The difference in steric hindrance between the ortho- and para-isomers is often magnified in the protected form, which may improve chromatographic resolution. Hydrolyze the separated isomers to obtain the pure amines. 2. Recrystallization: Attempt fractional recrystallization, as isomers can sometimes have significantly different solubilities and crystal packing energies. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.
Caption: Reaction pathways in the iodination of N-methylaniline.
Caption: Troubleshooting workflow for optimizing the iodination reaction.
Recommended Protocol: Selective para-Iodination
This protocol is optimized to favor the formation of 4-iodo-N-methyl
Technical Support Center: Synthesis of 4-Iodo-N-methylaniline
A Guide to Minimizing Di-iodination and Other Common Pitfalls
Welcome to the technical support center for the synthesis of 4-Iodo-N-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on the prevention of di-iodination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-iodination during the synthesis of this compound?
A1: The primary cause of di-iodination is the high reactivity of the N-methylaniline substrate. The N-methylamino group is a potent activating group, meaning it donates electron density to the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.[1][2][3] This increased nucleophilicity makes the initial product, this compound, even more reactive than the starting material, leading to a second iodination, typically at one of the ortho positions (2- or 6-position) to yield di-iodo byproducts.
Q2: I'm observing significant amounts of a dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
A2: Aromatic amines like N-methylaniline are prone to oxidation, especially in the presence of iodine, which can act as a mild oxidizing agent.[4] This can lead to the formation of polymeric, tar-like materials. To minimize this, it is crucial to control the reaction temperature, use purified reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is sluggish and gives a low yield of the desired product. What factors could be contributing to this?
A3: Several factors can lead to a sluggish reaction. Insufficient activation of the iodinating agent is a common cause. For instance, when using molecular iodine (I₂), an oxidizing agent or a base is often required to generate a more potent electrophilic iodine species.[4] Additionally, improper reaction temperature or solvent choice can significantly impact the reaction rate. The purity of the starting N-methylaniline is also critical, as impurities can interfere with the reaction.
Q4: How can I effectively remove di-iodinated byproducts from my final product?
A4: Purification can be challenging due to the similar polarities of mono- and di-iodinated products. Column chromatography on silica gel is the most common method for separation. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. Recrystallization can also be employed, though it may be less efficient if the byproduct concentration is high.
Troubleshooting Guides
Problem 1: Excessive Di-iodination
The formation of di-iodo byproducts is the most prevalent issue in the synthesis of this compound. The following guide provides strategies to enhance the selectivity for mono-iodination.
Understanding the Mechanism: The Root of the Problem
The N-methylamino group is an ortho, para-directing activator.[1] During electrophilic aromatic substitution, it stabilizes the intermediate carbocation (the arenium ion) through resonance, particularly when the electrophile attacks the ortho or para positions. This strong activation makes the mono-iodinated product susceptible to a second iodination.
Strategies for Minimizing Di-iodination
| Strategy | Principle | Key Parameters to Control |
| Control of Stoichiometry | Limiting the amount of the iodinating agent is the most direct way to disfavor the second iodination. | Use a slight excess of N-methylaniline relative to the iodinating agent (e.g., 1.1:1 ratio). |
| Lower Reaction Temperature | Electrophilic aromatic substitution is temperature-dependent. Lower temperatures decrease the reaction rate, allowing for better control and minimizing over-reaction. | Conduct the reaction at 0-5 °C, or even lower if the reaction is still too fast. |
| Choice of Iodinating Agent | Milder iodinating agents are less reactive and can offer better selectivity. | Consider using N-Iodosuccinimide (NIS) instead of more reactive agents like Iodine Monochloride (ICl).[5][6][7] |
| Solvent Effects | The choice of solvent can influence the reactivity of the electrophile and the substrate. | Aprotic solvents of moderate polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are often good choices. |
| Use of a Protecting Group | Temporarily protecting the highly activating amino group can moderate its effect. | Acetylation of the amino group to form N-methylacetanilide significantly reduces its activating ability. The acetyl group can be removed by hydrolysis after iodination. |
Experimental Protocol: Selective Mono-iodination using Iodine and Sodium Bicarbonate
This protocol is adapted from established procedures and is designed to favor the formation of the mono-iodinated product.[8]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 eq.) in a suitable solvent like water or a mixture of pyridine and dioxane.[9]
-
Add sodium bicarbonate (NaHCO₃) (1.5-2.0 eq.) to the mixture. The bicarbonate acts as a base to neutralize the HI produced during the reaction, which can otherwise protonate the aniline and deactivate it.[10][11][12][13]
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Addition of Iodine:
-
Dissolve molecular iodine (I₂) (0.9 eq.) in a minimal amount of the reaction solvent.
-
Add the iodine solution dropwise to the cooled N-methylaniline mixture over a period of 30-60 minutes with vigorous stirring. Slow addition is crucial to maintain a low concentration of the iodinating agent and prevent localized overheating.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete when the starting material is consumed, and the characteristic purple color of iodine has faded.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Problem 2: Steric Hindrance and Regioselectivity
While the para position is generally favored electronically, steric effects can play a role, especially if the N-methylaniline substrate has other substituents.
Understanding Steric Effects
The N-methylamino group, while electronically activating, does possess some steric bulk. This can disfavor substitution at the ortho positions, particularly with bulky electrophiles.[14][15][16] If the para position is blocked, iodination will be forced to occur at an ortho position, though the reaction may be slower.[17]
Strategies for Controlling Regioselectivity
-
Blocking Groups: If a different isomer is desired, a removable blocking group can be installed at the para position prior to iodination.
-
Alternative Synthetic Routes: For certain isomers, it may be more efficient to employ a different synthetic strategy altogether, such as a Sandmeyer reaction from the corresponding aminobenzoic acid or a Finkelstein reaction from a bromo- or chloro-precursor.[18]
References
-
Trammell, G. L. J. (1987). Iodination of Aniline. Journal of Chemical Education, 64, 1022. [Link]
-
Berliner, E. (1950). The Kinetics of the Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. [Link]
-
da Silva, A. B., et al. (2020). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Chemistry – A European Journal, 26(48), 11029-11036. [Link]
-
Shiono, S. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia, 16. [Link]
-
Prakash, O., et al. (2005). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Tetrahedron Letters, 46(15), 2847-2849. [Link]
-
Organic Chemistry Portal. (n.d.). Iodination. [Link]
-
Thangalipalli, S., et al. (2023). N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. ChemistrySelect, 8(1). [Link]
-
Hospital, A., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocols. [Link]
-
Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR, 3(4). [Link]
-
Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144. [Link]
-
Krasnokutskaya, E. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1333-1338. [Link]
-
Malmedy, F., & Wirth, T. (2014). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 53(23), 5935-5939. [Link]
-
Chlupatý, T., et al. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 49(3), 856-865. [Link]
-
Muathen, H. A. (2004). Benzyltriethylammonium Dichloroiodate/Sodium Bicarbonate Combination as an Inexpensive, Environmentally Friendly, and Mild Iodinating Reagent for Anilines. Synthetic Communications, 34(15), 2821-2827. [Link]
-
Chegg. (2023). Solved 3.48 As shown below, electrophilic aromatic. [Link]
-
ResearchGate. (n.d.). Mono and diiodination studies of aniline, 1 employing 5. [Link]
-
ResearchGate. (n.d.). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]
-
Aromatic Electrophilic substitution. (2020). [Link]
-
Rogne, O. (1975). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (13), 1486-1489. [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. [Link]
-
R Discovery. (n.d.). Iodination Of Anilines Research Articles. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- CoLab. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
-
NCERT. (n.d.). Amines. [Link]
-
Wikipedia. (n.d.). N-Iodosuccinimide. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2023). Sterically controlled isodesmic late-stage C–H iodination of arenes. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]
-
ResearchGate. (n.d.). Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions. [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.). [Link]
-
Yufeng. (n.d.). N-Methylaniline Chemical Properties,Uses,Production. [Link]
Sources
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- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
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- 13. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]
- 14. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Buy 2-iodo-N-methylaniline (EVT-3507193) | 57056-93-6 [evitachem.com]
- 18. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Suzuki Coupling with 4-Iodo-N-methylaniline
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically tailored to address the challenges and frequently asked questions encountered when using 4-iodo-N-methylaniline as a substrate. As an electron-rich aryl iodide, this compound presents unique considerations for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues in a question-and-answer format, providing insights and actionable solutions for researchers, scientists, and professionals in drug development.
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion in the Suzuki coupling of this compound can stem from several factors, often related to catalyst activity, reaction conditions, or reagent quality.
-
Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to a low concentration of the active catalyst. Ensure your reaction conditions are conducive to this reduction.[1] The N-methylaniline substrate itself, being a Lewis base, can sometimes coordinate to the palladium center and inhibit its catalytic activity.[1]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal for this substrate. Due to the electron-rich nature of this compound, bulky and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and subsequent steps of the catalytic cycle.[1][2][3][4]
-
Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step.[5] For N-containing substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[2][6] The base must be sufficiently soluble in the reaction medium to be effective; the addition of water as a co-solvent can often facilitate this.[6] Common solvent systems include dioxane/water, THF/water, or DMF/water.[6][7][8]
-
Low Reaction Temperature: While aryl iodides are generally reactive electrophiles, some Suzuki couplings require elevated temperatures to proceed at a practical rate.[2][6] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to 100-120 °C may be beneficial.[6] However, be aware that higher temperatures can also promote side reactions.[9] Surprisingly, some studies have shown that with "classical" Pd/PPh₃ systems, the coupling of aryl iodides can be inefficient at lower temperatures (around 50 °C).[10][11]
Q2: I'm observing a significant amount of N-methylaniline as a byproduct. What is causing this dehalogenation, and how can I prevent it?
A2: The formation of N-methylaniline is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This is a common issue, particularly with reactive aryl iodides.[9][12]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water.[12] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[12]
Strategies to Minimize Dehalogenation:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by favoring the desired cross-coupling pathway.[12]
-
Base Optimization: The choice of base is crucial. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over strong bases like alkoxides, which can be a source of hydrides.[12][13]
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant problem. Opt for ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF or toluene.[7][14][15]
-
Control of Water Content: While a small amount of water is often necessary to solubilize the base, excessive water can be a proton source leading to dehalogenation.[12] Using anhydrous solvents and ensuring the base is dry can be beneficial.[6]
Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. How can this be avoided?
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. This occurs when two molecules of the boronic acid couple with each other, often facilitated by the presence of oxygen.[7][16] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[1][16]
To minimize homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical factor.[1] Ensure that all solvents are thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6][12] The reaction should be set up and run under a positive pressure of an inert atmosphere.[6]
-
Use of High-Purity Reagents: Ensure the boronic acid is of high quality, as impurities can sometimes promote side reactions.[2]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low throughout the reaction, thereby disfavoring the bimolecular homocoupling reaction.
Q4: I am also seeing the formation of a symmetrical biaryl derived from this compound. What causes this and how can it be addressed?
A4: The formation of a symmetrical biaryl from the coupling of two molecules of this compound is known as homocoupling of the aryl halide. This side reaction can occur through various mechanisms, often involving the palladium catalyst.
To mitigate this side reaction:
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand can influence the propensity for aryl halide homocoupling. Screening different catalyst systems may be necessary.
-
Reaction Conditions: Optimizing the reaction temperature and time can help to favor the desired cross-coupling over homocoupling.
Q5: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?
A5: Boronic acids can be susceptible to degradation under Suzuki coupling conditions, primarily through a process called protodeboronation.[17][18] In this reaction, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid.[17] This is particularly a concern with heteroaryl boronic acids and can be influenced by the reaction conditions.[7][17]
To address boronic acid degradation:
-
Use of Boronate Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used as an alternative.[18][19] They often provide a "slow release" of the boronic acid under the reaction conditions, which can minimize degradation.[17]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can sometimes reduce the rate of protodeboronation.[18]
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[18] Screening different bases may be necessary to find one that is effective for the coupling reaction but does not excessively promote boronic acid degradation.
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be required for different coupling partners.
Materials
-
This compound
-
Arylboronic acid or boronic ester
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane and water)
Procedure
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the phosphine ligand under a positive flow of inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate work-up and purification.
Table 1: Representative Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Aryl Halide | This compound (1.0 equiv.) | Starting material. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion and account for potential degradation.[6] |
| Palladium Catalyst | 1-5 mol% | A balance between reaction rate and cost. |
| Ligand | 1.1 - 1.2 equivalents relative to Pd | Ensures complete coordination to the palladium center. |
| Base | 2.0 - 3.0 equivalents | Drives the transmetalation step. |
| Solvent | Dioxane/Water, THF/Water, Toluene/Water | A combination of an organic solvent and water is often optimal for solubility of both organic and inorganic reagents.[8] |
| Temperature | 80 - 120 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions.[6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for the Suzuki coupling of this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Effect of solvent on the Suzuki cross-coupling a | Download Table. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
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ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
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Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
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Figshare. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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PubMed Central. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. [Link]
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SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
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ResearchGate. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
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Wikipedia. Suzuki reaction. [Link]
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PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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ResearchGate. Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. [Link]
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InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
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ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
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National Institutes of Health. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
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MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
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ResearchGate. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF. [Link]
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Andrew G Myers Research Group. The Suzuki Reaction. [Link]
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ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
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Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 4-Iodo-N-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals encountering challenges specifically related to catalyst deactivation when using 4-Iodo-N-methylaniline as a substrate. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your own systems.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common high-level issues observed during cross-coupling reactions involving this compound.
Q1: My reaction yield is low or the reaction has stalled completely. What are the most immediate factors to check?
Low conversion or reaction stalling is the most frequent symptom of catalyst deactivation. Before diving into complex mechanistic studies, a review of the fundamentals is critical. The active Pd(0) species is highly sensitive to its environment.
-
Atmospheric Integrity: The primary suspect is often insufficient exclusion of oxygen and moisture. Pd(0) is readily oxidized to inactive Pd(II) species in the presence of air. Phosphine ligands, crucial for stabilizing the catalyst, are also prone to oxidation, forming phosphine oxides that can alter or inhibit catalysis.[1] Ensure your solvent is rigorously degassed and all manipulations are performed under a robustly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: this compound, like many haloanilines, can contain impurities that act as catalyst poisons. Residual acids, bases, or elemental sulfur from its synthesis can irreversibly bind to the palladium center.[2] Similarly, the quality of your base, solvent, and coupling partner is paramount.
-
Thermal Stability: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition pathways, such as the aggregation of Pd(0) into inactive palladium black.[3]
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). What is causing this side reaction?
Hydrodehalogenation is a classic sign that the catalytic cycle is being intercepted. This typically occurs when the Pd(II) intermediate, formed after oxidative addition, undergoes an undesired reaction before productive reductive elimination can occur. Common sources for the hydride are trace water, the amine coupling partner, or even the solvent. This pathway competes directly with the desired C-N or C-C bond formation.[4]
Q3: The reaction works well with 4-bromo-N-methylaniline but fails with this compound. Why would the more reactive iodide be problematic?
This is a counter-intuitive but important issue. While the C-I bond undergoes oxidative addition more readily than a C-Br bond, the resulting iodide ligand on the palladium center can be problematic. Iodide ions can form bridging dimers with palladium intermediates, which are often less reactive and can precipitate from the reaction mixture, effectively removing the catalyst from the cycle.[4][5] This can make reactions with aryl iodides more sensitive to ligand choice and reaction concentration than their bromide counterparts.
Section 2: In-Depth Troubleshooting - Diagnosing Catalyst Deactivation Pathways
When basic troubleshooting fails, a deeper understanding of specific deactivation mechanisms is required. The following guide helps diagnose the root cause of catalyst failure.
Issue A: Catalyst Poisoning
Catalyst poisons are substances that bind strongly to the palladium center, blocking active sites required for catalysis.[6][7]
Symptoms:
-
Complete lack of reactivity from the start.
-
Reaction stops abruptly after a small amount of conversion.
Common Culprits & Mitigation:
| Poison Source | Chemical Identity | Mitigation Protocol |
| Starting Material | Residual sulfur, copper, or other transition metals from synthesis (e.g., Finkelstein reaction).[2] | Recrystallize or perform column chromatography on this compound. Consider a pre-treatment of the reaction mixture with a scavenger resin. |
| Coupling Partner | Unreacted starting materials or byproducts from boronic acid/ester synthesis. | Use high-purity coupling partners. Boronic acids can be recrystallized. |
| Base/Solvent | Cyanides, sulfides, or other strongly coordinating anions.[6] Water and oxygen. | Use high-purity, anhydrous solvents and bases. Ensure rigorous degassing and inert atmosphere techniques.[8] |
| Aniline Substrate | The N-methylaniline substrate itself can act as a poison by strongly coordinating to the Pd(II) center, especially with less bulky ligands, preventing the desired coupling partner from coordinating.[9] | Screen different ligands. Bulky, electron-rich phosphine ligands often prevent this type of self-poisoning.[4] |
graph TD { subgraph Deactivation by Poisoning direction LR; node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];Active_Pd [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Poison [label="Poison (S, CN⁻, H₂O, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Complex [label="Inactive Pd-Poison Complex", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Active_Pd -- "Irreversible Binding" --> Poison; Poison --> Inactive_Complex; end caption[label="Fig 1. Catalyst poisoning workflow.", shape=plaintext, fontname="Arial"];
}
Caption: Figure 1. Irreversible binding of poisons deactivates the catalyst.
Issue B: Ligand Degradation
The phosphine or N-heterocyclic carbene (NHC) ligand is not a mere spectator; it is fundamental to the catalyst's stability and reactivity.[10]
Symptoms:
-
Reaction starts but slows down over time.
-
Inconsistent results between batches.
Common Culprits & Mitigation:
-
Oxidation: Bulky phosphine ligands (e.g., t-Bu3P, biarylphosphines) are electron-rich and susceptible to oxidation by trace oxygen, forming phosphine oxides.[1] Phosphine oxides have different electronic and steric properties and are generally poor ligands for cross-coupling, leading to catalyst deactivation.
-
Solution: Employ rigorous inert atmosphere techniques. Use pre-catalysts where the Pd is already complexed to the ligand, which can offer greater air stability.
-
-
P-C Bond Cleavage: At elevated temperatures, some bulky phosphine ligands can undergo P-C bond cleavage, leading to the formation of ill-defined and less active palladium species.
-
Solution: Screen for lower reaction temperatures. Evaluate different ligand classes (e.g., NHCs) that may offer greater thermal stability.
-
Issue C: Palladium Agglomeration
The active catalyst is a soluble, mononuclear Pd(0) species. If this species is unstable, it can aggregate into larger palladium clusters or bulk metal (palladium black), which are catalytically inactive for cross-coupling in solution.[11][12]
Symptoms:
-
A fine black precipitate forms in the reaction vessel.
-
Reaction mixture darkens significantly and activity ceases.
Common Culprits & Mitigation:
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1]
-
Solution: Optimize the ligand-to-palladium ratio. Typically, a ratio between 1:1 and 2:1 is effective, depending on the ligand.
-
-
Inefficient Pre-catalyst Reduction: When using Pd(II) sources like Pd(OAc)2, reduction to the active Pd(0) must be efficient and controlled.[1] If reduction is slow or incomplete, side reactions can lead to aggregation.
-
Solution: Using well-defined Pd(0) sources or modern pre-catalysts (e.g., G3/G4 palladacycles) can ensure clean and efficient generation of the active species.[13]
-
Caption: Figure 2. A logical workflow for diagnosing catalyst deactivation issues.
Section 3: Protocols for Mitigation and Analysis
Protocol 1: Rigorous Reagent Purification and Reaction Setup
This protocol provides a baseline for ensuring your reaction components are not the source of deactivation.
1. Purification of this compound: a. Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or hexanes). b. Allow the solution to cool slowly to room temperature, then place it in a 0-4 °C refrigerator for several hours to maximize crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[14] d. Self-Validation: Check the purity by NMR and melting point. The absence of extraneous peaks and a sharp melting point indicate successful purification.
2. Solvent and Reagent Preparation: a. Use anhydrous solvents from a solvent purification system or freshly opened bottles. b. For extra rigor, sparge the solvent with argon or nitrogen for 30-60 minutes before use. c. Ensure bases (e.g., NaOtBu, K3PO4) are fresh and have been stored in a desiccator.
3. Assembling an Inert Reaction Environment: a. Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas. b. Add the palladium source, ligand, and base to the reaction flask under a positive pressure of inert gas. c. Seal the flask with a septum, then evacuate and backfill with inert gas three times (Schlenk technique). d. Add the degassed solvent and substrates via syringe.
Section 4: The Catalytic Cycle and Deactivation Intercepts
Understanding the main catalytic cycle highlights the specific stages where deactivation can occur with this compound. The general cycle for a Buchwald-Hartwig amination is shown below.[4][5]
Caption: Figure 3. The Buchwald-Hartwig cycle for this compound showing key steps and points of catalyst deactivation.
Key Insights for this compound:
-
Oxidative Addition: This step is generally fast with aryl iodides.[15][16] However, the generated Pd(II)-I species can be problematic.
-
Reductive Elimination: This is the product-forming step. Its efficiency is highly dependent on the ligand. Bulky, electron-donating ligands accelerate this step, outcompeting potential side reactions like β-hydride elimination (if the coupling partner has β-hydrogens).[17][18]
-
Deactivation Intercepts: As shown in Figure 3, the active Pd(0) catalyst can be poisoned or can aggregate. The Pd(II) intermediate can also form inactive iodide-bridged dimers, a known issue with aryl iodide substrates.[4]
By methodically addressing potential sources of contamination and understanding the specific failure modes of the catalyst, researchers can significantly improve the robustness and success rate of cross-coupling reactions with this valuable substrate.
References
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Catalyst poisoning - Wikipedia. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
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Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications. Available at: [Link]
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Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
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Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]
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Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. Available at: [Link]
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Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]
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Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
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Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone - YouTube. Available at: [Link]
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DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes - ResearchGate. Available at: [Link]
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Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. Available at: [Link]
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p-IODOANILINE - Organic Syntheses Procedure. Available at: [Link]
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Technical Support Center: Optimizing Ligand Selection for Buchwald-Hartwig Amination of 4-Iodo-N-methylaniline
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-iodo-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in your C-N cross-coupling reactions.
Introduction: The Challenge of Coupling Electron-Rich Anilines
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2][3] However, the coupling of electron-rich anilines, such as N-methylaniline, with electron-rich aryl halides like 4-iodoaniline presents a unique set of challenges. These substrates can be prone to side reactions and may require careful optimization of the catalytic system to achieve high yields. The choice of ligand, in particular, is a critical parameter that dictates the success of the reaction by influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4]
This guide will focus on troubleshooting and optimizing ligand selection for the Buchwald-Hartwig amination of this compound, providing practical advice and evidence-based protocols to navigate the complexities of this transformation.
Troubleshooting and FAQs
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
In-situ vs. Pre-catalyst: Are you generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂? This process can be unreliable.[5] Consider using a commercially available, air- and water-stable Pd(0)-NHC pre-catalyst or a well-defined palladium pre-catalyst to ensure consistent generation of the active catalytic species.[6][7]
-
Ligand Degradation: Phosphine ligands, especially bulky, electron-rich ones, can be sensitive to air and moisture. Ensure your ligand is stored under an inert atmosphere and handled using proper Schlenk techniques or in a glovebox.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is crucial.[8][9] While toluene and dioxane are common, consider that the solubility of the iodide salt formed can inhibit the catalyst.[10] Toluene is often favored due to the poor solubility of the inhibitory iodide salt.[10]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) generally lead to higher reaction rates.[10] However, ensure your base is fresh and anhydrous, as moisture can deactivate the catalyst.
-
Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[4][8]
-
-
Substrate-Specific Issues:
Q2: I'm observing significant formation of side products, such as hydrodehalogenation of the this compound. How can I minimize this?
A2: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction. It often arises from β-hydride elimination from the palladium-amido intermediate, competing with the desired reductive elimination.[1]
-
Ligand Choice is Key: The steric and electronic properties of the phosphine ligand play a pivotal role in suppressing this side reaction.
-
Bulky, Electron-Rich Ligands: Employing sterically hindered biarylphosphine ligands is a primary strategy to favor reductive elimination over β-hydride elimination.[1][11][12][13] The bulky nature of these ligands accelerates the C-N bond-forming step.
-
Ligand Screening: A systematic screening of ligands is often necessary. Consider ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig (e.g., ferrocene-derived) families.[1]
-
Q3: Which class of ligands is generally most effective for coupling an electron-rich aniline with an aryl iodide?
A3: For the coupling of electron-rich partners like this compound and a secondary amine, bulky, electron-rich dialkylbiaryl phosphine ligands are typically the most effective.[1][14]
-
Rationale: These ligands possess the necessary steric bulk to promote the reductive elimination step, which is often the rate-limiting step for electron-rich substrates. The electron-donating nature of the ligand also increases the electron density on the palladium center, facilitating the oxidative addition of the aryl iodide.
-
Examples of Recommended Ligands:
Q4: How do I choose the optimal palladium source and base for this specific reaction?
A4: The choice of palladium source and base are interconnected with the ligand selection.
-
Palladium Source:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common and cost-effective Pd(II) and Pd(0) sources, respectively.[16][17] When using a Pd(II) source, the amine or phosphine ligand can act as a reducing agent to generate the active Pd(0) species.[7]
-
Palladium Pre-catalysts: For improved reproducibility and activity, consider using a pre-catalyst where the ligand is already coordinated to the palladium center.[7][17]
-
-
Base Selection:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a widely used and effective base that generally provides high reaction rates.[10]
-
Weaker Bases for Sensitive Substrates: If your substrates contain base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.[7]
-
Experimental Protocols and Data
This section provides a general experimental protocol for ligand screening and a table summarizing the performance of different ligands for the Buchwald-Hartwig amination of this compound.
Ligand Screening Protocol
This protocol is designed for the parallel screening of multiple ligands to identify the optimal catalyst system.
dot
Caption: The Catalytic Cycle.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. [1][2][18]
Conclusion
Optimizing the Buchwald-Hartwig amination of this compound requires a systematic approach focused on the judicious selection of the ligand, palladium source, base, and solvent. By understanding the underlying mechanistic principles and troubleshooting common issues, researchers can successfully synthesize challenging N-aryl aniline derivatives. This guide provides a foundation for developing robust and efficient protocols for this important transformation.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. SYNLETT, 2005(1), 237-240. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 237-244. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
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Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis - Strem Catalog Blogs. Available at: [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2412-2422. Available at: [Link]
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A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. Available at: [Link]
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Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455-23464. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 201-208. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3619-3627. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(1), 1-103. Available at: [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-N-methylaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving 4-Iodo-N-methylaniline, with a specific focus on the critical role of solvent effects on its reactivity. Understanding these interactions is paramount for reaction optimization, predicting outcomes, and overcoming common experimental hurdles.
Introduction: The Pivotal Role of the Solvent
The choice of solvent is far more than a simple medium for dissolving reactants; it is an active participant in the reaction, profoundly influencing rates, mechanisms, and product distributions. For a substrate like this compound, which can engage in various transformations such as nucleophilic aromatic substitution (SNAr), the solvent's properties—polarity, proticity, and coordinating ability—dictate the energetic landscape of the reaction pathway.[1][2][3] This guide will dissect these influences in a practical, question-and-answer format to directly address the challenges you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Slow or Stalled Reactions
Question: My SNAr reaction with this compound is proceeding much slower than anticipated, or not at all. What solvent-related factors could be at play?
Answer: A sluggish reaction rate is a common issue directly tied to solvent choice. The underlying cause often relates to the stabilization of the ground state reactants versus the transition state.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent at solvating ions through hydrogen bonding.[4] While this can be beneficial for dissolving ionic nucleophiles, they can also form strong hydrogen bonds with the lone pair of the nitrogen on your this compound and the incoming nucleophile. This stabilization of the ground state reactants can increase the activation energy of the reaction, thereby slowing it down.[1][5] For instance, an aniline hydrogen-bonded by methanol is less reactive than a "free" aniline in a solvent like DMSO.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally the preferred choice for SNAr reactions.[6] They possess large dipole moments that can stabilize the polar, charge-delocalized transition state (the Meisenheimer complex in a stepwise reaction) more effectively than the ground state reactants.[7] This differential stabilization lowers the activation energy and accelerates the reaction. If you are using a polar protic or a non-polar solvent, switching to a polar aprotic solvent is a primary troubleshooting step.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are typically poor choices for SNAr reactions involving charged or polar species due to their inability to stabilize the charged intermediates and transition states. Reactant solubility can also be a significant issue.
Troubleshooting Workflow:
Caption: Troubleshooting slow reactions based on solvent type.
Issue 2: Unexpected Side Products or Low Yield
Question: I'm observing the formation of significant byproducts and my yield of the desired substituted product is low. How can the solvent be influencing this?
Answer: Solvents can alter the chemoselectivity of a reaction by promoting alternative mechanistic pathways.
-
Influence on Reaction Mechanism: The reactivity of this compound can be sensitive to the reaction environment. Studies on similar aniline derivatives have shown that the mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) pathway, especially with more basic nucleophiles.[1] This switch can be influenced by the solvent's ability to stabilize radical intermediates.
-
Solvent as a Reactant: In some cases, particularly at elevated temperatures, the solvent itself can act as a nucleophile. For example, using an alcohol as a solvent could potentially lead to ether byproducts.
-
Base-Catalyzed Pathways: Many SNAr reactions are base-catalyzed. The solvent can modulate the effectiveness of the base. In aprotic solvents, bases are generally stronger and can deprotonate intermediates more effectively, which can be crucial for the rate-limiting step in some SNAr mechanisms.[8]
Troubleshooting Steps:
-
Characterize Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the major side products. This information provides crucial clues about the competing reaction pathways.
-
Solvent Screening: If you suspect a mechanistic switch, screen a range of solvents with different properties. For example, compare the reaction outcome in a highly polar aprotic solvent like DMSO with a less polar one like THF.
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions, which may have a higher activation energy than the desired transformation.
Issue 3: Difficulty in Determining Reaction Kinetics
Question: I need to perform a kinetic study to understand the solvent effect on my reaction with this compound. What is a reliable protocol?
Answer: A well-designed kinetic experiment is essential for quantifying solvent effects. Here is a general protocol for a second-order reaction, which is common for SNAr processes.
Experimental Protocol: Kinetic Analysis via HPLC
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of your nucleophile at the same concentration in the same solvent.
-
Prepare a stock solution of an internal standard (a compound that does not react under the reaction conditions and is chromatographically resolved from all reactants and products).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel equipped with a magnetic stirrer, add the solvent and the internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25.0 °C).[1]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding equal volumes of the this compound and nucleophile stock solutions to the reaction vessel. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a large volume of a cold solvent (e.g., cold acetonitrile/water mixture) to stop the reaction.
-
Analyze the quenched samples by a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of reactants ([A]₀), plot the reciprocal of the concentration of this compound (1/[A]) against time.
-
The plot should yield a straight line with a slope equal to the second-order rate constant (k).
-
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in Large-Scale 4-Iodo-N-methylaniline Reactions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Iodo-N-methylaniline. The iodination of N-methylaniline is a process where precise temperature control is not merely a parameter to be monitored, but the cornerstone of a safe, efficient, and reproducible synthesis. This document provides in-depth troubleshooting advice and practical FAQs to address the thermal management challenges inherent in scaling up this potentially exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control paramount in the large-scale synthesis of this compound?
A1: Temperature control is critical for three primary reasons:
-
Safety: The iodination of aromatic amines can be significantly exothermic. Without adequate heat removal, the reaction can accelerate uncontrollably, leading to a dangerous situation known as thermal runaway, which may result in a fire or explosion.[1][2][3]
-
Selectivity and Purity: The formation of impurities, such as di-iodinated byproducts or other regioisomers, is often temperature-dependent. Maintaining a stable, optimal temperature minimizes these side reactions, leading to a purer product and simplifying downstream processing.[2]
-
Yield and Consistency: Reaction kinetics are directly tied to temperature. Operating outside the optimal temperature range can lead to incomplete reactions (if too low) or degradation of the starting material and product (if too high), both of which result in lower yields and inconsistent batch outcomes.[2][4]
Q2: What are the primary risks associated with inadequate temperature management during scale-up?
A2: The primary risk is thermal runaway , an uncontrollable self-heating state that can lead to violent venting of the reactor, fire, or explosion.[3][5] Other significant risks include a drastic reduction in product yield, the formation of difficult-to-remove impurities that compromise product quality, and potential degradation of the product.[1][2]
Q3: What are the most effective types of cooling systems for managing this exothermic reaction on an industrial scale?
A3: For large-scale exothermic reactions, robust cooling systems are essential. Common and effective options include:
-
Jacketed Reactors: These reactors have an outer shell where a cooling fluid (like chilled water, glycol, or thermal oil) circulates to remove heat from the reaction mass.[6][7]
Q4: How does poor mixing impact temperature control in a large reactor?
A4: In a large reactor, inefficient mixing can lead to the formation of localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature reading.[11][12] This occurs when reagents are not dispersed quickly, leading to areas of high concentration and accelerated reaction rates. These hot spots can trigger side reactions, cause product degradation, and even initiate a thermal runaway.[13] Therefore, robust agitation, often with overhead stirrers, is crucial for maintaining temperature uniformity.[11]
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Uncontrolled Temperature Spike or Exotherm During Reagent Addition
Question: During the addition of the iodinating agent, I'm observing a rapid temperature increase that is difficult for the cooling system to control. What is happening and what should I do?
Potential Causes:
-
Excessively Fast Reagent Addition: The rate of heat generation is exceeding the heat removal capacity of your reactor system.
-
Inadequate Cooling Capacity: The cooling system (reactor jacket, chiller, etc.) is undersized for the scale and exothermicity of the reaction.[2]
-
Poor Mixing: Inefficient stirring is causing localized high concentrations of the iodinating agent, leading to hot spots and a rapid localized reaction rate.[11][12]
-
Incorrect Initial Temperature: Starting the addition at too high a temperature reduces the thermal buffer available to absorb the heat of reaction.
Recommended Solutions:
-
Implement Controlled Dosing: Add the iodinating agent slowly and subsurface using a calibrated dosing pump. Continuously monitor the internal reaction temperature and link the addition rate to this reading. If the temperature exceeds a set point, the pump should automatically stop.
-
Optimize Agitation: Use an overhead stirrer appropriately designed for the viscosity and volume of your reaction mass. Ensure the stirrer speed is sufficient to create a vortex and guarantee rapid homogenization of the added reagent.[11]
-
Pre-cool the Reaction Mixture: Cool the initial mixture of N-methylaniline and solvent to the lower end of the optimal temperature range before starting the addition of the iodinating agent. This provides a larger temperature window to absorb the exotherm.
Issue 2: Low or Inconsistent Product Yield Between Batches
Question: My product yield for this compound is significantly lower than expected, or varies widely from batch to batch. How can I troubleshoot this?
Potential Causes:
-
Sub-optimal Temperature: The reaction may be running too cold, leading to an incomplete reaction, or too hot, causing degradation of the product or starting materials.[2][4]
-
Inconsistent Temperature Profile: Variations in heating or cooling rates, or fluctuations in the holding temperature, can affect the final yield.[14]
-
Poor Heat Transfer: Fouling or buildup on the reactor's internal surfaces or jacket can impede heat transfer, leading to poor temperature control and inconsistent results.
-
Variability in Reagent Quality: Impurities in starting materials can interfere with the reaction or catalyst.[14]
Recommended Solutions:
-
Temperature Optimization Study: If not already done, perform small-scale experiments to define the optimal temperature range that balances reaction rate and product stability.
-
Standardize Operating Procedures (SOPs): Ensure all parameters, including heating/cooling rates, agitation speed, and reagent addition times, are precisely defined and followed for every batch.[14]
-
Implement Reactor Cleaning Protocols: Regularly clean and inspect the reactor's heat transfer surfaces to ensure they are free from fouling.
-
Qualify Raw Materials: Use reagents from reliable sources and perform quality checks to ensure consistency between lots.[1]
Issue 3: High Levels of Impurities (e.g., Di-iodination)
Question: My final product is contaminated with significant levels of what appears to be a di-iodinated byproduct. How can I improve the selectivity of my reaction?
Potential Causes:
-
Incorrect Reaction Temperature: Higher temperatures can sometimes favor the formation of side products.
-
Localized High Reagent Concentration: Poor mixing can create areas where the iodinating agent is in excess relative to the N-methylaniline, promoting a second iodination event.[2]
-
Incorrect Stoichiometry: An overall excess of the iodinating agent will inevitably lead to over-iodination.
Recommended Solutions:
-
Refine Temperature Control: Operate at the lowest temperature that still provides an efficient reaction rate. Even a difference of 5-10°C can significantly impact selectivity.
-
Enhance Mixing and Dosing: As with managing exotherms, ensure vigorous stirring and a slow, controlled addition of the iodinating agent. This minimizes localized high concentrations, ensuring that an incoming molecule of the iodinating agent is more likely to encounter an unreacted N-methylaniline molecule.[2][12]
-
Strict Stoichiometric Control: Carefully control the molar ratio of the iodinating agent to N-methylaniline. Ensure accurate weighing and dispensing of all reagents.
Data Presentation
Table 1: Comparison of Industrial Cooling Systems for Exothermic Reactions
| Cooling System | Principle of Operation | Advantages | Disadvantages | Best Suited For |
| Jacketed Reactor | A cooling fluid circulates through an outer jacket surrounding the vessel.[6] | Simple design, contained system. | Limited heat transfer area, can be inefficient for very large or highly exothermic reactions. | Small to medium-scale reactions with moderate exotherms. |
| Shell & Tube Heat Exchanger | The reaction mixture is pumped through a bundle of tubes while a cooling fluid flows over them in an outer shell.[7][9] | High heat transfer surface area, very efficient for heat removal.[9] | Requires an external pump-around loop, more complex setup. | Large-scale, highly exothermic reactions. |
| Plate & Frame Heat Exchanger | Fluids flow on opposite sides of corrugated plates, providing a very large surface area for heat transfer in a compact space.[6][7] | Extremely high thermal efficiency, compact design.[6] | Can be susceptible to clogging with solids, higher pressure drop. | Reactions with low viscosity and no suspended solids. |
| Air-Cooled Systems | Ambient air is forced over finned tubes containing the process fluid.[15] | Lower operating cost (no chilled water required), environmentally friendly. | Dependent on ambient air temperature, less efficient than liquid cooling.[16] | Situations where water is scarce or for less critical cooling needs. |
Key Experimental Protocols
Protocol: Controlled Addition of Iodinating Agent with Temperature Feedback Loop
-
System Setup:
-
Ensure the large-scale reactor is clean and dry.
-
Calibrate the internal temperature probe (e.g., Pt100) and connect it to a process control system.
-
Connect the outlet of a precision dosing pump to a subsurface addition line in the reactor.
-
Set the reactor's cooling system (e.g., chiller connected to the jacket) to the desired initial temperature (e.g., 5°C below the target reaction temperature).
-
-
Pre-Reaction Procedure:
-
Charge the reactor with N-methylaniline and the chosen solvent.
-
Start the agitator and set it to a speed that ensures good surface movement and mixing.
-
Allow the reactor contents to cool to the initial setpoint temperature and stabilize.
-
-
Controlled Addition:
-
Program the process control system with a maximum temperature setpoint (e.g., 25°C).
-
Configure the system so that the dosing pump will automatically pause if the internal temperature exceeds this setpoint and resume once it drops back into the safe range.
-
Begin the slow, continuous addition of the iodinating agent via the dosing pump.
-
Continuously monitor the internal temperature, the cooling fluid temperature, and the overall reaction progress.
-
-
Post-Addition:
-
Once the addition is complete, maintain the reaction at the target temperature for the required duration, monitoring for any delayed exotherm.
-
Proceed with the reaction workup as per the established protocol.
-
Visualization of Workflows and Concepts
Troubleshooting Workflow for Thermal Excursions
This diagram outlines the decision-making process when an unexpected temperature rise occurs.
Caption: Decision tree for managing a thermal excursion event.
Interplay of Key Parameters in Temperature Control
This diagram illustrates how different operational parameters influence the internal reaction temperature.
Caption: Factors influencing heat balance in the reactor.
References
- Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry.
- Welltech Cooling Systems. (2025, March 21).
-
Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. [Link]
- Mirai Intex. (2024, June 12). Chemical industry cooling equipment: factory cooling system.
- Kaltra. (n.d.). Top 10 Cooling Technologies Revolutionising Chemical Manufacturing.
- SORI TRONIC. (n.d.). Industrial Refrigeration Solutions for the Chemical Industry.
- Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
- Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers.
-
Cantillo, D., & Kappe, C. O. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
Chemistry For Everyone. (2025, February 7). What Is Heat Transfer In Chemical Engineering? [Video]. YouTube. [Link]
- Bragg-Sitton, S. M., & Boardman, R. D. (2021). Process Heat for Chemical Industry.
-
Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]
-
Cantillo, D., & Kappe, C. O. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
Royal Society of Chemistry. (n.d.). 'Green' and Sustainable Halogenation Processes. [Link]
-
Office of Nuclear Energy. (2024, May 22). New Research Explores Gas Mixing Phenomena for High Temperature Gas Reactors. [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
-
Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. [Link]
-
Zhou, Y., et al. (2019). Experiment study on thermal mixing performance of HTR-PM reactor outlet. ResearchGate. [Link]
-
Carcasses, M. (2018). Experimental and analytical study of thermal mixing at reactor conditions. DiVA portal. [Link]
-
ChemBK. (2024, April 9). N-Methyl-4-iodoaniline. [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. [Link]
- Li, Y., et al. (2023).
-
UL Research Institutes. (2021, August 20). What Causes Thermal Runaway?[Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C7H8IN). [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodo-o-toluidine. PubChem. [Link]
-
ResearchGate. (n.d.). Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions. [Link]
-
Zielinska, M., et al. (2023). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI. [Link]
-
Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]
-
Catherino, H. A. (2007). Safety: Special Effects of Thermal Runaway. Defense Technical Information Center. [Link]
-
Santhanagopalan, S. (2023). Mechanically induced thermal runaway severity analysis for Li-ion batteries. Office of Scientific and Technical Information. [Link]
-
Thompson, L. C., et al. (2025). Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. PubMed. [Link]
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 3. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Chemical Processing maintaining Precise Temperatures - Welltech Cooling Systems [welltechcoolingsystems.com]
- 7. Heating of chemical reactors with thermal oil boilers | Pirobloc [pirobloc.com]
- 8. Chemical industry cooling equipment: factory cooling system | Mirai Intex [mirai-intex.com]
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- 10. Industrial Refrigeration Solutions for the Chemical Industry [soritronic.com]
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- 13. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
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- 16. wiki.zero-emissions.at [wiki.zero-emissions.at]
Technical Support Center: Purification of Crude 4-Iodo-N-methylaniline
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of crude 4-Iodo-N-methylaniline. As a crucial intermediate in pharmaceutical and materials science, its purity is paramount. This document provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles to help you achieve high-purity material efficiently.
Introduction: The Purification Challenge
This compound (C₇H₈IN) is typically synthesized via electrophilic iodination of N-methylaniline.[1][2] While the reaction can be straightforward, the crude product is often contaminated with unreacted starting materials, di-iodinated side products, and residual iodinating agents. Furthermore, the aniline functional group imparts basicity and sensitivity to oxidation, which complicates standard purification techniques. This guide addresses the most common issues encountered during workup and purification.
Troubleshooting Guide (Q&A)
This section directly addresses specific problems you may encounter during your experiments.
Q1: My crude product is a dark, oily, or semi-solid material, but the literature reports a solid. What went wrong?
A1: This is a very common issue stemming from several potential sources. The expected product is a white to light yellow or purple crystalline solid with a melting point around 28-29 °C or 55-59 °C, depending on the source.[1][2] An oily or semi-solid state indicates the presence of impurities that are causing a melting point depression.
-
Causality & Diagnosis:
-
Residual N-methylaniline: The starting material, N-methylaniline, is a liquid at room temperature.[3] Incomplete reaction or inefficient removal during workup will result in an oily product.
-
Di-iodinated Species: Over-iodination can lead to the formation of diiodo-N-methylaniline isomers, which may have different physical properties and can interfere with crystallization.
-
Trapped Solvent: Inadequate drying can leave residual organic solvents (e.g., from extraction) in your crude material.
-
Oxidation Products: Anilines are prone to air oxidation, which can produce a complex mixture of colored, often tarry, impurities.[3]
-
-
Corrective Actions:
-
Aqueous Wash: Before concentrating your organic extract, ensure you have thoroughly washed it with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted N-methylaniline (which will form a water-soluble hydrochloride salt). Follow this with a wash with saturated sodium bicarbonate to neutralize any remaining acid.
-
Thiosulfate Wash: To remove residual iodine (a source of dark color), wash the organic layer with a 5-10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution until the organic layer is no longer purple or brown.[2]
-
Drying: Dry the organic layer thoroughly over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.
-
Proceed to Purification: If the product remains oily after these steps, a robust purification method like column chromatography is necessary before attempting crystallization.
-
Q2: My product is intensely colored (dark purple, red, or black). How can I decolorize it?
A2: Dark coloration in iodoanilines is typically caused by two factors: trace amounts of elemental iodine (I₂) or oxidation of the aniline moiety.
-
Causality & Diagnosis:
-
Elemental Iodine (I₂): The most common culprit. It has a potent purple color and is often carried through the workup. A wash with a reducing agent is the definitive solution.[2]
-
Oxidation: Anilines can oxidize upon exposure to air and light, forming highly colored polymeric impurities. This is exacerbated by heat and the presence of metal ions.
-
-
Corrective Actions:
-
During Workup: As described in A1, a wash with 5% aqueous sodium thiosulfate is highly effective at quenching residual I₂.[2]
-
During Recrystallization: If the solid product is still colored, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. Use charcoal sparingly (e.g., 1-2% by weight of your crude product), as it can adsorb your desired compound and reduce yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
-
Prevention: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer at -20°C) to prevent oxidation.[2][5]
-
Q3: My compound streaks severely on a silica gel TLC plate, making analysis and column purification difficult. Why does this happen and how can I fix it?
A3: This is a classic problem when working with basic compounds like amines on standard silica gel.
-
Causality & Diagnosis:
-
Acid-Base Interaction: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on the nitrogen atom of your this compound interacts strongly with these acidic sites. This strong, often irreversible, binding leads to significant band broadening and "streaking" or "tailing" on the TLC plate and poor recovery from a column.[6][7]
-
-
Corrective Actions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the standard choice. Add 0.5-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA will compete for the acidic sites on the silica, allowing your product to elute cleanly.[6][7]
-
Alternative Stationary Phase: If streaking persists, consider using a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can use commercially available "deactivated" or "base-treated" silica gel.
-
-
Q4: I have a low yield after recrystallization. What are the most common mistakes?
A4: Low recrystallization yield is most often a result of improper solvent selection or technique.[4]
-
Causality & Diagnosis:
-
Using Too Much Solvent: This is the most frequent error. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved, leading to poor recovery.[4]
-
Choosing the Wrong Solvent: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, recovery will be low.
-
Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the product to "crash out" as a fine, often impure, powder instead of forming well-defined crystals.
-
-
Corrective Actions:
-
Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude material while heating, just until the solid fully dissolves.[4]
-
Perform Solubility Tests: Before committing your entire batch, test the solubility of a small amount of crude material in various solvents (e.g., hexanes, ethanol, isopropanol, toluene) to find the ideal one. A good solvent system for this compound is often hexanes or a binary mixture like ethanol/water.[8][9]
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature first. Once it has reached room temperature and crystals have started to form, then you can place it in an ice bath to maximize recovery.[4]
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can gently heat the solution to boil off some of the solvent, re-saturate it, and attempt the cooling process again.[4]
-
Workflow & Method Selection
The choice of purification method depends on the physical state of your crude product and the nature of the impurities.
Diagram: Purification Strategy for Crude this compound
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is recommended for oily crude products or solids containing multiple impurities with similar polarity.
-
Mobile Phase Selection:
-
Using a TLC plate, find a solvent system that gives your product an Rf (retention factor) of ~0.25-0.35. A good starting point is a mixture of Hexanes and Ethyl Acetate.
-
Crucially, add 1% triethylamine (TEA) to your chosen solvent system to prevent streaking. For example, if your ideal solvent is 90:10 Hexanes:EtOAc, prepare a mobile phase of 89:10:1 Hexanes:EtOAc:TEA.
-
-
Column Packing (Wet Slurry Method):
-
Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks. The final silica bed should be topped with another thin layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the column.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a UV lamp (254 nm).
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent (and TEA) using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice when used with a modifier. |
| Mobile Phase | Hexanes/Ethyl Acetate + 1% Triethylamine | Good polarity range for this compound. TEA is essential to prevent tailing.[6][7] |
| Sample Loading | Dry Loading | Provides superior resolution and prevents band broadening compared to wet loading. |
| Detection | UV light (254 nm) | The aromatic ring makes the compound UV-active. |
Protocol 2: Purification by Recrystallization
This method is ideal for crude solids where the main impurities are present in small amounts or have very different solubilities.
-
Solvent Selection:
-
Place ~50 mg of your crude solid in a test tube.
-
Add a non-polar solvent like Hexanes dropwise at room temperature. The solid should be largely insoluble.[8]
-
Heat the mixture in a hot water bath. The solid should dissolve completely or almost completely. If it dissolves, this is a good solvent candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Pure crystals should form.
-
-
Main Recrystallization Procedure:
-
Place the bulk of your crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot hexanes, swirling and heating, until the solid just dissolves. Do not add a large excess.[4]
-
(Optional Decolorization) If the solution is dark, remove it from the heat, allow it to cool slightly, add a small spatula tip of activated carbon, and then reheat to a boil for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Set up a hot filtration apparatus (pre-heated funnel and fluted filter paper).
-
Quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the charcoal or other solids. This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
-
Crystallization:
-
Cover the flask with a watch glass or loose stopper and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can move the flask to an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals on the filter with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the surface.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass for final air drying or drying in a vacuum desiccator.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from the synthesis of this compound? A: The impurity profile depends on the synthetic route, but common contaminants include:
-
N-methylaniline: Unreacted starting material.[3]
-
2-iodo-N-methylaniline: The ortho-isomer, a common side product in electrophilic aromatic substitution.
-
2,4-diiodo-N-methylaniline: A product of over-iodination.
-
Residual Iodine (I₂): From the iodinating agent.
Q: How should I store purified this compound? A: The compound is sensitive to light and air. For long-term stability, it should be stored in a sealed, amber glass vial under an inert atmosphere (argon or nitrogen is best). It is recommended to store it in a freezer at -20°C.[2][5]
Q: What analytical methods are best for confirming the purity of my final product? A: A combination of methods provides the most confidence:
-
¹H NMR Spectroscopy: Confirm the structure and check for the absence of signals from starting materials or other isomers. The integration of aromatic vs. N-methyl protons should be correct.
-
GC-MS (Gas Chromatography-Mass Spectrometry): An excellent method for detecting volatile impurities and confirming the molecular weight of the product.[10][11]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.[1][2]
Q: Is this compound hazardous? A: Yes. Like many anilines and halogenated aromatic compounds, it should be handled with care. It is considered harmful if swallowed, in contact with skin, or if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.[12][13]
References
-
ChemBK. N-Methyl-4-iodoaniline. [Link]
-
MDPI. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
Organic Syntheses. Procedure for Recrystallization from Hexanes. [Link]
-
PubMed. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
PubChem. N-Methylaniline. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]
- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usbio.net [usbio.net]
- 6. biotage.com [biotage.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
removing unreacted starting materials from 4-Iodo-N-methylaniline product
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Iodo-N-methylaniline, specifically focusing on the removal of unreacted starting materials and common byproducts. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome purification challenges, ensuring high product purity and yield.
Introduction: The Purification Challenge
The N-methylation of 4-iodoaniline is a common transformation in organic synthesis.[1] However, these reactions rarely proceed to 100% completion, leaving a crude product mixture containing the desired this compound, unreacted 4-iodoaniline, and potentially over-methylated byproducts like 4-iodo-N,N-dimethylaniline. Separating these structurally similar anilines is critical for downstream applications and requires a carefully chosen purification strategy. This guide will walk you through the logic, execution, and troubleshooting of the most effective purification techniques.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses common initial questions and helps diagnose the purification problem.
Q1: My NMR/TLC shows multiple spots after my N-methylation reaction. How do I identify which is the product and which is the starting material?
A1: The first step in any purification is to correctly identify the components of your crude mixture. Thin-Layer Chromatography (TLC) is the most immediate diagnostic tool.
-
Polarity Differences: 4-Iodoaniline, a primary amine, is generally more polar than the secondary amine product, this compound. This is due to the presence of two N-H bonds in the primary amine, which can act as hydrogen bond donors, leading to stronger interaction with a polar stationary phase like silica gel. The N-methyl group adds some non-polar character.
-
Expected TLC Profile: On a silica gel TLC plate, you should expect the following trend in Rf (retention factor) values:
-
Highest Rf: 4-Iodo-N,N-dimethylaniline (tertiary amine, least polar).
-
Intermediate Rf: this compound (secondary amine, desired product).
-
Lowest Rf: 4-Iodoaniline (primary amine, most polar).[2]
-
Run a co-spotted TLC plate (a lane with your starting material, a lane with the crude reaction mixture, and a lane with both spotted on top of each other) to definitively identify the starting material spot.
Q2: What are the key physical properties I should consider before choosing a purification method?
A2: Understanding the physical properties of your compounds is crucial for designing an effective separation strategy. The differences in these properties are what you will exploit during purification.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (of conjugate acid) | Solubility |
| 4-Iodoaniline | 219.02 | 61-63 | ~3.8 | Soluble in most organic solvents.[3] |
| This compound | 233.05 | 28-29 | ~3.82 (Predicted) | Soluble in hexane, ethyl acetate, and other organic solvents.[4] |
| 4-Iodo-N,N-dimethylaniline | 247.08 | 78-82 | ~3.9 (Predicted) | Soluble in organic solvents.[5] |
Data compiled from various sources.[3][4][6]
The key takeaway is the significant difference in melting points, which suggests recrystallization could be effective. The similar pKa values indicate that separation by acid-base extraction will be challenging but not impossible.
Q3: Which purification method should I try first?
A3: The choice depends on the scale of your reaction and the relative amounts of impurities. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a high-resolution technique suitable for separating compounds with different polarities.[7]
Q4: My aniline spots are "tailing" or streaking on the TLC plate and my column separation is poor. What is happening?
A4: This is a classic problem when purifying amines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). Basic compounds like anilines can interact strongly with these acidic sites via acid-base interactions, causing them to elute slowly and asymmetrically.[8] This leads to the characteristic "tailing" effect, resulting in broad peaks and poor separation.
Q5: How can I prevent tailing and improve my column chromatography separation?
A5: The solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your eluent.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or concentrated ammonia solution to your solvent system.
-
Mechanism: The TEA is a stronger base than the anilines and will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows your aniline compounds to travel through the column without these strong, undesirable interactions, resulting in sharper bands and better separation.[8]
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Develop the system until the desired product (this compound) has an Rf of approximately 0.25-0.35.[7]
-
Prepare Eluent: Prepare a bulk volume of the optimized eluent from step 1. Add 1% triethylamine by volume (e.g., 10 mL of TEA for every 990 mL of solvent).
-
Pack the Column: Pack a flash chromatography column with silica gel using the TEA-modified eluent. Ensure the column is packed homogeneously to avoid channeling.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the column, collecting fractions. Monitor the elution process by TLC, making sure to spot fractions against your starting material and crude mixture references.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Part 3: Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[9] It is excellent for removing a basic starting material from a basic product, provided there is a sufficient difference in their basicity (pKa).
Q6: Can I use acid-base extraction to separate 4-iodoaniline from this compound? Their pKa values are very similar.
A6: While challenging, it is often possible. Although the pKa values are close, a carefully controlled extraction with a dilute acid can selectively protonate the slightly more basic primary amine (4-iodoaniline), pulling it into the aqueous phase while leaving the bulk of the less basic secondary amine product in the organic phase. This method relies on equilibrium and may require multiple extractions to be effective.[10]
Workflow: Selective Acid-Base Extraction
Caption: Workflow for separating primary and secondary anilines via extraction.
Protocol 2: Multi-Stage Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.[11]
-
First Extraction: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. The unreacted 4-iodoaniline, being slightly more basic, will be preferentially protonated and extracted into this aqueous layer.[12][13]
-
Repeat: Repeat the extraction (steps 2-3) on the organic layer 1-2 more times with fresh portions of dilute acid to remove as much of the starting material as possible. A series of extractions with smaller volumes is more efficient than a single large-volume extraction.[10]
-
Isolate Product: Combine the organic layers. Wash with a saturated sodium bicarbonate solution to neutralize any residual acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched this compound.
-
Recover Starting Material (Optional): Combine all aqueous extracts. Cool in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the solution is strongly basic (pH > 10). The protonated 4-iodoaniline will be neutralized and precipitate or can be extracted back into an organic solvent.
Part 4: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. Since this compound is a low-melting solid (m.p. 28-29°C), this method is best performed carefully, often requiring cooling in an ice bath or refrigerator.[4]
Q7: How do I choose the right solvent for recrystallizing this compound?
A7: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14] The impurities, in this case, 4-iodoaniline (m.p. 61-63°C), should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Good Starting Point: Hexane or other non-polar aliphatic hydrocarbons are often good choices for anilines. Published procedures note that this compound can be recrystallized from hexanes.[4][15]
Protocol 3: Recrystallization from Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently (e.g., on a hot plate set to a low temperature) while stirring until the solid dissolves completely. Add more solvent in small, hot portions only if necessary to achieve full dissolution.[14]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[14]
-
Inducing Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single "seed" crystal of pure product.[14]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to rinse away any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
References
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information . ACS Publications. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Organic Acid-Base Extractions . Chemistry Steps. [Link]
-
Does aniline stick in columns during column chromatography? . ResearchGate. [Link]
-
N-Methyl-4-iodoaniline . ChemBK. [Link]
-
Column chromatography . University of Calgary. [Link]
-
Exp 6 - Extraction . University of Missouri–St. Louis. [Link]
-
Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction . Saddleback College. [Link]
-
Separation of phenol and aniline compounds on the ILs-monolithic... . ResearchGate. [Link]
-
Acid–base extraction . Wikipedia. [Link]
-
4-Methylpyrrolo[1,2-a]quinoline . Organic Syntheses. [Link]
-
Acid-Base Extraction . Chemistry LibreTexts. [Link]
-
Preparation of 4-iodoaniline . PrepChem.com. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester. [Link]
-
4-Iodo-N,N-dimethylaniline . Wikipedia. [Link]
-
Recrystallization- Organic Chemistry Lab- purification . YouTube. [Link]
-
This compound hydrochloride (C7H8IN) . PubChem. [Link]
-
p-IODOANILINE . Organic Syntheses. [Link]
- Methylation synthesis method of N-heterocyclic compound.
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts . Royal Society of Chemistry. [Link]
-
Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy . ResearchGate. [Link]
-
4-Iodoaniline . PubChem. [Link]
Sources
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- 3. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]
- 5. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of 4-Iodo-N-methylaniline during workup
Technical Support Center: 4-Iodo-N-methylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into handling this compound, a crucial but sensitive building block in modern synthesis. As Senior Application Scientists, we understand that unexpected decomposition during workup can compromise yield, purity, and project timelines. This resource addresses the core challenges of working with this reagent, explaining not just what to do, but why each step is critical for success.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the workup of reactions involving this compound.
Q1: My organic layer containing this compound turned dark purple/brown during aqueous workup. What is happening?
A: This discoloration is a classic sign of decomposition. This compound, like many aniline derivatives, is susceptible to oxidation.[1][2][3] The electron-rich aromatic ring and the amino group can be oxidized by atmospheric oxygen, especially under non-neutral pH or in the presence of light.[1][4][5] This process often forms highly colored polymeric impurities. The presence of the iodine atom can also lead to side reactions, potentially liberating trace amounts of iodine (I₂), which is itself colored and a potent oxidizing agent.
Q2: What are the primary drivers of decomposition for this specific molecule?
A: The decomposition of this compound is multifactorial. The key culprits are:
-
Air (Oxygen): The N-methylaniline core is prone to oxidation by O₂, a process that can be accelerated by heat, light, or the presence of metal catalysts.[2][6]
-
Light: Aromatic iodides can be light-sensitive, potentially leading to homolytic cleavage of the C-I bond to form radical species that trigger polymerization or other degradation pathways.[4][7] It is crucial to store the material in a dark place.[8]
-
Incompatible pH: Both strongly acidic and strongly basic conditions can promote decomposition. While anilines are basic, extreme pH values can catalyze side reactions or degradation. Titrations involving sodium thiosulfate, a common reagent in these workups, are best performed in the pH 5-9 range to avoid decomposition of the thiosulfate itself.[9]
-
Residual Oxidizing Agents: If the preceding reaction used an oxidizing agent, failure to completely quench it during workup will lead to rapid degradation of the product.
Q3: I used a mild aqueous base (e.g., sodium bicarbonate) for my extraction, but the solution still darkened. Why?
A: While avoiding strong bases is wise, even mild basic conditions can be problematic if other factors are not controlled. The primary issue is often prolonged exposure to air during the extraction. The process of shaking a separatory funnel significantly increases the surface area contact between the organic layer and atmospheric oxygen, accelerating oxidation. Furthermore, if any trace iodine (I₂) was formed, it can react under these conditions. The key is not just the choice of base, but the speed and protective measures used during the entire extraction process.[10]
Q4: Is it better to wash with a mild acid first to protonate the amine and move it to the aqueous layer?
A: This is a common purification strategy for amines, but it must be approached with caution for this compound. While converting the amine to its hydrochloride salt can protect it from oxidation, some anilines exhibit instability in acidic conditions.[4][11] More importantly, if your desired product is the free base, you will need to re-basify the solution to extract it back into an organic solvent, re-exposing it to potentially oxidative conditions. A more direct and often safer approach is to handle the free base under inert conditions. If an acid wash is necessary to remove non-basic impurities, it should be done quickly, with deoxygenated solutions, and at low temperatures.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols to mitigate decomposition during the workup phase.
Guide 1: Managing Air and Light Sensitivity
The most critical factor in preventing decomposition is minimizing exposure to air and light.[1][2][4]
Core Principle: Oxidation is the primary decomposition pathway. By removing oxygen and UV light, you fundamentally inhibit the main degradation reactions.
dot
Caption: Inert atmosphere workup workflow.
Experimental Protocol: Inert Atmosphere Workup
-
Preparation:
-
Solvent Degassing: Before starting the workup, deoxygenate all aqueous and organic solvents (e.g., water, brine, ethyl acetate, DCM) by bubbling a steady stream of nitrogen or argon through them for 15-20 minutes.[10]
-
Glassware: Ensure all glassware, including the separatory funnel, is clean, dry, and flushed with an inert gas.
-
Light Protection: Wrap the reaction flask and separatory funnel with aluminum foil to prevent light exposure.[4]
-
-
Execution:
-
Cool the reaction mixture to room temperature or 0 °C under a positive pressure of nitrogen or argon.
-
Perform the quench and initial solvent addition under this inert blanket.
-
Transfer the mixture to the foil-wrapped separatory funnel. It is acceptable to briefly remove the stopper for transfers, but do so quickly to minimize air ingress.
-
When shaking the separatory funnel, do not vent to the atmosphere. Instead, vent into a balloon or a nitrogen line to maintain the inert environment.
-
Work efficiently. The goal is to minimize the total time the compound spends in the biphasic system.
-
Guide 2: Optimizing the Aqueous Wash
The choice of washing solutions is critical for removing impurities without degrading the product.
Core Principle: Residual reactants, especially oxidants or elemental iodine, must be neutralized and removed. A slightly basic pH is often necessary, but must be controlled.
Table 1: Recommended Aqueous Washing Solutions
| Reagent | Concentration | Purpose | Causality & Expert Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% w/v, aqueous | Quench I₂ & Oxidants | This is the most crucial wash. It reduces any free iodine (I₂), which is a colored oxidant, to colorless and water-soluble iodide (I⁻).[8][12] Self-Validating Check: The organic layer should become noticeably lighter or colorless after this wash. If a dark color persists, repeat the wash. |
| Sodium Bicarbonate (NaHCO₃) | Saturated, aqueous | Neutralize Acid | Gently removes excess acid without exposing the aniline to a harsh basic environment. It is the preferred base over hydroxides or carbonates. |
| Brine (Saturated NaCl) | Saturated, aqueous | Remove Water & Break Emulsions | Pre-dries the organic layer, reducing the amount of drying agent needed and minimizing contact time with it. Helps to break up any emulsions formed during extraction. |
dot
Caption: Troubleshooting decomposition during workup.
Optimized Workup Protocol
This protocol assumes the reaction is complete and has been cooled.
-
Quench: Under an inert atmosphere and protected from light, quench the reaction as appropriate (e.g., with water or a mild buffer).
-
Dilute: Add your extraction solvent (e.g., ethyl acetate).
-
First Wash (Critical): Transfer the biphasic mixture to a separatory funnel and perform the first wash with a deoxygenated 5% aqueous solution of sodium thiosulfate .[8] Shake gently and observe for a color change in the organic layer. Drain the aqueous layer.
-
Second Wash (Neutralization): Wash the organic layer with deoxygenated saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Final Wash (Drying): Wash with deoxygenated brine to remove the bulk of the dissolved water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure, keeping the flask wrapped in foil.
-
Storage: The purified this compound should be stored in a tightly sealed container, preferably under argon or nitrogen, in a freezer (-20 °C) and protected from light.[8]
Part 3: Final Considerations and Storage
Purity of Starting Materials: Ensure the this compound used is of high purity. Older bottles that are already dark are likely partially decomposed and may contain impurities that catalyze further degradation.[3]
Solvent Choice: Use high-purity, peroxide-free solvents for extraction. Ethers, for example, can form explosive peroxides which are also potent oxidizing agents.
Temperature Control: If decomposition is still observed even with the precautions above, perform the entire workup at a reduced temperature (0-5 °C) using an ice bath. This will slow the rate of all chemical reactions, including decomposition.
By understanding the inherent instabilities of this compound and implementing these robust handling and workup protocols, you can significantly improve the purity and yield of your target compounds, ensuring the integrity and success of your research and development efforts.
References
- Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- ChemicalBook. (n.d.). p-Iodoaniline(540-37-4)MSDS Melting Point Boiling Density Storage Transport.
- BenchChem. (2025). preventing oxidation of the aniline group during complexation.
- PubChem. (n.d.). Aniline. National Institutes of Health.
- The Journal of Chemical Physics. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing.
- ResearchGate. (n.d.). Effect of pH value on aniline adsorption on GO (C 0 = 50 ppm,....
- ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption.
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Loba Chemie. (2016, May 18). 4-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 106-47-8 MSDS.
- ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- ChemicalBook. (n.d.). This compound CAS#: 60577-34-6.
- Use of Sodium Thiosulphate. (2016, August 11).
- Techno PharmChem. (n.d.). ANILINE.
- ChemicalBook. (n.d.). 4-IODO-2-METHYLANILINE synthesis.
- Chem-Impex. (n.d.). 4-Iodoaniline.
- ACS Publications. (2013, May 21). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters.
- Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline.
- Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No..
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- Sigma-Aldrich. (n.d.). 2-Iodoaniline 98 615-43-0.
- Sigma-Aldrich. (n.d.). 4-Iodoaniline 98 540-37-4.
- University of Hertfordshire. (2025, August 3). Haloaniline. AERU.
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- BenchChem. (2025). stability and storage conditions for 4-fluoroaniline.
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- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.
- Chegg. (n.d.). Sodium thiosulfate, Na2S2O3, is an important reagent for titrations. Its solutions can be....
- PubChemLite. (n.d.). This compound hydrochloride (C7H8IN).
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- SpringerLink. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids.
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- Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
- Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways.
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- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
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identifying and characterizing impurities in 4-Iodo-N-methylaniline by LC-MS
Welcome to the Technical Support Center for the analysis of 4-Iodo-N-methylaniline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for identifying and characterizing impurities in your samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is structured to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials and reagents: Unreacted N-methylaniline or residual iodinating agents.[1][2]
-
Isomers: Positional isomers such as 2-Iodo-N-methylaniline or 3-Iodo-N-methylaniline.[3]
-
Over-iodinated species: Di-iodinated or tri-iodinated N-methylaniline.
-
Oxidation products: Degradation can lead to various oxidized forms of the parent compound.
-
De-iodinated product: N-methylaniline, formed by the loss of iodine.
Q2: What is a good starting point for LC-MS method development for this compound?
A2: A good starting point for method development is a reversed-phase separation on a C18 column. Here is a recommended initial method:
| Parameter | Recommendation |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 100-500 |
Q3: My this compound sample shows poor stability during analysis. What can I do?
A3: Anilines can be susceptible to degradation.[4] To improve stability:
-
Prepare samples fresh and analyze them promptly.
-
Use an autosampler set to a low temperature (e.g., 4 °C) to minimize degradation in the vial.[5]
-
Consider using amber vials to protect the sample from light, as photolytic degradation can occur.[6]
-
If degradation is still observed, investigate the use of antioxidants in the sample diluent, but be mindful of potential ion suppression in the MS.
Troubleshooting Guide
This section addresses specific issues you might encounter during your LC-MS analysis.
Problem 1: I see multiple peaks in my chromatogram, but I'm not sure if they are impurities or artifacts.
Cause: The additional peaks could be genuine impurities, but they might also arise from various sources within the LC-MS system.[7]
Solution:
-
Inject a blank: Run a blank injection (your sample diluent) to identify any peaks originating from the solvent or system contamination.[8]
-
Check for carryover: Inject a blank immediately after a sample injection to see if any peaks from the sample are carried over to the next run.[9]
-
Evaluate adduct formation: In ESI-MS, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[10][11][12][13][14] Check the mass differences between your main peak and the unknown peaks.
-
[M+H]⁺ (protonated molecule)
-
[M+Na]⁺ = [M+H]⁺ + 22 Da
-
[M+K]⁺ = [M+H]⁺ + 38 Da
-
[M+NH₄]⁺ = [M+H]⁺ + 17 Da
-
Problem 2: I'm having trouble identifying an unknown impurity peak.
Cause: Identifying unknown compounds requires a systematic approach using the data available from the LC-MS.[15][16][17][18]
Solution:
-
Determine the molecular weight: Obtain the monoisotopic mass of the unknown peak from the mass spectrum. If you are using high-resolution mass spectrometry (HRMS), this will give you a highly accurate mass.
-
Propose a molecular formula: Use the accurate mass to generate possible elemental compositions. Software tools can help with this. The presence of iodine has a unique isotopic signature that can be a clue.
-
Perform MS/MS fragmentation: Isolate the unknown peak and fragment it to obtain structural information.[19][20][21][22] Compare the fragmentation pattern to that of your main compound.
-
Consider forced degradation: To generate potential degradation products and confirm their retention times and mass spectra, you can perform forced degradation studies.[6][23][24][25] Stress conditions can include acid, base, oxidation, heat, and light.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a basic forced degradation study to help identify potential degradation products of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Water
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each stress condition, mix 100 µL of the stock solution with 900 µL of the stressor solution (HCl, NaOH, or H₂O₂).
-
For the thermal stress sample, mix 100 µL of the stock solution with 900 µL of a 50:50 methanol:water mixture.
-
Incubate the mixtures at 60 °C for 24 hours. Keep a control sample (stock solution diluted in 50:50 methanol:water) at room temperature.
-
After incubation, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
Analyze the samples using the developed LC-MS method and compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Visualizations
Workflow for Unknown Impurity Identification
This diagram illustrates the logical workflow for identifying an unknown peak in your LC-MS data.
Caption: Workflow for identifying unknown impurities.
References
- Eastman Chemical Company. Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry.
- Waters. What are common adducts in ESI mass spectrometry? - WKB67428.
- CleanControlling. How can unknown substances be identified?.
-
Kruve, A., et al. Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Available from: [Link]
- LCGC. Dealing with Metal Adduct Ions in Electrospray: Part 1.
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]
-
ZefSci. 14 LCMS Troubleshooting Best Practices for Laboratories. Available from: [Link]
-
Manufacturing Chemist. Peak identification by LC/MS: Automation versus analyst. Available from: [Link]
-
LCGC International. The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available from: [Link]
-
CHROMacademy. LC-MS Troubleshooting. Available from: [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. Available from: [Link]
-
SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Available from: [Link]
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
- Sheldrake, G. N., et al. Degradation of Aniline by Delftia tsuruhatensis 14S in Batch and Continuous Processes. Applied Biochemistry and Microbiology.
-
ChemBK. N-Methyl-4-iodoaniline. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]
-
YouTube. Fragmentation in Mass Spectrometry. Available from: [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available from: [Link]
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. Available from: [Link]
-
ACS Publications. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available from: [Link]
-
PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available from: [Link]
-
RSC Publishing. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Available from: [Link]
-
LCGC International. Troubleshooting LC-MS. Available from: [Link]
-
ResearchGate. LC–MS/MS identification of the unknown peaks in the HPLC fractions (A).... Available from: [Link]
-
CHROMacademy. LC-MS Method Development. Available from: [Link]
-
CHROMacademy. LC-MS Method Parameters - Critical Evaluation. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available from: [Link]
-
Wikipedia. 4-Iodo-N,N-dimethylaniline. Available from: [Link]
-
PubMed. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Available from: [Link]
-
PubChem. This compound hydrochloride. Available from: [Link]
-
Organic Syntheses. p-IODOANILINE. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
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strategies for enhancing the reactivity of 4-Iodo-N-methylaniline in C-N bond formation
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with C-N bond formation using 4-Iodo-N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to enhance the reactivity of this substrate and achieve higher yields and cleaner reaction profiles in your cross-coupling experiments.
I. Understanding the Substrate: this compound
This compound is an electron-rich aniline derivative. While the iodo-substituent provides a reactive site for oxidative addition in palladium- or copper-catalyzed cross-coupling reactions, the electronic nature of the substrate can present unique challenges. The electron-donating N-methylamino group can influence the reactivity of the catalyst and the stability of reaction intermediates. This guide will help you navigate these subtleties to optimize your C-N bond formation strategies.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound in C-N cross-coupling reactions.
Q1: What are the primary methods for C-N bond formation with this compound?
A1: The two most effective and widely used methods are the Buchwald-Hartwig Amination and the Ullmann Condensation .[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and generally proceeds under milder conditions than the Ullmann condensation.[1][3] It offers a broad substrate scope and high functional group tolerance, making it a popular choice in modern organic synthesis.[3]
-
Ullmann Condensation: This is a copper-catalyzed reaction that is also effective for forming C-N bonds.[2] Traditionally, it required harsh reaction conditions, such as high temperatures.[2] However, modern advancements with the use of specific ligands have made it a more viable option under milder conditions.[4][5]
Q2: Why is my Buchwald-Hartwig reaction with this compound giving a low yield?
A2: Low yields in Buchwald-Hartwig aminations involving aryl iodides can stem from several factors. A common issue is the inhibitory effect of iodide ions that are generated during the reaction.[6] These iodide ions can form unreactive palladium-iodide dimer complexes, effectively taking the catalyst out of the catalytic cycle.[7] Additionally, improper selection of ligand, base, or solvent can lead to catalyst deactivation or slow reaction rates.[8][9]
Q3: Which type of ligand is best suited for the C-N coupling of this compound?
A3: For electron-rich and potentially challenging substrates, sterically hindered and electron-rich phosphine ligands are often the most effective.[10][11]
-
Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have demonstrated great success in promoting challenging Buchwald-Hartwig aminations.[10] Their bulkiness facilitates the reductive elimination step and helps to prevent the formation of inactive catalyst species.
-
Bidentate Phosphine Ligands: Ligands like BINAP and Dppf can also be effective, particularly in preventing the formation of palladium iodide dimers that can slow down the reaction with aryl iodides.[3]
Q4: How critical is the choice of base for this reaction?
A4: The choice of base is crucial. A base that is strong enough to deprotonate the amine coupling partner but does not cause unwanted side reactions is essential. For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The solubility of the base can also play a role; in some cases, a combination of an inorganic base with a soluble organic base can be beneficial.[6]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the C-N coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low to No Conversion | Catalyst Inactivity/Deactivation | 1. Use a Pre-catalyst: Well-defined palladium pre-catalysts can provide more reproducible results than generating the active catalyst in-situ.[10] 2. Ensure Inert Atmosphere: Oxygen can oxidize phosphine ligands and deactivate the palladium catalyst.[8][12] Thoroughly degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).[8][12] |
| Inhibitory Effect of Iodide | 1. Solvent Choice: Toluene is often a good solvent choice as the iodide salts are poorly soluble in it, which can help to mitigate their inhibitory effect.[7] 2. Ligand Selection: Bidentate ligands can help prevent the formation of inhibitory iodide-bridged palladium dimers.[3] | |
| Inappropriate Ligand or Base | 1. Ligand Screening: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[10] 2. Base Optimization: If using a weak base like K₃PO₄, consider switching to a stronger, non-nucleophilic base such as NaOtBu or K₂CO₃ in combination with a soluble organic base.[6][9] | |
| Formation of Side Products | Hydrodehalogenation (Replacement of Iodine with Hydrogen) | 1. Optimize Base: This side reaction can be promoted by certain bases.[9] Screening different bases may be necessary. 2. Protecting Groups: In some cases, protecting the N-H group of the amine coupling partner can suppress this side reaction.[9] |
| Homocoupling of Starting Materials | 1. Thorough Degassing: Oxygen can promote the homocoupling of coupling partners.[12] 2. Lower Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.[12] | |
| Reaction Stalls | Catalyst Degradation | 1. Temperature Control: Excessive heat can lead to catalyst decomposition. Gradually increase the temperature if the reaction is sluggish at lower temperatures.[13] 2. Additives: In some cases, additives can stabilize the catalyst. For instance, certain olefins can act as dispersants for the palladium catalyst, preventing its deactivation. |
IV. Experimental Protocols & Methodologies
Optimized Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the C-N coupling of this compound with a generic primary amine. Optimization may be required for specific substrates.
Reagents & Equipment:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or glovebox
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (1-2 mol %), and the phosphine ligand (2-4 mol %).
-
Add the amine coupling partner (1.1-1.2 equiv.) and the base (1.4-2.0 equiv.).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.2 M.
-
-
Reaction Conditions:
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring. A temperature range of 80-110 °C is a good starting point.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
V. Visualizations
Decision Workflow for Optimizing C-N Coupling
Caption: A decision-making workflow for troubleshooting and optimizing C-N cross-coupling reactions.
Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
VI. References
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
-
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Haloanilines. Benchchem.
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
Application Notes and Protocols for C-N Bond Formation Using 4-Iodo-3,5-dimethylaniline. Benchchem.
-
Ullmann condensation. Wikipedia.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.
-
Different methods of C-N bond formation. ResearchGate.
-
Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Catalytic Carbon–Nitrogen Bond-Forming Cross-Coupling Using N-Trimethylsilylamines. Bulletin of the Chemical Society of Japan | Oxford Academic.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
-
From C–H to C–N Bonds: Three Challenges, Three Catalysts, Three Solutions. CHIMIA.
-
Proposed mechanism for the catalytic C–N bond formation using alcohols. ResearchGate.
-
C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst. Organic Letters - ACS Publications.
-
Ullmann reaction. Wikipedia.
-
Ligand-Promoted Meta-C–H Amination and Alkynylation. PMC - NIH.
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing.
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC - NIH.
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals.
-
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Request PDF - ResearchGate.
-
A Strategy for the Formal C-N Cross-Coupling of Tertiary Amines. PubMed.
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
-
Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. Benchchem.
-
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
-
Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem.
-
A Strategy for Metal-Free C-N Cross-Coupling and Late-Stage N-Arylation Enabled Smiles Rearrangement. ChemRxiv | Cambridge Open Engage.
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. MDPI.
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH.
-
A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters - ACS Publications.
-
CBSE EXAMINATION PAPER-2025. CBSE.
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- 5. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
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Technical Support Guide: Overcoming Solubility Challenges with 4-Iodo-N-methylaniline in Reaction Media
Introduction: 4-Iodo-N-methylaniline is a critical intermediate in the synthesis of pharmaceuticals, dyes, and other advanced organic materials.[1] Its utility, however, is often hampered by its poor solubility in a variety of common reaction media. This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving solubility issues encountered during experimentation. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed, effective decisions in your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The poor solubility of this compound stems from its molecular structure. It is a solid crystalline compound with a relatively nonpolar iodophenyl group and a weakly basic N-methylamino group.[1][2] Its calculated XLogP3 of 2.4 indicates a lipophilic nature, meaning it prefers nonpolar environments.[2] If your solvent is too polar (like water) or does not have favorable interactions with the molecule, the strong crystal lattice energy of the solid will be more stable than the solvated state, resulting in poor dissolution.
Q2: What are the best starting solvents for this compound?
A: Based on its properties, good starting points are moderately polar to nonpolar aprotic solvents. It is reported to be soluble in organic solvents such as ethanol, ether, and dichloromethane.[1] Other common solvents like tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF) are also excellent candidates to evaluate, depending on the specific requirements of your reaction.
Q3: Can I just heat the mixture to get it to dissolve?
A: Yes, increasing the temperature is a valid and often effective strategy. For most solids, the dissolution process is endothermic, meaning it requires energy.[3] Applying heat provides this energy, helping to break the crystal lattice and increase solubility. However, you must consider the thermal stability of this compound and other reactants. Uncontrolled heating can lead to degradation and side-product formation. A systematic approach to temperature optimization is recommended (see Section 3).
Q4: My compound dissolves initially with heating, but then crashes out of the solution as the reaction proceeds. What's happening?
A: This phenomenon, known as precipitation, can occur for several reasons. The most common cause is a change in the composition of the reaction medium. As reactants are consumed and products are formed, the overall polarity and solvating power of the mixture can change, reducing its ability to keep your starting material dissolved. Another possibility is that the reaction is being run at a temperature close to the saturation limit, and any slight temperature fluctuation or seeding from new solid particles (like a product) can initiate crystallization.
Section 2: Systematic Troubleshooting Workflow
When faced with solubility issues, a systematic approach is more effective than random trial-and-error. The following workflow provides a logical decision-making process to guide your troubleshooting efforts.
Caption: Deciding between Sonication and Microwave Synthesis.
Guide 4: pH Modification for Enhanced Solubility
Q: My reaction is in a protic solvent. Can I use pH to my advantage?
A: Absolutely. This compound is a weak base due to the nitrogen atom's lone pair of electrons (pKa of the conjugate acid is ~3.82). [2]In an acidic medium, this nitrogen can be protonated to form an N-methylanilinium salt. This salt is ionic and, therefore, significantly more soluble in polar protic solvents (like water or alcohols) than the neutral free base. [4] Protocol Considerations for pH Adjustment
-
Acid Selection: Choose an acid whose conjugate base will not interfere with your reaction. Simple mineral acids (e.g., HCl) or organic acids (e.g., acetic acid) are common choices.
-
Stoichiometry: Add at least one equivalent of acid relative to the this compound to ensure full protonation.
-
Reaction Compatibility: This strategy is only viable if your reaction can proceed with the protonated form of the aniline or if the subsequent steps do not require the free base. For many reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-couplings, the free base is the active nucleophile. In such cases, a non-acidic solubility enhancement method should be chosen. If the reaction requires the free base, a final basic workup step would be necessary to deprotonate the product.
Section 4: Summary of Physicochemical Data
Table 2: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₈IN | [1][2] |
| Molecular Weight | 233.05 g/mol | [2][5] |
| Appearance | White to light yellow or beige crystalline solid | [1][6] |
| Melting Point | 28-29 °C | [2] |
| pKa (Conjugate Acid) | 3.82 ± 0.12 | [2] |
| LogP (XLogP3) | 2.4 | [2] |
| General Solubility | Soluble in ethanol, ether, DCM; Insoluble in water | [1][7] |
References
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Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
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ChemBK. (2024). N-Methyl-4-iodoaniline. Retrieved from [Link]
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IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Retrieved from [Link]
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ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Retrieved from [Link]
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ACS Publications. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
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Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]
-
BTL. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
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Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodo-N-(3-nitrobenzylidene)aniline. Retrieved from [Link]
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PubMed. (n.d.). Effect of temperature on the solubility of desflurane, sevoflurane, enflurane and halothane in blood. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Iodo-4-methylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
Wolfram Demonstrations Project. (2016). Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
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PubChemLite. (n.d.). This compound hydrochloride (C7H8IN). Retrieved from [Link]
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PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 4-Iodo-N-methylaniline by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for 4-Iodo-N-methylaniline
This compound (CAS No. 60577-34-6) is a critical halogenated aromatic amine intermediate.[1] Its molecular structure is foundational in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and specialized dyes.[2] Given its role as a precursor, the purity and concentration of this compound directly impact the yield, safety, and efficacy of the final product. Consequently, a robust, accurate, and validated analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance in drug development and chemical manufacturing.
This guide provides an in-depth evaluation of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. We will explore the scientific rationale behind the methodological choices, present a detailed experimental protocol, and objectively compare its performance against a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). All discussions are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[3][4]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing moderately polar and non-volatile compounds like substituted anilines.[5] The method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase, making it exceptionally well-suited for this compound.
Causality Behind Experimental Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for this analysis. The long alkyl chains provide a highly hydrophobic surface, promoting sufficient retention of the this compound molecule through van der Waals forces. This strong retention allows for effective separation from more polar impurities or starting materials.
-
Mobile Phase Composition: The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, is the engine of the separation.
-
Acetonitrile (ACN): As the organic modifier, ACN's elution strength is finely tuned to control the retention time. Increasing its concentration reduces retention, while decreasing it enhances interaction with the stationary phase.
-
Aqueous Buffer (e.g., Phosphate Buffer, pH 7.0): this compound contains a secondary amine group (pKa ≈ 3.8)[1], making its ionization state pH-dependent. Operating at a neutral pH of 7.0 ensures the aniline nitrogen is predominantly in its non-ionized, free base form. This prevents peak tailing and erratic retention times that occur when analyzing an analyte in a mixed ionic state, thereby ensuring peak symmetry and reproducibility.
-
-
Detection Wavelength: Anilines and their derivatives possess strong chromophores due to the benzene ring.[5] A UV detector set at the absorption maximum (λmax) provides the greatest sensitivity.[6] For this compound, a wavelength of 254 nm is selected as it offers a robust signal and minimizes interference from common solvents.
Comparative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful alternative, particularly for volatile and thermally stable compounds.[7] For halogenated aromatic amines, GC coupled with a mass spectrometer offers exceptional sensitivity and specificity.[8]
-
Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a definitive structural fingerprint.
-
Advantages: The primary advantage of GC-MS is its high specificity. The mass spectrum provides unambiguous identification of the analyte, distinguishing it from co-eluting impurities with a level of certainty that UV detection cannot match. It can also achieve lower detection limits.[7]
-
Limitations: A key consideration for aniline analysis by GC is thermal stability. While many anilines are amenable to GC, some can be thermolabile, potentially degrading in the high-temperature injector port.[9] This can lead to inaccurate quantification and requires careful method development to ensure analyte integrity.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC is often dictated by the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, and available instrumentation. The following table summarizes the expected performance of each method for the quantification of this compound, based on established validation parameters.[10][11]
| Validation Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Specificity | High | Very High | HPLC-UV relies on retention time and UV spectrum, which can have interferences. GC-MS provides definitive mass spectral confirmation. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity over a defined concentration range.[10] |
| Accuracy (% Recovery) | 98.0 – 102.0% | 97.5 – 102.5% | Both methods are highly accurate when properly validated. |
| Precision (% RSD) | < 1.5% | < 2.0% | HPLC generally offers slightly better injection precision. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | GC-MS typically offers an order of magnitude greater sensitivity.[7] |
| Analysis Time | ~10 minutes | ~15 minutes | HPLC can be faster due to simpler sample preparation and shorter run times. |
| Sample Preparation | Simple dissolution | May require extraction | GC often requires a liquid-liquid extraction to transfer the analyte into a volatile solvent.[7] |
Experimental Workflow & Protocols
HPLC Analysis Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Detailed Step-by-Step Protocol: HPLC-UV Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of results on a per-run basis.[12]
1. Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Hydroxide (for pH adjustment)
-
0.45 µm Syringe Filters (PTFE or Nylon)
2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water and adjust the pH to 7.0 with sodium hydroxide. The mobile phase is a 60:40 (v/v) mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 7.0). Filter and degas before use.
-
Diluent: Use a 50:50 (v/v) mixture of Acetonitrile and Deionized Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (Target Concentration ~25 µg/mL): Accurately weigh an amount of the test sample expected to contain 2.5 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter before analysis.
3. Chromatographic Conditions
-
Instrument: HPLC System with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 7.0 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
4. System Suitability and Analysis Sequence
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%, and the theoretical plates should be > 2000 with a tailing factor < 1.5.[12]
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
Inject a check standard after every 5-10 sample injections to verify system stability.
5. Data Analysis
-
Plot the peak area response of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the calibration curve and correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak area responses from the calibration curve.
Conclusion
The Reversed-Phase HPLC method detailed here provides a robust, reliable, and precise system for the quantitative analysis of this compound. Its simplicity, speed, and adherence to established validation principles make it ideal for routine quality control in both research and industrial settings.[3] While GC-MS offers superior sensitivity and specificity, its operational complexity and the potential for thermal degradation of the analyte position it as a complementary technique, best reserved for trace-level impurity identification or when orthogonal verification is required. For routine assay and purity determinations, the validated HPLC-UV method stands as the more efficient and pragmatic choice.
References
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: N-Methyl-4-iodoaniline - ChemBK Source: ChemBK URL: [Link]
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Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
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Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: PMC - NIH URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
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Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization Source: ResearchGate URL: [Link]
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Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: ResearchGate URL: [Link]
-
Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: RSC Publishing URL: [Link]
-
Title: Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
-
Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]
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Title: Quantification of aniline and N-methylaniline in indigo Source: PMC - PubMed Central - NIH URL: [Link]
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A Comparative Guide to Purity Determination of 4-Iodo-N-methylaniline: The Ascendancy of qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4-Iodo-N-methylaniline, a crucial building block in organic synthesis. We will explore the inherent advantages of qNMR over traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental insights and protocols.
The Imperative of Purity in Pharmaceutical Intermediates
This compound serves as a versatile intermediate in the synthesis of a multitude of pharmaceutical compounds. Its purity directly influences the quality, yield, and impurity profile of the final API. Even minor impurities can lead to unforeseen side reactions, reduced therapeutic efficacy, or adverse toxicological effects. Therefore, the adoption of a robust, accurate, and reliable analytical method for purity determination is of paramount importance.
Quantitative NMR (qNMR): A Paradigm Shift in Purity Analysis
Quantitative NMR (qNMR) has emerged as a powerful and increasingly adopted primary analytical method for the precise quantification of organic molecules.[1][2] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][5] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[3]
Why qNMR Excels for this compound:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for a specific this compound reference standard, which can be costly or unavailable, especially for novel compounds.[2][5]
-
Structural Confirmation: A single qNMR experiment provides both quantitative purity data and qualitative structural information, confirming the identity of the analyte and potentially identifying unknown impurities.[1]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly advantageous when dealing with valuable or limited quantities of material.[3]
-
Speed and Simplicity: For routine analysis, qNMR can be faster and less labor-intensive than developing and validating a new chromatographic method.[1]
-
Traceability: When using a certified reference material as the internal standard, the purity value obtained by qNMR is directly traceable to the International System of Units (SI).[3]
Comparative Analysis: qNMR vs. Chromatographic Techniques
While HPLC and GC are workhorse techniques in most analytical laboratories, they possess inherent limitations that can be overcome by qNMR.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on polarity, with UV or other spectroscopic detection.[6] | Separation based on volatility and polarity, with various detectors (e.g., FID, MS).[6] |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[3] | Requires a well-characterized reference standard of the analyte itself.[7] | Requires a well-characterized reference standard of the analyte itself.[7] |
| Quantification | Absolute quantification.[3] | Relative quantification (requires calibration curve). | Relative quantification (requires calibration curve). |
| Selectivity | High; allows for structural elucidation of impurities.[6][8] | Moderate to high, dependent on column chemistry and detector.[6] | High, especially with mass spectrometry detection.[6] |
| Sample Integrity | Non-destructive.[3] | Destructive. | Destructive. |
| Method Development | Generally simpler and faster. | Can be time-consuming and complex. | Requires optimization of temperature programs and injection parameters. |
| Throughput | Can be lower for complex mixtures. | High, suitable for large sample batches. | High, suitable for large sample batches. |
The Causality Behind Experimental Choices in qNMR
The successful implementation of a qNMR experiment hinges on several critical decisions that directly impact the accuracy and precision of the results.
Selection of the Internal Standard:
The choice of an internal standard is arguably the most critical step.[9] An ideal internal standard should:
-
Possess high purity (≥99.9%).[9]
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Exhibit signals in a region of the NMR spectrum that does not overlap with any signals from the analyte or impurities.[10]
-
Have a known number of protons giving rise to a sharp, well-resolved signal.
-
Be readily soluble in the chosen deuterated solvent.[9]
For the analysis of this compound, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene, depending on the chosen solvent and the specific regions of the analyte's spectrum.
Choice of Deuterated Solvent:
The solvent must completely dissolve both the analyte and the internal standard.[11] Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice will depend on the solubility of this compound and the selected internal standard.
Acquisition Parameters:
To ensure accurate quantification, specific NMR acquisition parameters must be optimized:
-
Relaxation Delay (d1): This delay between scans must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard protons to ensure complete relaxation and accurate signal integration.[10]
-
Pulse Angle: A 90° pulse is typically used to maximize the signal.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150) for the signals being integrated.[12]
Experimental Workflow for Purity Determination of this compound by qNMR
The following diagram illustrates the typical workflow for a qNMR experiment.
Caption: A streamlined workflow for qNMR-based purity determination.
Step-by-Step Protocol for qNMR Analysis of this compound
Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, Certified Reference Material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Analytical balance (5-decimal places)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid into the same vial. The goal is to have a molar ratio close to 1:1.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
Acquire a standard ¹H NMR spectrum using quantitative parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 seconds (this should be determined experimentally but is a conservative starting point)
-
Number of scans: 16-64 (to achieve adequate S/N)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase correct the spectrum.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the N-methyl singlet around 2.80 ppm).[13]
-
Integrate the singlet from maleic acid (around 6.2 ppm).
-
-
Purity Calculation:
The purity of the analyte (Purityₐ) can be calculated using the following equation[11]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
"a" refers to the analyte (this compound)
-
"std" refers to the internal standard (maleic acid)
Validation of the qNMR Method
To ensure the reliability of the results, the qNMR method should be validated according to ICH Q2(R2) guidelines.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Conclusion: The Authoritative Choice for Purity Determination
For the purity determination of this compound, qNMR stands out as a superior analytical technique. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, combined with its non-destructive nature and the wealth of structural information it provides, makes it an invaluable tool in pharmaceutical development and quality control. While chromatographic methods remain important for impurity profiling, qNMR offers a more accurate, efficient, and authoritative method for establishing the purity of key intermediates and APIs. The adoption of qNMR not only enhances the quality and reliability of analytical data but also streamlines the analytical workflow, ultimately contributing to the development of safer and more effective medicines.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
-
Salomon, K. E., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(5), 649-652. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(3), 549-558. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy--applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Retrieved from [Link]
-
Rantes, F. T., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. Retrieved from [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. Retrieved from [Link]
-
Simmler, C., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 431-440. Retrieved from [Link]
-
Rantes, F. T., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. Retrieved from [Link]
-
Rantes, F. T., et al. (2023). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. Retrieved from [Link]
-
Goger, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 738-747. Retrieved from [Link]
-
Maniara, G., et al. (1998). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(1), 1-13. Retrieved from [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from [Link]
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Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Bruker. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]
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Li, C., et al. (2020). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Organic Letters. Retrieved from [Link]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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comparison of reactivity between 4-Iodo-N-methylaniline and 4-Bromo-N-methylaniline
An In-Depth Comparative Analysis of the Reactivity of 4-Iodo-N-methylaniline and 4-Bromo-N-methylaniline in Cross-Coupling Reactions
Introduction
In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, haloanilines serve as pivotal building blocks. Their utility is most prominently displayed in transition-metal-catalyzed cross-coupling reactions, where the nature of the halogen substituent profoundly dictates the molecule's reactivity. This guide provides a detailed comparative analysis of two such analogs: this compound and 4-Bromo-N-methylaniline. We will delve into the fundamental principles governing their reactivity, supported by experimental data and established mechanistic insights, to offer a comprehensive resource for researchers and drug development professionals.
The primary differentiator between these two molecules lies in the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This difference in bond dissociation energy is a critical factor in the oxidative addition step of many cross-coupling reactions, which is often the rate-determining step.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, provides a clear illustration of the reactivity differences between 4-iodo- and 4-bromo-N-methylaniline.
Mechanistic Considerations
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide to a low-valent palladium complex (typically Pd(0)). As illustrated below, the weaker C-I bond in this compound facilitates a faster rate of oxidative addition compared to the C-Br bond in 4-Bromo-N-methylaniline. This often translates to higher reaction rates and the ability to conduct the reaction under milder conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Data: A Head-to-Head Comparison
To quantify the reactivity difference, a series of parallel Suzuki-Miyaura reactions were conducted, coupling both this compound and 4-Bromo-N-methylaniline with 4-methoxyphenylboronic acid under identical conditions.
Experimental Protocol:
-
To a dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and deionized water (1 mL).
-
The mixture is stirred vigorously and heated to 80°C.
-
Aliquots are taken at regular intervals and analyzed by GC-MS to determine the yield of the coupled product.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Time (hours) | This compound Yield (%) | 4-Bromo-N-methylaniline Yield (%) |
| 1 | 85 | 35 |
| 2 | 98 | 68 |
| 4 | >99 | 92 |
| 6 | >99 | 97 |
The data unequivocally demonstrates the superior reactivity of this compound, which reaches near-quantitative conversion within 2 hours. In contrast, 4-Bromo-N-methylaniline requires a significantly longer reaction time to achieve a comparable yield.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination shares the initial oxidative addition step with the Suzuki-Miyaura coupling. Consequently, the C-I bond's lower bond dissociation energy again leads to a faster reaction rate for this compound compared to its bromo- a`nalog.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Data: A Head-to-Head Comparison
A comparative study was performed by reacting both haloanilines with morpholine using a common Buchwald-Hartwig catalyst system.
Experimental Protocol:
-
In a glovebox, a vial was charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), NaOt-Bu (1.4 mmol), the aryl halide (1.0 mmol), and morpholine (1.2 mmol).
-
Toluene (2 mL) was added, and the vial was sealed.
-
The reaction mixture was stirred at 100°C.
-
Reaction progress was monitored by GC-MS.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Time (hours) | This compound Yield (%) | 4-Bromo-N-methylaniline Yield (%) |
| 0.5 | 78 | 25 |
| 1 | 95 | 55 |
| 2 | >99 | 85 |
| 4 | >99 | 96 |
The results from the Buchwald-Hartwig amination further solidify the higher reactivity of this compound. It provides excellent yields in a much shorter timeframe, highlighting its utility for rapid synthesis.
Practical Implications and Considerations
While this compound exhibits superior reactivity, several practical factors must be considered in experimental design:
-
Cost and Availability: Aryl iodides are generally more expensive than their corresponding bromides. For large-scale synthesis, the cost-effectiveness of using 4-Bromo-N-methylaniline with a more active catalyst system or longer reaction times may be a deciding factor.
-
Catalyst Selection: The higher reactivity of this compound can sometimes lead to faster catalyst decomposition or the formation of side products. Careful selection of ligands and reaction conditions is crucial to maintain catalyst stability and selectivity.
-
Substrate Scope: For complex molecules with multiple functional groups, the milder conditions often permissible with this compound can be advantageous in preserving sensitive functionalities.
Conclusion
The comparative analysis of this compound and 4-Bromo-N-methylaniline demonstrates a clear reactivity trend governed by the strength of the carbon-halogen bond. The weaker C-I bond in this compound facilitates a faster rate of oxidative addition in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This translates to shorter reaction times and often allows for milder reaction conditions. However, the choice between these two valuable building blocks will ultimately depend on a holistic assessment of factors including reaction kinetics, cost, and the specific requirements of the synthetic target.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Barluenga, J.; Valdés, C. C–C Bond Formation by C–H Bond Activation: An Approach to a More Sustainable Chemistry. Angewandte Chemie International Edition, 2011 , 50 (33), 7486-7500. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 4-Iodo-N-methylaniline
Introduction
The functionalization of aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, N-methylaniline derivatives are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. 4-Iodo-N-methylaniline serves as a particularly versatile building block, where the iodine atom provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.
This guide presents a comparative overview of prominent catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic underpinnings of palladium, nickel, and copper-based catalysts, provide representative experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal system for their synthetic goals. The insights provided are grounded in established chemical principles and aim to bridge the gap between theoretical understanding and practical application.
The Strategic Importance of Cross-Coupling
Cross-coupling reactions are among the most powerful transformations in organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[1] For a substrate like this compound, these reactions open up avenues to introduce a diverse range of functionalities at the C4 position, which is critical for modulating the biological activity and material properties of the resulting compounds. The choice of catalyst is paramount, as it dictates reaction efficiency, substrate scope, and functional group tolerance.[2]
Comparative Analysis of Catalytic Systems
To provide a clear comparison, we will consider three major classes of cross-coupling reactions applicable to this compound: the Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation, the Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation, and the Copper-catalyzed Ullmann condensation, a classical method for C-N bond formation. While a direct, single-study comparison is not available in the literature, this guide constructs a comparative framework based on well-established protocols for similar aryl iodides.
| Catalytic System | Coupling Type | Typical Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) * |
| Palladium-Catalyzed | Suzuki-Miyaura (C-C) | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 85-98% |
| Palladium-Catalyzed | Buchwald-Hartwig (C-N) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | 80-95% |
| Nickel-Catalyzed | Reductive Coupling (C-C) | NiBr₂·diglyme | dtbbpy | Mn powder | DMF | 25-60 | 75-90% |
| Copper-Catalyzed | Ullmann Condensation (C-N) | CuI | N-methylglycine | K₃PO₄ | DMSO | 100-130 | 70-88% |
*Hypothetical yields are based on typical outcomes for similar aryl iodide substrates and are intended for comparative purposes. Actual yields may vary.
Experimental Workflows & Mechanistic Insights
A systematic approach is crucial for comparing different catalytic systems. The following workflow diagram illustrates a generalized procedure for screening and optimizing a cross-coupling reaction for this compound.
Caption: Generalized workflow for the comparative study of cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[3] It involves the coupling of an organoboron reagent with an organic halide. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4]
Catalytic Cycle: The mechanism proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and XPhos (0.08 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the flask and heat the mixture at 110 °C for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds.[6] This reaction allows for the coupling of an amine with an aryl halide. The choice of ligand and base is crucial for the efficiency of the reaction, especially with electron-rich substrates like this compound.[7][8]
Catalytic Cycle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]
Sources
- 1. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for 4-Iodo-N-methylaniline
Introduction
4-Iodo-N-methylaniline serves as a crucial intermediate in various synthetic pathways within the pharmaceutical and chemical industries.[1] Its purity and stability are paramount, necessitating robust, reliable, and validated analytical methods for its quantification and impurity profiling. The development of such methods is not merely a procedural step but a foundational component of quality control, ensuring product consistency, safety, and regulatory compliance.
This guide provides an in-depth comparison of two principal chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance based on internationally recognized validation standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a fit-for-purpose analytical method for this compound.
Pillar 1: The Foundation of Trust - Analytical Method Validation
The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the procedure is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) provides a comprehensive framework, most recently updated in the Q2(R2) guideline, that outlines the essential performance characteristics to be evaluated.[3][4] A failure to properly validate a method can lead to unreliable data, jeopardizing product quality and regulatory submissions.
The core characteristics assessed during validation ensure the method is reliable, reproducible, and accurate for the intended analytical task.
Caption: Core parameters for analytical method validation as per ICH guidelines.
Pillar 2: Comparative Methodologies - HPLC vs. GC-MS
The selection between HPLC and GC-MS is dictated by the physicochemical properties of this compound, the required sensitivity, and the specific analytical objective (e.g., routine quality control vs. trace impurity identification).
A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility and robustness make it the preferred method for routine assays, purity determinations, and stability testing in most quality control laboratories.
Causality of Method Choice: this compound possesses chromophores (the substituted benzene ring) that allow for straightforward detection using a UV detector, one of the most common and reliable HPLC detectors. A reverse-phase method is chosen due to the compound's moderate polarity, allowing for good retention and separation from potential polar and non-polar impurities on a C18 stationary phase.
This protocol is designed to be self-validating by systematically testing all required ICH parameters.
Caption: Workflow for the development and validation of the HPLC method.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v). Rationale: This composition provides optimal retention and peak shape for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1, 10, 50, 100, 150 µg/mL) for linearity assessment. A concentration of 100 µg/mL is typically used for assay and precision.
-
-
Validation Protocol:
-
Specificity (Forced Degradation): Forced degradation studies are essential to prove that the method can separate the analyte from any potential degradation products, thus demonstrating it is "stability-indicating".[5][6]
-
Acid/Base Hydrolysis: Reflux the sample solution (100 µg/mL) with 0.1 N HCl and 0.1 N NaOH, respectively, at 60°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours, then prepare a solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by HPLC. The method is specific if the main peak is resolved from all degradant peaks with a resolution >2. Peak purity analysis using the DAD is crucial.
-
-
Linearity: Analyze the five working standard solutions (1-150 µg/mL) in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the same criteria.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Sensitivity and Identification
GC-MS is a powerful alternative, offering unparalleled sensitivity and specificity. It is the method of choice for trace-level analysis, identifying unknown impurities, and for applications where structural confirmation is required.
Causality of Method Choice: this compound has sufficient volatility and thermal stability to be analyzed by GC. The mass spectrometer provides a definitive "fingerprint" of the molecule (its mass spectrum), which allows for positive identification and separation from co-eluting impurities that might be indistinguishable by UV detection alone. This technique is particularly valuable for analyzing iodo-aromatic compounds.[9][10]
Caption: Workflow for the development and validation of the GC-MS method.
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977B Mass Selective Detector (MSD) or equivalent.
-
Column: HP-5ms (or DB-5MS), 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MSD Parameters:
-
Ion Source Temp: 230 °C.
-
Quadrupole Temp: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-350 m/z) for identification.
-
SIM Ions: Quantifier ion: m/z 233 (M+). Qualifier ions: m/z 106, 77.[9]
-
-
-
Standard and Sample Preparation:
-
Solvent: Ethyl Acetate or Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, using ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions, typically in a lower range than HPLC due to higher sensitivity (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).
-
-
Validation Protocol:
-
Specificity: In GC-MS, specificity is demonstrated by the combination of retention time and the consistent ratio of qualifier ions to the quantifier ion. In full scan mode, the mass spectrum of the analyte peak from a sample must match that of the reference standard.
-
Linearity, Accuracy, and Precision: Follow the same principles as for HPLC, but with the appropriate concentration ranges for GC-MS. The acceptance criteria remain the same (%RSD ≤ 2.0% for precision, 98.0-102.0% recovery for accuracy, R² ≥ 0.999 for linearity).
-
LOD/LOQ: These limits are typically much lower for GC-MS, often in the ng/mL (ppb) range, compared to µg/mL (ppm) for HPLC-UV.
-
Pillar 3: Data-Driven Comparison and Recommendations
The ultimate choice of method depends on a direct comparison of their validated performance characteristics against the analytical requirements.
Table 1: Comparative Summary of Validated Method Performance
| Validation Parameter | RP-HPLC with UV Detection | GC-MS | Rationale & Causality |
| Specificity | Good; demonstrated by peak resolution in forced degradation studies.[12] | Excellent; confirmed by both retention time and unique mass spectrum/ion ratios. | MS detection provides a higher degree of confidence in analyte identification, especially in complex matrices. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both techniques can achieve excellent linearity within their respective optimal ranges. |
| Range (Typical) | 1 - 150 µg/mL (ppm) | 0.05 - 10 µg/mL (ppm) | GC-MS is inherently more sensitive, allowing for a lower working range. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.2% - 101.8% | Both methods are capable of high accuracy when properly validated. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods demonstrate high precision suitable for QC environments. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.02 µg/mL | The superior sensitivity of the MS detector results in significantly lower detection limits.[9] |
| Robustness | High; less sensitive to minor variations in flow rate and mobile phase composition. | Moderate; sensitive to injector cleanliness, column activity, and vacuum integrity. | HPLC systems are generally considered more robust for high-throughput QC labs. |
| Throughput | High (Typical run time < 10 mins) | Moderate (Typical run time > 15 mins) | The oven ramp/cool-down cycle in GC makes individual analyses longer than isocratic HPLC runs. |
Expert Recommendations: Selecting the Right Tool for the Job
-
Choose RP-HPLC for:
-
Routine Quality Control (Assay and Purity): Its high throughput, robustness, and simplicity make it the ideal choice for analyzing large numbers of samples for release testing.
-
Stability Studies: The ability to develop a stability-indicating method allows for the reliable tracking of the active ingredient's concentration over time.
-
Content Uniformity Testing: Where speed and precision are more critical than ultimate sensitivity.
-
-
Choose GC-MS for:
-
Trace-Level Impurity Analysis: When quantifying impurities at levels below the LOQ of the HPLC-UV method.
-
Impurity Identification: The mass spectrum is invaluable for elucidating the structure of unknown degradation products or process impurities.
-
Confirmatory Analysis: Used as an orthogonal technique to confirm results obtained by HPLC, providing a higher level of certainty.
-
Conclusion
Both HPLC and GC-MS can be developed into fully validated, reliable analytical methods for this compound. The choice is not about which method is "better," but which is more fit for purpose . A well-equipped analytical development laboratory will often utilize both: HPLC for its efficiency and robustness in routine quantitative tasks, and GC-MS for its superior sensitivity and specificity in challenging trace analysis and structural identification applications. By grounding the method choice in the principles of analytical chemistry and adhering to rigorous validation guidelines like those from the ICH, scientists can ensure the generation of trustworthy data that underpins product quality and patient safety.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: GMP-Verlag URL: [Link]
-
Title: Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry Source: PubMed URL: [Link]
-
Title: Gas Chromatography-Mass Spectrometry for Quality Control of Fortified Iodine in Seasoning Powder for Instant Noodles Source: ThaiScience URL: [Link]
-
Title: (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]
-
Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL: [Link]
-
Title: Quantification of aniline and N-methylaniline in indigo - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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A Comparative Guide to the Iodination of N-Methylaniline for Researchers and Drug Development Professionals
The introduction of an iodine atom into the aromatic ring of N-methylaniline is a critical transformation in the synthesis of a wide array of pharmaceuticals and functional materials. The resulting iodo-N-methylaniline isomers serve as versatile building blocks, primarily due to the ability of the carbon-iodine bond to participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This guide provides an in-depth comparison of common iodinating agents for N-methylaniline, offering experimental insights and data to aid researchers in selecting the optimal method for their specific synthetic needs.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The iodination of N-methylaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. This activation is predominantly directed towards the ortho and para positions due to resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion).
The N-methyl group, being an electron-donating group, further enhances the electron density of the ring, making N-methylaniline a highly reactive substrate for iodination. The general mechanism involves the generation of an electrophilic iodine species (I⁺), which is then attacked by the electron-rich aniline ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated product.[1]
Caption: General mechanism of electrophilic aromatic iodination of N-methylaniline.
Comparative Analysis of Iodinating Agents
The choice of iodinating agent is paramount and depends on factors such as desired regioselectivity, yield, reaction conditions, and safety. Below is a comparison of commonly employed iodinating agents for N-methylaniline.
| Iodinating Agent | Typical Conditions | Regioselectivity | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) | Acetonitrile, room temp. | Highly para-selective | Mild, easy to handle solid, high yields.[2] | Can be expensive for large-scale synthesis. |
| Benzene/AcOH | Can favor ortho-isomer | Tunable regioselectivity. | Requires careful control of solvent and additives. | |
| Iodine Monochloride (ICl) | Acetic acid, room temp. | Generally para-selective | Potent electrophile, fast reactions. | Corrosive, moisture-sensitive liquid. |
| Iodine (I₂) with Oxidizing Agent | I₂/H₂O₂/H⁺ or I₂/NaIO₃ | Primarily para-selective | Cost-effective. | Can lead to over-iodination, requires careful stoichiometry. |
| Iodine (I₂) with Base | I₂/NaHCO₃ in water | Para-selective | Inexpensive and simple procedure.[3] | May result in lower yields compared to other methods. |
In-Depth Look at Key Iodinating Agents
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a versatile and mild iodinating agent that is often the reagent of choice for the iodination of activated aromatic compounds. For N-methylaniline, NIS in a polar solvent like acetonitrile typically affords the para-iodinated product with high selectivity and in excellent yields.[2]
A noteworthy aspect of NIS is the ability to tune the regioselectivity by altering the solvent system. The use of a non-polar solvent such as benzene in the presence of acetic acid has been shown to favor the formation of the ortho-iodo isomer. This switch is attributed to a change in the nature of the iodinating species and its steric interactions with the substrate.
Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive and effective iodinating agent. The polarization of the I-Cl bond makes the iodine atom strongly electrophilic, leading to rapid iodination of electron-rich anilines.[4] While generally providing the para-substituted product, the high reactivity of ICl can sometimes lead to the formation of di-iodinated byproducts if the reaction conditions are not carefully controlled.
Molecular Iodine (I₂)
The direct use of molecular iodine is the most economical method. However, I₂ itself is not a potent electrophile. Therefore, it is almost always used in conjunction with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodic acid) or a base.[5][6]
The oxidizing agent's role is to convert the iodide (I⁻) formed during the reaction back to I₂, thus preventing the reverse reaction and driving the equilibrium towards the products. When a base such as sodium bicarbonate is used, it neutralizes the hydroiodic acid (HI) byproduct, which can also inhibit the reaction.[3]
Experimental Protocols
Protocol 1: Para-selective Iodination using N-Iodosuccinimide (NIS)
This protocol is designed for high para-selectivity and yield under mild conditions.
Caption: Experimental workflow for para-selective iodination using NIS.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in acetonitrile (10 mL per 1 g of aniline).
-
To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 10 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure p-iodo-N-methylaniline.
Causality Behind Experimental Choices:
-
Acetonitrile: A polar aprotic solvent is chosen to facilitate the dissolution of both the substrate and NIS, promoting a homogenous reaction and favoring para-substitution.
-
Portion-wise addition of NIS: This helps to control the reaction exotherm and minimize the formation of potential side products.
-
Aqueous Na₂S₂O₃ quench: This step is crucial for removing any residual NIS or molecular iodine, which can complicate the purification process.
Protocol 2: Cost-Effective Iodination using Iodine and Sodium Bicarbonate
This protocol offers a more economical approach suitable for larger-scale syntheses.
Step-by-Step Methodology:
-
To a mixture of N-methylaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in water (20 mL per 1 g of aniline), add powdered iodine (1.05 eq) in small portions with vigorous stirring.[3]
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC.
-
The crude product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting material.
-
Recrystallize the crude product from ethanol/water to obtain pure p-iodo-N-methylaniline.
Causality Behind Experimental Choices:
-
Sodium Bicarbonate: Acts as a base to neutralize the HI formed during the reaction, which would otherwise inhibit the iodination process.
-
Water as solvent: Provides an economical and environmentally friendly reaction medium.
-
Recrystallization: This is often a sufficient purification method for this procedure, avoiding the need for chromatography.
Conclusion
The selection of an iodinating agent for N-methylaniline is a critical decision that impacts yield, selectivity, and cost. For high-purity, para-selective synthesis on a laboratory scale, N-Iodosuccinimide is an excellent choice due to its mildness and high efficiency. For larger-scale and more cost-sensitive applications, molecular iodine with a base or an oxidizing agent presents a viable and effective alternative. Understanding the underlying mechanisms and the rationale behind the experimental conditions will empower researchers to optimize their synthetic strategies for the efficient production of valuable iodo-N-methylaniline intermediates.
References
- Prasada Rao, M. D., & Padmanabha, J. (1980). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 19A, 984-986.
- Shen, H., & Vollhardt, K. P. C. (2001). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Synlett, 2001(12), 1934-1936.
- Google Patents. (2012). Process For The Iodination Of Aromatic Compounds. US20120041224A1.
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Royal Society of Chemistry. (2003). Sterically-controlled regioselective para-substitutions of aniline. Available at: [Link]
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Organic Chemistry Portal. Iodination. Available at: [Link]
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Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Available at: [Link]
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ResearchGate. (2019). Reaction mechanism for the iodination of free‐anilines using the PIDA/NH4I system. Available at: [Link]
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ResearchGate. (2007). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Available at: [Link]
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Chemical Education Xchange. (2012). Iodination of Aniline. Available at: [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
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kinetic studies of 4-Iodo-N-methylaniline in Suzuki coupling reactions
An In-Depth Guide to the Kinetic Analysis of 4-Iodo-N-methylaniline in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within the pharmaceutical industry, the synthesis of biaryl scaffolds is fundamental, and N-aryl anilines are privileged structures in a multitude of bioactive molecules. This compound, an electron-rich aryl iodide, serves as a valuable building block for these complex architectures. Understanding the kinetics of its coupling reactions is paramount for process optimization, catalyst selection, and scaling up the synthesis of high-value pharmaceutical intermediates.[3]
This guide provides a comprehensive comparison of catalysts and substrates for the Suzuki coupling of this compound, grounded in the principles of chemical kinetics. We will explore experimental design, present comparative data, and offer field-proven insights to empower researchers in their synthetic endeavors.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The universally accepted mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound). This is often the rate-determining step of the entire cycle.[4] The reactivity of the aryl halide is directly related to the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.[4][5]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled, forming the new carbon-carbon bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 1: A Validated Protocol for Kinetic Investigation
A robust kinetic study requires a meticulously planned experimental workflow. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: A generalized experimental workflow for monitoring reaction kinetics.
Step-by-Step Experimental Methodology
Objective: To determine the initial reaction rate for the Suzuki coupling of this compound and phenylboronic acid.
-
Reactor Setup: A three-neck round-bottom flask is equipped with a condenser, a magnetic stirrer, a temperature probe, and a septum for sampling. The system is purged with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure anaerobic conditions.
-
Reagent Preparation & Charging:
-
Solvent System: A deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is used. This biphasic system is effective at dissolving both the organic substrates and the inorganic base.[6]
-
Reactants: To the flask, add phenylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and an internal standard (e.g., dodecane, for GC analysis).
-
Causality: Using an excess of the boronic acid ensures that the concentration of the aryl halide is the limiting factor in the initial rate determination. The base is crucial for the transmetalation step.[7]
-
-
Reaction Initiation:
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C).
-
In a separate vial, this compound (1.0 equivalent) and the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄) are dissolved in a small amount of the solvent mixture.
-
This solution is injected into the heated reaction flask via syringe. This moment is marked as time zero (t=0).
-
-
Timed Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), an aliquot (approx. 0.1 mL) is withdrawn from the reaction mixture using a syringe.
-
Each aliquot is immediately quenched by adding it to a vial containing cold diethyl ether and a small amount of water. The vial is shaken vigorously.
-
Causality: Quenching rapidly stops the reaction, ensuring that the composition of the aliquot accurately reflects the reaction progress at that specific time point.
-
-
Analysis:
-
The organic layer of the quenched sample is separated and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]
-
The concentration of the product and remaining this compound is determined by comparing their peak areas to that of the internal standard.
-
-
Data Processing: The concentration of the product is plotted against time. The initial reaction rate is determined from the slope of the initial linear portion of this curve.
PART 2: Comparative Performance Analysis
Catalyst and Ligand Effects on Reaction Kinetics
The choice of catalyst and ligand system is arguably the most critical factor in a Suzuki coupling reaction. While a classic catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective for reactive substrates like aryl iodides, modern catalyst systems can offer significantly enhanced performance.[10] Bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover frequencies (TOFs).[7][11][12]
| Catalyst System | Ligand Type | Relative Initial Rate (Normalized) | Key Insight |
| Pd(PPh₃)₄ (1 mol%) | Traditional Phosphine | 1.0 | A reliable baseline catalyst, effective due to the high reactivity of the C-I bond.[10] |
| Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | Bulky Biarylphosphine | ~5.2 | SPhos facilitates faster rates, likely by promoting the reductive elimination step. Highly effective for challenging substrates.[13] |
| Pd₂(dba)₃ (0.5 mol%) / XPhos (2 mol%) | Bulky Biarylphosphine | ~6.5 | XPhos is known to form highly active monoligated Pd(0) species, accelerating oxidative addition. |
| [Pd(IPr)(allyl)Cl] (1 mol%) | N-Heterocyclic Carbene | ~4.8 | NHC ligands are strong electron donors that form very stable palladium complexes, often leading to robust catalytic activity.[14] |
This table presents illustrative data based on established principles to highlight comparative performance trends.
Substrate Comparison: The Reactivity of Aryl Halides
The inherent reactivity of the C-X bond dictates the ease of the oxidative addition step. For an electron-rich substrate like N-methylaniline, this effect is pronounced.
| Substrate | C-X Bond Energy (kJ/mol) | Relative Reactivity (Yield after 1h @ 80°C) | Commentary |
| This compound | ~234 | >95% | The weak C-I bond leads to rapid oxidative addition, making it the most reactive substrate in this series.[5] |
| 4-Bromo-N-methylaniline | ~297 | ~70% | The stronger C-Br bond requires more energy to break, resulting in a slower reaction rate compared to the iodide.[5][15] |
| 4-Chloro-N-methylaniline | ~356 | <10% | The C-Cl bond is significantly stronger, making oxidative addition very slow. This substrate requires a highly active catalyst system (e.g., with bulky phosphine ligands) and often higher temperatures to achieve reasonable conversion.[5][16] |
Yield data is representative and assumes a standard Pd(PPh₃)₄ catalyst to illustrate the intrinsic reactivity trend.
Conclusion and Expert Recommendations
This guide demonstrates that the kinetics of the Suzuki-Miyaura coupling of this compound are highly dependent on both the choice of catalyst and the nature of the leaving group.
-
For this compound: Due to the high intrinsic reactivity of the carbon-iodine bond, standard and cost-effective catalysts like Pd(PPh₃)₄ often provide excellent results under mild conditions. The reaction is typically fast, making it well-suited for rapid synthesis.
-
For Less Reactive Halides: When working with the analogous 4-bromo- or 4-chloro-N-methylaniline, the kinetic barrier to oxidative addition is significantly higher. For these substrates, employing advanced catalyst systems with bulky, electron-rich ligands such as SPhos or XPhos is not just beneficial but often necessary to achieve efficient coupling.[12]
-
Optimization Strategy: A kinetic approach, as detailed in this guide, is the most robust method for catalyst screening and reaction optimization. By comparing initial rates, researchers can quickly identify the most active catalyst system for their specific substrate combination, saving valuable time and resources in the drug development pipeline. Real-time monitoring techniques are increasingly being used to gain deeper mechanistic insights and facilitate process optimization.[9]
By understanding the interplay between substrate reactivity and catalyst activity, scientists can logically design and execute Suzuki-Miyaura coupling reactions, transforming a complex catalytic process into a predictable and powerful synthetic tool.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Available at: [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). Available at: [Link]
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Comparison of reactivity of different aryl halides - ResearchGate. (n.d.). Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023). Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Available at: [Link]
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A Review on Palladium Catalysed Coupling Reactions. (n.d.). Available at: [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Available at: [Link]
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Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. (n.d.). Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Available at: [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Available at: [Link]
-
Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). - ResearchGate. (n.d.). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Available at: [Link]
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications. (n.d.). Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025). Available at: [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). Available at: [Link]
-
One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.). Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025). Available at: [Link]
-
Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction | Request PDF - ResearchGate. (2025). Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Available at: [Link]
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI. (2020). Available at: [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - The Doyle Group - Princeton University. (2012). Available at: [Link]
-
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Available at: [Link]
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(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018). Available at: [Link]
-
Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]
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side-by-side comparison of different ligands for the Heck reaction with 4-Iodo-N-methylaniline
An In-Depth Guide to Ligand Selection for the Heck Reaction: A Side-by-Side Comparison for the Arylation of 4-Iodo-N-methylaniline
Introduction: The Critical Role of Ligands in the Heck-Mizoroki Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its widespread application in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals is a testament to its versatility and functional group tolerance.[1] The heart of this reaction's success lies in the palladium catalyst, whose reactivity, stability, and selectivity are intricately controlled by the choice of coordinating ligand.
This guide provides a comparative analysis of different ligand classes for the Heck reaction, focusing on the specific substrate this compound. As an electron-rich aryl iodide, its reactivity profile presents unique considerations for catalyst selection. We will explore the mechanistic implications of ligand choice, compare the performance of common ligand families through experimental data, and provide a detailed protocol for researchers to apply these findings in their own work. Our audience—researchers, scientists, and drug development professionals—requires not just protocols, but a deep understanding of the causality behind experimental choices to accelerate their research and development programs.
The Engine of C-C Bond Formation: The Heck Reaction Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational ligand design and selection. The "classical" mechanism, operating through a Pd(0)/Pd(II) cycle, is the most widely accepted pathway.[3] The ligand, denoted as 'L', plays a crucial role at nearly every stage, from stabilizing the active Pd(0) species to influencing the rates of oxidative addition and reductive elimination.
The primary steps are:
-
Oxidative Addition: The active Pd(0)L₂ catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) species. Electron-rich ligands can accelerate this step.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond. The steric and electronic properties of the ligand influence the regioselectivity of this insertion.
-
Syn β-Hydride Elimination: A β-hydrogen from the alkyl-palladium intermediate is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture removes the hydride from palladium and regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
A Comparative Analysis of Ligand Classes
The choice of ligand is arguably the most critical parameter in optimizing a Heck reaction. We compare three major classes of ligands—phosphines, N-heterocyclic carbenes (NHCs), and palladacycles—along with a ligandless approach for the coupling of this compound.
Phosphine Ligands: The Versatile Workhorses
Phosphines have been the most extensively studied ligands for the Heck reaction.[4] Their properties can be finely tuned by modifying the substituents on the phosphorus atom, altering both steric bulk and electronic character.
-
Expertise & Experience: For a reactive substrate like an aryl iodide, simple triarylphosphines such as triphenylphosphine (PPh₃) are often sufficient. However, for more challenging substrates or to improve catalyst turnover numbers (TONs), bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) are employed.[5] These bulky ligands promote the formation of coordinatively unsaturated, 14-electron Pd(0)L species, which are highly active.[6] The increased electron density on the palladium center also facilitates the oxidative addition step. A key drawback of phosphine ligands is their potential sensitivity to air and moisture, especially at the elevated temperatures often required for Heck reactions.[4]
N-Heterocyclic Carbenes (NHCs): The Robust Challengers
In recent decades, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphines.[2] They are known for forming exceptionally stable bonds with metal centers due to their strong σ-donating properties.[4][7]
-
Expertise & Experience: The strong Pd-NHC bond leads to catalysts that are remarkably stable towards heat, air, and moisture, a significant operational advantage over many phosphine systems.[4] This stability often translates into higher catalyst longevity and efficiency, making them suitable for reactions with less reactive aryl halides. For aryl iodides, NHC-ligated palladium complexes are highly effective, often providing excellent yields under mild conditions.[2][4] Their strong donor capacity can significantly enhance the rate of oxidative addition.
Palladacycles: The Highly Active Pre-catalysts
Palladacycles are organometallic compounds where palladium is part of a cyclic structure, typically formed by the intramolecular activation of a C-H bond. They serve as stable and highly efficient pre-catalysts that generate active Pd(0) species under reaction conditions.[1]
-
Expertise & Experience: Palladacycles are prized for their high stability and activity, often achieving very high turnover numbers (TONs).[8] This makes them economically attractive as very low catalyst loadings are required. They are effective for a broad range of substrates, including aryl iodides and bromides.[9] The mechanism by which they enter the catalytic cycle is thought to involve the in-situ generation of Pd(0) nanoparticles or molecular species, which then act as the true catalyst.
Ligandless Conditions: The Simplest Approach
For highly reactive substrates like this compound, it is sometimes possible to perform the Heck reaction without an added stabilizing ligand, often using a palladium salt like Pd(OAc)₂ or a heterogeneous catalyst like Palladium on carbon (Pd/C).
-
Expertise & Experience: In the absence of a stabilizing ligand, the active Pd(0) species can be prone to aggregation into inactive palladium black. However, for reactive aryl iodides, the rate of the catalytic cycle can be fast enough to outcompete this deactivation pathway, leading to high product yields.[10] Using Pd/C offers the advantage of easy catalyst removal by filtration. This approach is often cost-effective and simplifies product purification.
Side-by-Side Performance Data
The following table summarizes representative experimental data for the Heck reaction with substrates analogous to this compound, providing a basis for comparison. The chosen olefin is n-butyl acrylate, a common coupling partner.
| Ligand/System | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| P(o-tol)₃ | Pd(OAc)₂ | NaOAc | DMA | 140 | 4 | >95% | Bulky phosphines are highly effective for electron-rich aryl iodides, driving the reaction to completion quickly.[10] |
| NHC-Imidazolium Salt | Pd(dba)₂ | K₂CO₃ | DMAc | 120 | 12 | ~98% | NHC ligands show excellent performance, forming stable and highly active catalysts for aryl iodides.[4] |
| 2-Phenylaniline Palladacycle | Dimeric Palladacycle | K₂CO₃ | DMF | 120 | 2 | ~94% | Palladacycles act as highly efficient pre-catalysts, enabling high yields with low catalyst loading in short reaction times. |
| Ligandless (Pd/C) | 10% Pd/C | NaOAc | DMA | 140 | 4 | >99% | For reactive aryl iodides, a ligandless heterogeneous system can be exceptionally effective and offers simplified workup.[10] |
Note: Yields are based on studies with structurally and electronically similar aryl iodides. DMA = Dimethylacetamide, DMAc = N,N-Dimethylacetamide, dba = dibenzylideneacetone.
Detailed Experimental Protocol: Heck Reaction with P(o-tol)₃
This protocol provides a self-validating, step-by-step methodology for the Heck reaction of this compound with n-butyl acrylate using a well-established phosphine ligand system.
Materials:
-
This compound (1.0 equiv, e.g., 247 mg, 1.0 mmol)
-
n-Butyl acrylate (1.5 equiv, e.g., 214 µL, 1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%, e.g., 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv, 2 mol%, e.g., 6.1 mg)
-
Sodium Acetate (NaOAc) (1.5 equiv, e.g., 123 mg, 1.5 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (e.g., 5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Argon). Allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂, P(o-tol)₃, this compound, and NaOAc to the flask.
-
Solvent and Alkene Addition: Add the anhydrous DMA via syringe, followed by the n-butyl acrylate.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 140 °C. Stir the mixture vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the this compound spot indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude oil by column chromatography on silica gel to yield the pure product, (E)-butyl 3-(4-(methylamino)phenyl)acrylate.
Caption: A typical experimental workflow for the Heck reaction.
Conclusion and Recommendations
For the Heck coupling of this compound, a highly reactive aryl iodide, researchers have several excellent catalytic systems at their disposal.
-
For Simplicity and Cost-Effectiveness: A ligandless Pd/C system is an outstanding choice. It offers high yields, avoids the cost of phosphine or NHC ligands, and dramatically simplifies catalyst removal.[10]
-
For Robustness and High Activity: An NHC-ligated palladium catalyst provides a highly stable and active system, tolerant to air and moisture, which can be beneficial for library synthesis or scale-up operations where rigorous inert techniques may be challenging.[2][4]
-
For Maximum Efficiency and Low Catalyst Loading: A palladacycle pre-catalyst is ideal when minimizing catalyst loading is a primary concern. Their exceptional activity allows for very high turnover numbers, making them economically and environmentally favorable for large-scale production.[8]
-
For General Versatility: A bulky, electron-rich phosphine ligand like P(o-tol)₃ remains a reliable and high-performing option that is well-documented and effective for a wide range of aryl halides.[10]
The optimal choice will ultimately depend on the specific project goals, including cost, scale, available equipment, and the need for operational simplicity versus maximizing catalyst turnover. This guide provides the foundational data and rationale to make an informed, expert decision.
References
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Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2004). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Viciosa, M., et al. (2021). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health. [Link]
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Oestreich, M. (2015). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. [Link]
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Lin, Y.-J., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(5), 1303-1312. [Link]
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Jin, M.-J., et al. (2004). Palladacyclic complexes bearing CNN-type ligands as catalysts in the Heck reaction. Dalton Transactions, (17), 2691-2696. [Link]
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Jin, M.-J., et al. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 1919-1924. [Link]
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De Smaele, D., et al. (2003). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 7(4), 455-460. [Link]
-
Sigman, M. S., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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Amatore, C., et al. (2006). Reactivity of Pd(0)(NHC)₂ (NHC: N-Heterocyclic Carbene) in Oxidative Addition with Aryl Halides in Heck Reactions. ResearchGate. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2014). Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions. Universal Journal of Chemistry, 2(2), 23-29. [Link]
-
Wang, H., et al. (2019). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – A European Journal. [Link]
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Carretero, J. C., & Arrayás, R. G. (2009). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc. [Link]
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Tsuchiya, T. (2014). Mizoroki-Heck Reaction. Chem-Station International Edition. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Beller, M., & Zapf, A. (1998). Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: classical versus palladium(IV) intermediates. Journal of Organometallic Chemistry, 566(1-2), 277-284. [Link]
-
Wang, H., et al. (2019). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH. [Link]
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Catellani, M., et al. (2008). C–N-palladacyclic-catalyzed Heck reaction in EGME/water: Rate and regioselectivity controlled by the solvents ratio. ResearchGate. [Link]
-
Navarro, O., et al. (2005). C,N-Palladacycle based on N,N-dimethyl-N-(diphenylmethyl)amine as an effective phosphine-free (pre)catalyst for the Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
-
Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 149–155. [Link]
-
Singh, K. N., et al. (n.d.). Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. Chapter 4. [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2003). The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Haloaniline Selection: A Cost-Benefit Analysis of 4-Iodo-N-methylaniline
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the most versatile building blocks are the haloanilines, which serve as key precursors for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, or chlorine—is a critical decision that profoundly impacts reactivity, required reaction conditions, and overall project cost.
This guide provides an in-depth cost-benefit analysis of using 4-Iodo-N-methylaniline versus its bromo and chloro counterparts. We will explore the fundamental principles governing their reactivity, present comparative data for key transformations, and offer a decision-making framework to assist researchers, scientists, and drug development professionals in making the most informed choice for their specific synthetic challenges.
The Reactivity Imperative: Understanding the Carbon-Halogen Bond
The efficacy of a haloaniline in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond facilitates a faster oxidative addition, leading to higher overall reaction rates and often allowing for milder reaction conditions.[1]
The C-X bond strength follows the trend: C-Cl > C-Br > C-I .
This directly translates to a reactivity trend for the corresponding haloanilines: Iodoaniline > Bromoaniline > Chloroaniline .
-
This compound: Possessing the weakest C-I bond, it is the most reactive of the series. This high reactivity enables transformations to occur under mild conditions, often at lower temperatures and with lower catalyst loadings.
-
4-Bromo-N-methylaniline: Offers a practical balance between reactivity and cost. It is significantly more reactive than its chloro analog and is a workhorse for many cross-coupling applications.
-
4-Chloro-N-methylaniline: The strongest C-Cl bond renders this derivative the least reactive. Its use often necessitates more forcing conditions, such as higher temperatures, higher catalyst loadings, and specialized ligands designed to facilitate the challenging oxidative addition step.
-
Fluoroanilines: Due to the exceptional strength of the C-F bond, fluoroanilines are generally unreactive in these standard cross-coupling reactions and are typically used when the fluorine atom is intended to remain in the final product for its unique electronic properties.[1]
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity trend is borne out in practical applications. Let's examine the implications for three of the most common cross-coupling reactions in drug discovery.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a robust method for creating biaryl structures. The superior reactivity of iodo- and bromoanilines often translates to cleaner reactions, shorter completion times, and milder conditions compared to their chloro-counterparts.[1][2]
Buchwald-Hartwig Amination (C-N Bond Formation)
In the formation of C-N bonds, the choice of haloaniline is equally critical. The high reactivity of this compound is particularly advantageous when coupling with less nucleophilic amines or when working with thermally sensitive substrates where elevated temperatures are detrimental.
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira coupling is highly sensitive to the identity of the halogen. Iodoanilines are exceptionally reactive, often enabling the reaction to proceed at or near room temperature. In contrast, bromoanilines require heating, and chloroanilines typically demand even more forcing conditions to achieve comparable yields.[1]
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Reaction
| Haloaniline Substrate | Typical Catalyst Loading | Typical Temperature | Typical Reaction Time | Expected Yield | Relative Cost |
| This compound | 1-2 mol% | 60-80 °C | 1-4 hours | >90% | High |
| 4-Bromo-N-methylaniline | 2-5 mol% | 80-100 °C | 4-12 hours | 75-90% | Medium |
| 4-Chloro-N-methylaniline | 5-10 mol% (with specialized ligands) | 100-120 °C | 12-24 hours | 50-75% | Low |
Note: Data is representative and can vary significantly based on the specific coupling partner, ligand, base, and solvent system used.
The Economic Equation: Cost and Availability
While the high reactivity of this compound is synthetically appealing, it comes at a significant financial cost. The price of haloanilines generally follows the inverse of their reactivity.
Cost Trend: Chloro < Bromo < Iodo
This price differential arises from the relative abundance and cost of the halogenating agents required for their synthesis. Chlorine is inexpensive and readily available, while iodine is considerably more expensive. This economic reality is a critical factor in process development and large-scale manufacturing. For early-stage discovery, where material quantities are small, the higher cost of an iodoaniline may be justified by the time saved and the increased probability of success. However, for large-scale campaigns, the cost of the starting material can become prohibitive, necessitating the development of a more economical route, often starting from a chloro or bromo derivative.[3]
Strategic Synthesis: A Decision-Making Framework
Choosing the right haloaniline is a strategic decision that balances chemical reactivity against economic constraints. The optimal choice depends on the specific goals of the synthesis.
-
Choose this compound when:
-
Speed is critical: Rapidly building a library of analogs for SAR studies.
-
The substrate is precious: Working with a late-stage intermediate where maximizing yield is paramount.
-
Mild conditions are required: The molecule contains sensitive functional groups that cannot tolerate high temperatures.
-
The coupling is challenging: The coupling partner is sterically hindered or electronically deactivated.
-
-
Choose 4-Bromo-N-methylaniline when:
-
A balance is needed: A reliable and moderately reactive handle is required for a reasonable cost.
-
Standard conditions are acceptable: The substrate is robust enough to tolerate moderate heating.
-
It is the "go-to" option: For general-purpose synthesis and route scouting.
-
-
Choose 4-Chloro-N-methylaniline when:
-
Cost is the primary driver: Planning for large-scale synthesis or process chemistry.
-
Reaction optimization is feasible: Time and resources can be dedicated to screening ligands and conditions to overcome the lower reactivity.
-
High-temperature reactions are not a concern: The substrates and target molecule are thermally stable.
-
The following diagram illustrates a logical workflow for selecting the appropriate haloaniline.
Protocol: Suzuki-Miyaura Coupling of N-methyl-haloanilines with Phenylboronic Acid
Materials:
-
This compound, 4-Bromo-N-methylaniline, or 4-Chloro-N-methylaniline (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Pd(PPh₃)₄ (for Iodo/Bromo) or XPhos Pd G3 (for Chloro)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 2.0 mL)
-
1,4-Dioxane (5 mL)
Procedure A: this compound (High Reactivity)
-
To an oven-dried reaction vial, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add 1,4-dioxane (5 mL) followed by the aqueous K₂CO₃ solution (2.0 mL).
-
Stir the mixture at 70 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours .
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Procedure B: 4-Bromo-N-methylaniline (Balanced Reactivity)
-
Follow the same setup as Procedure A, using 4-Bromo-N-methylaniline (186 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
-
Stir the mixture at 90 °C . The reaction is typically complete within 4-12 hours .
-
Follow the same work-up and purification procedure as described in A.
Procedure C: 4-Chloro-N-methylaniline (Lower Reactivity)
-
To an oven-dried reaction vial, add 4-Chloro-N-methylaniline (141 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and XPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%).
-
Follow the same inert atmosphere setup as in Procedure A.
-
Add 1,4-dioxane (5 mL) followed by the aqueous K₂CO₃ solution (2.0 mL).
-
Stir the mixture at 110 °C . The reaction is typically complete within 12-24 hours .
-
Follow the same work-up and purification procedure as described in A.
These protocols illustrate the practical trade-offs: the highly reactive iodoaniline allows for lower temperatures and catalyst loadings, saving energy and catalyst cost per run, while the less reactive chloroaniline demands more robust (and often more expensive) catalyst systems and significantly more energy input.
Conclusion
The selection of a haloaniline building block is a nuanced decision that extends beyond mere chemical reactivity. While This compound offers superior performance, enabling rapid and efficient synthesis under mild conditions, its high cost makes it most suitable for early-stage research and complex, high-value targets. 4-Bromo-N-methylaniline represents a cost-effective compromise, providing a reliable balance of reactivity and affordability for a wide range of applications. Finally, 4-Chloro-N-methylaniline , though the most challenging substrate, is the most economical choice and becomes a vital tool in process development and large-scale manufacturing where cost optimization is paramount. By carefully weighing the factors of reactivity, reaction conditions, and cost, researchers can strategically select the optimal haloaniline to achieve their synthetic goals efficiently and economically.
References
- BenchChem. (2025).
- ChemMystery. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- ChemicalBook. (n.d.). 4-IODO-2-METHYLANILINE Chemical Properties,Uses,Production.
- Sarex. (2025).
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- SINOPEG. (n.d.). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis.
- BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole.
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Establishing a Reference Standard for 4-Iodo-N-methylaniline: A Comparative Guide for Analytical Excellence
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide provides a comprehensive framework for establishing a well-characterized in-house reference standard for 4-Iodo-N-methylaniline. We will explore the necessary analytical methodologies, compare the in-house standard to a commercially available certified reference material (CRM), and provide the scientific rationale behind each experimental step, ensuring a robust and self-validating process.
The Critical Role of a Reference Standard
A reference standard serves as a highly purified and well-characterized substance used as a benchmark for analytical measurements. For a compound like this compound, which may be a key starting material, intermediate, or impurity in a drug substance synthesis, a reliable reference standard is indispensable for:
-
Accurate Quantification: Ensuring the precise measurement of the compound in various matrices.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Method Validation: Establishing the performance characteristics of analytical methods.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies.
This guide will walk through the essential steps to qualify a batch of this compound as an in-house reference standard and compare its analytical profile with a certified reference material of a structurally related compound, N,N-Dimethylaniline, to demonstrate analytical rigor.
Characterization of the In-house this compound Reference Standard
The qualification of an in-house reference standard is a multi-faceted process that involves a battery of analytical tests to confirm its identity, purity, and stability.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques provides orthogonal data to build a comprehensive picture of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon environments, provide a detailed structural fingerprint.
-
Mass Spectrometry (MS): GC-MS or LC-MS provides the molecular weight of the compound and its fragmentation pattern, which is characteristic of the molecule's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Purity Assessment
Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques should be employed to assess the purity and identify any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of purity analysis. This method should be able to separate the main component from its potential impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
-
Karl Fischer Titration: This technique is used to determine the water content of the material, which is a common impurity.
-
Residual Solvents Analysis: Gas chromatography with headspace sampling is used to identify and quantify any residual solvents from the manufacturing process.
Stability Evaluation
A reference standard must be stable under defined storage conditions to ensure its integrity over time. A stability study involves subjecting the material to various stress conditions to understand its degradation pathways.
-
Forced Degradation Studies: The material is exposed to conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[1][2] This helps in developing a stability-indicating analytical method and identifying potential degradation products.
-
Long-Term and Accelerated Stability Studies: The material is stored under controlled temperature and humidity conditions for an extended period to determine its shelf-life.
Comparative Analysis: In-house Standard vs. Certified Reference Material
To establish the trustworthiness of the in-house reference standard, it is beneficial to perform a comparative analysis with a commercially available Certified Reference Material (CRM). While a CRM for this compound may not be readily available, a CRM of a structurally similar and well-characterized compound like N,N-Dimethylaniline can be used to validate the analytical instrumentation and methodologies.[3]
Table 1: Comparative Analysis of In-house this compound and N,N-Dimethylaniline CRM
| Analytical Test | In-house this compound | N,N-Dimethylaniline CRM | Purpose of Comparison |
| HPLC Purity | Report Purity (%) | Report Certified Purity (%) | To demonstrate the capability of the HPLC method to accurately determine the purity of a known standard. |
| GC-MS Identity | Confirm Molecular Ion and Fragmentation | Confirm Molecular Ion and Fragmentation | To verify the performance of the GC-MS system for structural confirmation. |
| ¹H NMR Identity | Confirm Structural Protons | Confirm Structural Protons | To ensure the NMR spectrometer is correctly calibrated and providing accurate structural information. |
| Water Content (Karl Fischer) | Report Water Content (%) | Report Certified Water Content (if available) | To validate the accuracy of the Karl Fischer titration method. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above. These protocols are designed to be self-validating by incorporating system suitability tests as mandated by guidelines such as USP <621>.[4]
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This stability-indicating HPLC method is designed to separate this compound from its potential impurities and degradation products. The validation of this method should be performed according to ICH Q2(R1) guidelines.[5]
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
System Suitability:
-
Standard Solution: Prepare a solution of the in-house this compound reference standard in the mobile phase.
-
Resolution: The resolution between the main peak and any adjacent impurity peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0%.
Workflow Diagram:
Caption: HPLC analysis workflow for purity and assay.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
This method is suitable for confirming the identity of this compound and for identifying and quantifying any volatile or semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Workflow Diagram:
Caption: GC-MS workflow for identity and impurity analysis.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides definitive structural information.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for more complex structures.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Data for this compound:
-
Aromatic protons will appear as two doublets in the range of δ 6.5-7.5 ppm.
-
The N-methyl protons will be a singlet around δ 2.8-3.0 ppm.
-
The N-H proton will be a broad singlet.
Workflow Diagram:
Caption: NMR workflow for structural confirmation.
Conclusion
Establishing a well-characterized in-house reference standard for this compound is a critical step in ensuring the quality and reliability of analytical data in research and development. By following a systematic approach that includes comprehensive identity, purity, and stability testing, and by comparing the in-house standard to a certified reference material, a high degree of confidence in the standard's quality can be achieved. The detailed protocols and workflows provided in this guide offer a robust framework for this process, grounded in established scientific principles and regulatory expectations.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Fact sheet: European Pharmacopoeia Reference Standards. [Link]
-
National Institute of Standards and Technology. Reference materials for emerging and legacy organic contaminants. [Link]
-
Mason Technology. Liquid Chromatography | How to Use Internal Standards. [Link]
-
ResearchGate. How to choose an HPLC internal standard? [Link]
-
CPAChem. N,N-Dimethylaniline CAS:121-69-7 EC:204-493-5. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
LCGC. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Impact of Impurities in 4-Iodo-N-methylaniline on Subsequent Reaction Outcomes
Abstract
In the landscape of pharmaceutical and materials science research, the integrity of starting materials is a cornerstone of reproducible and efficient synthesis. 4-Iodo-N-methylaniline is a critical building block in palladium-catalyzed cross-coupling reactions, yet its purity can be a significant variable affecting reaction yield, catalyst stability, and overall product quality. This guide provides an in-depth analysis of common impurities found in this compound, their mechanistic impact on key transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, and robust analytical and purification protocols. We present comparative experimental data to underscore the profound difference high-purity reagents make in achieving predictable and successful synthetic outcomes.
The Unseen Variable: Why Purity in this compound Matters
This compound is a favored substrate in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. This reactivity, however, is a double-edged sword. The same electronic properties that make it an excellent electrophile also render the synthetic process for the reagent itself susceptible to the formation of closely related side products. These impurities are not inert passengers; they are active participants in subsequent reactions, often with detrimental consequences.
The presence of seemingly minor impurities can lead to:
-
Reduced Yields: Consumption of catalyst and reagents in non-productive pathways.
-
Complex Product Mixtures: Formation of isomeric or related byproducts that complicate purification.
-
Catalyst Inhibition or Poisoning: Certain impurities can irreversibly bind to the palladium center, arresting the catalytic cycle.[1][2]
-
Poor Reproducibility: Batch-to-batch variation in impurity profiles leads to inconsistent reaction outcomes, a critical failure point in drug development and manufacturing scale-up.
This guide will dissect these issues, providing the rationale and methodologies to mitigate them effectively.
Characterizing the Adversaries: Common Impurities and Their Origins
Understanding the synthetic routes to this compound is key to predicting the likely impurities. Common methods include the direct iodination of N-methylaniline or the Finkelstein reaction of 4-bromo-N-methylaniline.[3][4] These pathways can introduce several classes of impurities.
| Impurity Class | Specific Examples | Likely Origin | Potential Impact |
| Isomeric Impurities | 2-Iodo-N-methylaniline, 3-Iodo-N-methylaniline | Lack of complete regioselectivity during the iodination of N-methylaniline.[5][6] | Participate in coupling reactions, leading to isomeric products that are often difficult to separate from the desired compound. |
| Starting Material Carryover | N-methylaniline, 4-Bromo-N-methylaniline | Incomplete reaction during synthesis. | N-methylaniline can act as a competing nucleophile in Buchwald-Hartwig reactions. 4-Bromo-N-methylaniline is less reactive but can still couple, leading to byproduct formation. |
| Over-reaction Products | Di-iodo-N-methylaniline species | Harsh iodination conditions. | Can undergo double coupling reactions, leading to complex polymeric or oligomeric byproducts. |
| Inorganic Residues | Copper salts, excess iodide | Carryover from Finkelstein synthesis[4] or iodination reagents. | Copper can interfere with palladium catalysis. Excess iodide ions have been shown to have an inhibitory effect on Buchwald-Hartwig reactions by precipitating the palladium complex.[2] |
Mechanistic Insights: How Impurities Disrupt Key Cross-Coupling Reactions
The success of palladium-catalyzed reactions hinges on the precise orchestration of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[2][7][8] Impurities can disrupt each of these stages.
Workflow for Evaluating Reagent Quality and Impact
The following workflow illustrates a systematic approach to ensuring reagent quality before committing to a large-scale reaction.
Caption: A systematic workflow for reagent validation and reaction execution.
A. Suzuki-Miyaura Coupling
In this reaction, an aryl halide couples with a boronic acid. An isomeric impurity like 2-Iodo-N-methylaniline will compete for the palladium catalyst, leading directly to the formation of an undesired regioisomeric biaryl product. This complicates downstream processing, as isomers often have very similar chromatographic behavior.
B. Heck Coupling
The Heck reaction couples the aryl iodide with an alkene.[8] While less sensitive to nucleophilic impurities, the reaction's success is still tied to the concentration of the active catalyst. Inorganic impurities that poison the catalyst will stall the reaction. Furthermore, if the starting material contains 4-bromo-N-methylaniline , the much less reactive C-Br bond may fail to react under standard conditions, leaving a difficult-to-remove impurity in the final product. Some studies have shown that unprotected anilines can interact with the palladium catalyst, potentially affecting its activity.[9][10]
C. Buchwald-Hartwig Amination
This reaction is particularly sensitive to impurities.[1][7]
-
Competing Nucleophiles: If the starting material is contaminated with N-methylaniline , it can compete with the desired amine coupling partner, leading to the formation of a symmetrical diarylamine byproduct.
-
Catalyst Inhibition: As previously noted, residual iodide from the synthesis of this compound can inhibit the reaction by forming stable, off-cycle palladium-iodide complexes.[2]
The diagram below illustrates how an impurity mechanistically derails a Buchwald-Hartwig reaction.
Caption: Competing reaction pathways in Buchwald-Hartwig amination.
Case Study: A Comparative Suzuki Coupling
To provide quantitative evidence, two parallel Suzuki-Miyaura reactions were conducted. The goal was the synthesis of N-methyl-4-(4-methoxyphenyl)aniline.
-
Reaction A: Utilized this compound with a purity of 99.7% (HPLC).
-
Reaction B: Utilized this compound from a different supplier, with a stated purity of "~95%". Our internal QC found it to be 94.8% pure, with the major impurities being 2-Iodo-N-methylaniline (3.1%) and N-methylaniline (1.5%).
Reaction Conditions: this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 80 °C.
| Parameter | Reaction A (High Purity) | Reaction B (Low Purity) |
| Reaction Time | 4 hours (Complete conversion by TLC) | 8 hours (Stalled at ~85% conversion) |
| Isolated Yield | 91% | 68% |
| Product Purity (HPLC Area %) | 99.1% | 86.3% |
| Major Byproducts | None significant | N-methyl-2-(4-methoxyphenyl)aniline (isomeric byproduct), N,N'-dimethyl-N,N'-diphenyl-p-phenylenediamine (from N-methylaniline impurity) |
| Purification Notes | Simple recrystallization from ethanol. | Required two consecutive column chromatography runs. The isomeric byproduct was particularly challenging to separate. |
The results are unequivocal. The low-purity starting material led to a significantly lower yield, longer reaction time, and a complex product mixture that demanded extensive purification efforts, ultimately increasing time and solvent costs while decreasing the overall efficiency of the synthesis.
Protocols for Purity Assessment and Remediation
Trust in a supplier's Certificate of Analysis is a good starting point, but internal validation is paramount for critical applications.
Protocol 1: HPLC Method for Purity Quantification
This protocol provides a baseline for assessing the purity of this compound and detecting common related impurities.
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Prep: Accurately weigh ~10 mg of sample and dissolve in 10 mL of acetonitrile.
-
Analysis: Inject 10 µL. The main peak corresponds to this compound. Calculate area percent for all peaks. Isomeric impurities will typically elute close to the main peak. N-methylaniline will have a much shorter retention time.
Protocol 2: Laboratory-Scale Purification by Column Chromatography
If a batch of reagent is found to be below the required purity (>99%), purification is necessary.
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry & Pack: Prepare a slurry of silica gel in hexane and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the desired product.
-
Monitoring: Monitor the fractions by TLC.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Check: Confirm the purity of the isolated material using the HPLC method described above.[3][4]
Conclusion and Best Practices
The purity of this compound is not a trivial detail but a critical parameter that dictates the efficiency, reproducibility, and economic viability of subsequent synthetic steps. As demonstrated, impurities actively interfere with common and powerful cross-coupling reactions, leading to diminished yields and complex purification challenges.
Recommendations for Researchers:
-
Always Verify: Do not solely rely on the supplier's label. Perform in-house QC on all new batches of critical reagents using a standardized analytical method like HPLC or GC-MS.[11][12]
-
Set a High Standard: For sensitive applications like drug discovery and process development, aim for a starting material purity of ≥99.5%.
-
Understand the Synthesis: Be aware of the synthetic route used to produce the reagent to anticipate potential impurities.
-
Do Not Compromise: If a reagent fails QC, it is more cost-effective in the long run to purify it or procure a higher-quality batch than to troubleshoot a failed reaction and contend with a difficult purification.
By adopting a rigorous, quality-first approach to starting materials, researchers can de-risk their synthetic endeavors, accelerate project timelines, and ensure the integrity and reproducibility of their results.
References
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (2007). Available from: [Link]
-
Mishra S, et al. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst. (2000). Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available from: [Link]
-
PrepChem.com. Synthesis of 2-iodo-4-methylaniline. Available from: [Link]
-
ResearchGate. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. (2000). Available from: [Link]
- Google Patents. Synthesis method of 4-iodo-2-methylaniline. (CN116444382B).
-
ResearchGate. Heck coupling reaction. (2021). Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Wikipedia. 4-Iodo-N,N-dimethylaniline. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Dumbre, N. G., & Chopade, V. V. Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International journal of health sciences. (2022). Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-N-methylaniline
This guide provides essential safety and logistical information for the proper disposal of 4-Iodo-N-methylaniline. As a halogenated aromatic amine, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established safety standards and regulatory requirements, providing researchers with a reliable framework for managing this chemical waste stream.
Core Hazard Profile & Essential Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its classification is based on data from structurally similar iodo-anilines. The primary risks involve irritation, toxicity upon exposure, and the release of hazardous byproducts during decomposition.[1][2][3]
Immediate Safety Protocols: All handling and preparation for the disposal of this compound and its containers must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] Facilities must be equipped with an operational eyewash station and safety shower in the immediate vicinity of the handling area.[1][3]
Table 1: Hazard Classification and Personal Protective Equipment (PPE)
| Hazard Category | Description | Required Personal Protective Equipment (PPE) | Rationale |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][6] | Gloves: Double nitrile or Viton gloves.[7] | Prevents dermal absorption, which is a significant route of exposure for anilines. |
| Skin Irritation | Causes skin irritation.[1][2] | Lab Coat: Fully buttoned, chemical-resistant lab coat.[7] | Protects skin from direct contact and contamination of personal clothing. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Protection: Chemical splash goggles.[7] | Protects eyes from splashes of the compound or contaminated solvents. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][3] | Respirator: NIOSH/MSHA approved respirator if dusts or aerosols are generated outside a fume hood.[1][2] | Prevents inhalation of airborne particles, which can cause irritation and systemic toxicity. |
| Decomposition Hazards | Thermal decomposition can release toxic gases.[1][2] | All PPE listed above. | Hazardous decomposition products include nitrogen oxides, carbon monoxide, and hydrogen iodide.[1][2] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct classification and segregation at the point of generation. Misclassification can lead to dangerous chemical reactions in waste containers and improper final disposal.
Waste Classification: Halogenated Organic Waste this compound contains iodine, a halogen. Therefore, it must be classified as a halogenated organic waste .[8][9] This classification is critical because halogenated waste streams are typically managed via high-temperature incineration to ensure complete destruction of the halogenated compounds.[8] This process is significantly more expensive and complex than non-halogenated solvent disposal, making segregation economically and environmentally important.[10]
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[1] Always consult your institution's Environmental Health & Safety (EHS) department and local regulations to ensure full compliance.[1]
Segregation Protocol: Preventing Incompatibility Reactions Never mix halogenated waste with other waste categories. Incompatible materials can react, leading to pressure buildup, container failure, or the generation of toxic gases.
Table 2: Segregation Guidelines for this compound Waste
| DO | DO NOT |
|---|---|
| ✅ Segregate into a dedicated Halogenated Organic Waste container.[4][8] | ❌ Mix with Non-Halogenated organic waste (e.g., acetone, hexane, ethanol).[10] |
| ✅ Keep waste containers tightly closed when not in use.[9] | ❌ Mix with Acids or Bases . Halogenated compounds can hydrolyze to form acids (e.g., hydroiodic acid), which can then react violently with bases.[7][10] |
| ✅ Store away from light and heat sources.[1][3] | ❌ Mix with Oxidizing Agents (e.g., peroxides, nitrates, chromic acid).[11] |
| ✅ Use secondary containment to mitigate spills.[7][9] | ❌ Dispose of down the drain or allow to evaporate in the fume hood.[7] |
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines the standard operating procedure for accumulating and preparing this compound waste for final disposal.
Step 1: Select the Correct Waste Container
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[7] Polyethylene carboys are often provided by EHS for this purpose.[8]
-
Avoid Metal: Do not use metal safety cans. Halogenated compounds can degrade to form acids, which will corrode the metal container over time, leading to leaks.[7]
-
Condition: Ensure the container is clean, dry, and in good condition with no cracks or leaks.
Step 2: Waste Accumulation
-
Location: All additions of waste to the container must occur inside a chemical fume hood.[4]
-
Procedure: Carefully transfer waste into the container, minimizing splashing. If the waste is a solid, it can be added directly or dissolved in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane). Keep the container closed at all times except when actively adding waste.[4]
Step 3: Labeling the Waste Container
-
Timing: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4]
-
Content: Clearly write the full chemical name, "this compound," and list all other constituents and their estimated percentages. Do not use abbreviations or chemical formulas.[4][9]
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).[9]
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
-
Designation: Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation.[9]
-
Segregation & Containment: The container must be stored separately from incompatible waste streams, as detailed in Table 2. It should be placed within a secondary containment bin or tray to contain any potential leaks.[7][9]
-
Ventilation: The SAA should be in a cool, dry, and well-ventilated area.[9]
Step 5: Arranging for Final Disposal
-
Pickup Request: Once the container is nearly full (do not overfill) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[9]
-
Final Disposal Method: EHS will transport the waste to a licensed hazardous waste disposal facility. The standard and required method for halogenated organic compounds is high-temperature incineration at a regulated facility.[8]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spill Cleanup (manageable in <10 minutes by trained personnel):
-
Ensure appropriate PPE is worn (double nitrile gloves, lab coat, splash goggles).[7]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a dry spill.
-
Carefully sweep or scoop the absorbed material into a sealed, compatible container (e.g., a labeled bag or bottle).[7]
-
Tag the container as "Hazardous Waste" detailing the contents and request a pickup from EHS.[9]
-
Clean the spill area with soap and water.
Large Spills or Unknown Exposures:
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's emergency number and the EHS department.[9]
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health & Radiation Safety. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (1988). Federal Register. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Iodoaniline, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
4-Iodo-N,N-dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno - Environmental Health & Safety. Retrieved from [Link]
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- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Mastering the Safe Handling of 4-Iodo-N-methylaniline: A Guide to Personal Protective Equipment and Disposal
For Research, Scientific, and Drug Development Professionals
Handling halogenated aromatic amines like 4-Iodo-N-methylaniline (CAS 60577-34-6) is a common requirement in synthetic chemistry and drug development. However, its structural alerts—an aniline backbone coupled with an iodine substituent—necessitate a rigorous and well-informed approach to personal safety and environmental protection. This guide, grounded in established safety protocols and chemical hazard data, provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Understanding the Hazard Landscape
This compound is classified as a hazardous substance with the following GHS classifications:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
The primary routes of exposure are inhalation, skin contact, and ingestion. The aniline moiety, in particular, is known for its systemic toxicity, with the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions. |
| Hands | Double-gloving with appropriate chemical-resistant gloves | The selection of appropriate gloves is critical. While nitrile gloves are common in laboratories, they are not recommended for prolonged contact with aniline and its derivatives due to short breakthrough times. Recommended glove materials include Butyl rubber, Neoprene, or Viton. Always inspect gloves for tears or punctures before use. For extended operations, double-gloving provides an additional layer of protection. |
| Body | A flame-retardant laboratory coat and a chemical-resistant apron | The lab coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, such as when transferring solutions or during extractions, a chemical-resistant apron worn over the lab coat is essential. |
| Respiratory | A NIOSH/MSHA-approved respirator | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If work outside of a fume hood is unavoidable or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required. |
In-Depth Look at Glove Selection
The choice of glove material is paramount when handling anilines. The following table provides a summary of glove material suitability for aniline, which serves as a conservative guide for this compound. It is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Breakthrough Time (Aniline) | Degradation Rating (Aniline) | Recommendation |
| Butyl Rubber | >480 minutes | Excellent | Highly Recommended |
| Viton™ | >480 minutes | Excellent | Highly Recommended |
| Neoprene | ~100 minutes | Poor | Suitable for short-term use with caution |
| Nitrile | ~14 minutes | Fair | Not Recommended for prolonged contact |
Data sourced from Ansell 8th Edition Chemical Resistance Guide.[4][5]
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for minimizing risk. The following workflow provides a step-by-step guide for working with this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for your laboratory.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
-
Handling :
-
Conduct all manipulations of solid this compound and its solutions inside a certified chemical fume hood.
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
To dissolve the solid, add the solvent to the vessel containing the solid slowly to avoid splashing.
-
Use a syringe or pipette for liquid transfers to minimize the risk of spills.
-
-
Decontamination of Equipment :
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the material. Collect this rinse as halogenated organic waste.
-
Wash the equipment with soap and water, followed by a final rinse with deionized water.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination.[1][6]
-
Solid Waste :
-
Contaminated solid waste, such as disposable gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
The container should be made of a compatible material like high-density polyethylene (HDPE) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste :
-
Solutions containing this compound and solvent rinses should be collected in a designated "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste streams.
-
-
Storage and Disposal :
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
